Folic acid, methyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70114-87-3 |
|---|---|
Molecular Formula |
C20H21N7O6 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C20H21N7O6/c1-33-14(28)7-6-13(19(31)32)25-17(29)10-2-4-11(5-3-10)22-8-12-9-23-16-15(24-12)18(30)27-20(21)26-16/h2-5,9,13,22H,6-8H2,1H3,(H,25,29)(H,31,32)(H3,21,23,26,27,30)/t13-/m0/s1 |
InChI Key |
BNZPKFAGFVCCMO-ZDUSSCGKSA-N |
SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folic acid, methyl-; x-Methyl folic acid; x-Methylfolic acid; x-Methylpteroylglutamic acid; |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of 5-methyltetrahydrofolate (5-MTHF) in the one-carbon metabolism pathway. We will delve into the biochemical intricacies, quantitative data, and key experimental methodologies pertinent to understanding this vital metabolic network. This document is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on areas influenced by one-carbon metabolism, including but not limited to, oncology, neuroscience, and cardiovascular disease.
Introduction to One-Carbon Metabolism and the Pivotal Role of 5-MTHF
One-carbon metabolism is a complex and highly conserved network of biochemical reactions essential for the transfer of one-carbon units.[1][2] This pathway is fundamental for a multitude of cellular processes, including the biosynthesis of nucleotides (purines and thymidylate) for DNA and RNA synthesis, the regulation of amino acid homeostasis, and the epigenetic control of gene expression through methylation.[2][3] At the heart of this intricate network lies the folate cycle, where various forms of folate act as coenzymes to accept and donate one-carbon units.
5-Methyltetrahydrofolate (5-MTHF) is the most reduced and biologically active form of folate.[4] It serves as the primary circulatory form of folate in the human body and plays a unique and indispensable role as the methyl donor for the remethylation of homocysteine to methionine.[5][6] This reaction is a critical juncture linking the folate and methionine cycles. The methionine cycle, in turn, generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions that are vital for cellular function and regulation.[7][8]
Disruptions in the one-carbon metabolism pathway, often stemming from genetic variations in key enzymes or nutritional deficiencies, can have profound health implications, contributing to a range of pathologies including cardiovascular disease, neural tube defects, and cancer.[9][10] A thorough understanding of the central role of 5-MTHF is therefore paramount for the development of novel therapeutic strategies targeting these conditions.
The Biochemical Landscape: 5-MTHF in the Folate and Methionine Cycles
The one-carbon metabolism pathway is compartmentalized, with interconnected reactions occurring in the cytoplasm, mitochondria, and nucleus. The cytosolic pathway, where 5-MTHF plays its primary role, is illustrated below.
The Folate Cycle and the Synthesis of 5-MTHF
Dietary folates and synthetic folic acid are converted to tetrahydrofolate (THF), the backbone of all folate coenzymes. THF can then be converted to 5,10-methylenetetrahydrofolate, which stands at a critical metabolic branch point. One path leads to its use in the synthesis of thymidylate, a crucial component of DNA. The other, an irreversible reaction, is the reduction of 5,10-methylenetetrahydrofolate to 5-MTHF, catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[11] This step commits the one-carbon unit to the remethylation of homocysteine.
The Methionine Cycle: The Role of 5-MTHF in Homocysteine Remethylation
5-MTHF donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase.[6][12] This reaction requires vitamin B12 as a cofactor and regenerates both THF, which can re-enter the folate cycle, and methionine.[6] Methionine is then adenylated to form S-adenosylmethionine (SAM), the primary methyl group donor for most cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[7][8] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, thus completing the methionine cycle. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 7. mdpi.com [mdpi.com]
- 8. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Methionine synthase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biochemical Pathways Involving Methylfolate and Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate and interconnected biochemical pathways involving methylfolate and homocysteine are central to cellular function, impacting everything from DNA synthesis and repair to epigenetic regulation and neurotransmitter production. Dysregulation within these pathways is implicated in a host of pathological conditions, including cardiovascular disease, neural tube defects, and neurological disorders. This technical guide provides a comprehensive overview of the core pathways—the Folate and Methionine Cycles, and the Transsulfuration Pathway—with a focus on the key enzymatic players, their kinetics, and the metabolites that govern these critical processes. Detailed experimental protocols for the quantification of key metabolites and the assessment of enzyme activity are provided to support researchers and drug development professionals in this vital area of study.
Core Biochemical Pathways
The metabolism of methylfolate and homocysteine is primarily governed by three interdependent cycles: the Folate Cycle, the Methionine Cycle, and the Transsulfuration Pathway. These pathways collectively manage one-carbon metabolism, ensuring the provision of methyl groups for essential methylation reactions and maintaining homeostatic control of homocysteine levels.
The Folate Cycle
The Folate Cycle is responsible for processing dietary folate into its various biologically active forms, which are crucial for the transfer of one-carbon units. A key enzyme in this pathway is Methylenetetrahydrofolate Reductase (MTHFR) . MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (methylfolate), the primary circulatory form of folate.[1][2] This product, 5-methylfolate, serves as the methyl donor for the remethylation of homocysteine to methionine, thus providing a critical link to the Methionine Cycle.[1][3]
The Methionine Cycle
The Methionine Cycle is a vital pathway for the regeneration of the essential amino acid methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological reactions.[3] The cycle begins with the conversion of methionine to SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be remethylated back to methionine in a reaction catalyzed by Methionine Synthase (MS) , which utilizes 5-methylfolate as a methyl donor and vitamin B12 as a cofactor.[3]
The Transsulfuration Pathway
When homocysteine is not remethylated to methionine, it can enter the Transsulfuration Pathway to be converted to cysteine. This pathway is initiated by the enzyme Cystathionine β-Synthase (CBS) , which catalyzes the condensation of homocysteine and serine to form cystathionine.[4] This is a key route for the clearance of excess homocysteine and the production of cysteine, a precursor to the major intracellular antioxidant, glutathione.
Quantitative Data
A thorough understanding of the biochemical pathways involving methylfolate and homocysteine necessitates an appreciation of the quantitative aspects of enzyme function and metabolite concentrations. The following tables summarize key kinetic parameters for the principal enzymes and the typical concentrations of relevant metabolites.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m_ | V_max_ | Organism/Source |
| MTHFR | 5,10-Methylene-THF | 26 µmol/L | Not specified | Human Fibroblasts[5] |
| NADPH | 30 µmol/L | Not specified | Human Fibroblasts[5] | |
| Methionine Synthase | 5-Methyl-THF | 250 µM | Not specified | E. coli[6] |
| Homocysteine | 100 µM | Not specified | E. coli[6] | |
| Cystathionine β-Synthase | L-Serine | 1.2 mM | Not specified | Yeast[7] |
| L-Homocysteine | 2.0 mM (substrate inhibition) | Not specified | Yeast[7] |
Table 2: Metabolite Concentrations
| Metabolite | Matrix | Typical Concentration Range |
| Homocysteine (Total) | Plasma | < 15 µmol/L (Normal)[8] |
| 15-30 µmol/L (Moderate Hyperhomocysteinemia)[8] | ||
| 30-100 µmol/L (Intermediate Hyperhomocysteinemia)[8] | ||
| > 100 µmol/L (Severe Hyperhomocysteinemia)[8] | ||
| S-Adenosylmethionine (SAM) | Plasma | 120 ± 36 nM[9] |
| S-Adenosylhomocysteine (SAH) | Plasma | 21.5 ± 6.5 nM[9] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of key metabolites and the assessment of enzyme activity, crucial for research and drug development in the field of one-carbon metabolism.
Quantification of Total Homocysteine in Plasma by LC-MS/MS
This protocol describes a robust method for the determination of total homocysteine in plasma samples.
Materials:
-
Plasma samples collected in EDTA-containing tubes
-
Internal Standard (IS): Homocystine-d8
-
Reduction Reagent: Dithiothreitol (DTT) solution
-
Precipitation Reagent: Acetonitrile (B52724) or other suitable organic solvent
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of the Internal Standard solution.
-
Add 50 µL of the Reduction Reagent (DTT) to reduce disulfide bonds, liberating protein-bound homocysteine.
-
Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes.
-
Add 200 µL of the ice-cold Precipitation Reagent to precipitate plasma proteins.
-
Vortex for 30 seconds and incubate at 4°C for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[10]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 1 µL of the supernatant onto the LC-MS/MS system.[10]
-
Separation is achieved using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detection is performed using a triple quadrupole mass spectrometer in positive ion mode, monitoring the specific precursor-to-product ion transitions for homocysteine and its deuterated internal standard.
-
Quantification of SAM and SAH in Plasma and Cells by LC-MS/MS
This protocol outlines a method for the simultaneous measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).
Materials:
-
Plasma or cell lysate samples
-
Internal Standards (IS): Deuterated SAM (d3-SAM) and deuterated SAH (d5-SAH)
-
Extraction Solution: Perchloric acid or other suitable acid
-
LC-MS/MS system with a C18 or porous graphitic carbon column
Procedure:
-
Sample Preparation (Plasma):
-
To 20 µL of plasma, add 20 µL of 0.5 M DTT and 20 µL of the Internal Standard solution.
-
Vortex and incubate at room temperature for 10 minutes.
-
Add 100 µL of the Extraction Solution and vortex.
-
Centrifuge at high speed (e.g., 9,447 x g) for 10 minutes at room temperature.[9]
-
-
Sample Preparation (Cells):
-
Harvest a known number of cells (e.g., 500,000).
-
Lyse the cells in an appropriate buffer and add the Internal Standard solution.
-
Proceed with acid extraction and centrifugation as described for plasma.[9]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Chromatographic separation can be achieved using a C18 or a porous graphitic carbon column with an appropriate mobile phase gradient.[9][11]
-
Detection is performed by tandem mass spectrometry in positive ion mode, monitoring the specific transitions for SAM, SAH, and their respective internal standards.[9]
-
MTHFR Enzyme Activity Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to measure the activity of MTHFR in cell lysates.
Materials:
-
Cell lysate containing MTHFR
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.3-6.9)
-
Substrates: 5,10-methylenetetrahydrofolate and NADPH
-
FAD (flavin adenine (B156593) dinucleotide)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, FAD, and the cell lysate.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Add the substrates, 5,10-methylenetetrahydrofolate and NADPH, to the cuvette to start the reaction.
-
-
Measurement:
Methionine Synthase (MS) Enzyme Activity Assay (Radioactive)
This protocol details a radioactive assay for measuring the activity of Methionine Synthase.
Materials:
-
Enzyme source (e.g., tissue homogenate or purified enzyme)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Substrates: [¹⁴C]5-methyltetrahydrofolate and homocysteine
-
Cofactors: Vitamin B12 (in the form of methylcobalamin) and a reducing system (e.g., DTT)
-
S-adenosylmethionine (SAM) as an allosteric activator
-
Anion exchange chromatography column
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Assay Buffer, homocysteine, vitamin B12, the reducing agent, and SAM.
-
Add the enzyme source to the mixture.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [¹⁴C]5-methyltetrahydrofolate.
-
Incubate the reaction at 37°C for a defined period.
-
-
Termination and Separation:
-
Stop the reaction by adding a quenching solution (e.g., acid).
-
Separate the radiolabeled product, [¹⁴C]methionine, from the unreacted [¹⁴C]5-methyltetrahydrofolate using an anion exchange column.[7]
-
-
Quantification:
-
Quantify the amount of [¹⁴C]methionine produced using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Visualization of Pathways and Workflows
Visual representations are indispensable for comprehending the complex interplay of these biochemical pathways and the logical flow of experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Caption: Interconnected pathways of folate and methionine metabolism.
digraph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, width=7.6, height=4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Plasma_Sample" [label="Plasma Sample Collection (EDTA)"]; "Add_IS_Reduction" [label="Add Internal Standard & Reduction Reagent"]; "Protein_Precipitation" [label="Protein Precipitation"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Transfer Supernatant"]; "LC_MS_MS" [label="LC-MS/MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis & Quantification", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Plasma_Sample"; "Plasma_Sample" -> "Add_IS_Reduction"; "Add_IS_Reduction" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "LC_MS_MS"; "LC_MS_MS" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Caption: Workflow for homocysteine quantification by LC-MS/MS.
Conclusion
The biochemical pathways of methylfolate and homocysteine represent a cornerstone of cellular metabolism with profound implications for human health. A detailed understanding of the enzymes, metabolites, and their regulation is essential for researchers and clinicians working to unravel the complexities of diseases associated with one-carbon metabolism and to develop novel therapeutic interventions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for advancing research in this critical field. Continued investigation into these pathways will undoubtedly yield further insights into the maintenance of health and the pathogenesis of disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. genetics.edu.au [genetics.edu.au]
- 5. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
L-Methylfolate and Its Impact on DNA Methylation Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-methylfolate, the biologically active form of folate, plays a pivotal role in one-carbon metabolism, a fundamental biochemical network that underpins cellular methylation reactions. This guide provides an in-depth technical overview of the impact of L-methylfolate on DNA methylation patterns. It explores the molecular mechanisms through which L-methylfolate influences the epigenome, details the experimental protocols for assessing these changes, and presents quantitative data from key studies. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the therapeutic potential of L-methylfolate.
Introduction: The Central Role of L-Methylfolate in Epigenetics
DNA methylation is a critical epigenetic modification that governs gene expression and maintains genomic stability.[1][2] The primary methyl donor for this process is S-adenosylmethionine (SAM).[3][4] L-methylfolate (5-methyltetrahydrofolate or 5-MTHF) is the active form of vitamin B9 and a crucial component of the one-carbon metabolism pathway, which is responsible for the de novo synthesis of SAM.[5][6] Unlike folic acid, L-methylfolate can cross the blood-brain barrier, making it particularly relevant for neurological health and the treatment of central nervous system disorders.[7]
Genetic variations, such as polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, can impair the conversion of folic acid to L-methylfolate, leading to reduced methylation capacity and an increased risk for various diseases.[7][8] Supplementation with L-methylfolate bypasses this enzymatic step, directly providing the necessary substrate for SAM production and subsequent DNA methylation.[9][10] This guide will delve into the intricate relationship between L-methylfolate, one-carbon metabolism, and the dynamic landscape of the DNA methylome.
The One-Carbon Metabolism Pathway and DNA Methylation
The one-carbon metabolism pathway is a complex network of interconnected reactions that transfer one-carbon units for various biosynthetic processes, including the synthesis of purines, thymidine, and, most importantly for epigenetics, the universal methyl donor SAM.
References
- 1. Phase I Study of High-Dose l-Methylfolate in Combination with Temozolomide and Bevacizumab in Recurrent IDH Wild-Type High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epigenome-noe.net [epigenome-noe.net]
- 9. DNA Methylation Analysis [qiagen.com]
- 10. researchgate.net [researchgate.net]
The Crucial Role of 5-Methyltetrahydrofolate (5-MTHF) in the Fidelity of the Genome: A Technical Guide to Nucleotide Synthesis and DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyltetrahydrofolate (5-MTHF), the most biologically active form of folate, is a pivotal molecule in cellular metabolism, playing an indispensable role in the synthesis of nucleotides and the maintenance of genomic integrity through DNA repair. As a key one-carbon donor, 5-MTHF is central to the folate and methionine cycles, which are intricately linked to the production of purines and thymidylate, the essential building blocks of DNA. Deficiencies or dysregulation in 5-MTHF metabolism, often linked to genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, can lead to impaired DNA synthesis and repair, contributing to a range of pathologies including cancer and neurodegenerative diseases. This technical guide provides an in-depth exploration of the multifaceted role of 5-MTHF in these critical cellular processes. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Centrality of One-Carbon Metabolism
One-carbon metabolism, a network of interconnected biochemical pathways, is fundamental to cellular proliferation, differentiation, and survival. This network is responsible for the transfer of one-carbon units in various biological reactions, including the synthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). Folate, a water-soluble B vitamin, is the primary carrier of these one-carbon units. While dietary folate exists in various forms, it must be metabolized to its active form, 5-methyltetrahydrofolate (5-MTHF), to participate in these critical reactions.[1][2]
5-MTHF serves as the primary circulatory form of folate and is the direct methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[3] This reaction is not only crucial for regulating homocysteine levels but also for regenerating the tetrahydrofolate (THF) pool, which is essential for the synthesis of purines and thymidylate. Consequently, the availability of 5-MTHF directly impacts the rate and fidelity of DNA synthesis and repair.[4][5]
The Role of 5-MTHF in Nucleotide Synthesis
The synthesis of DNA requires a balanced supply of deoxyribonucleoside triphosphates (dNTPs). 5-MTHF plays a critical, albeit indirect, role in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.
Pyrimidine Synthesis: The Thymidylate Cycle
The synthesis of deoxythymidine monophosphate (dTMP), a crucial component of DNA, is catalyzed by thymidylate synthase (TS). This enzyme facilitates the methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as the one-carbon donor.[4][6] 5,10-methylenetetrahydrofolate is derived from the THF pool, which is replenished through the conversion of 5-MTHF to THF during the methionine cycle. Therefore, a sufficient supply of 5-MTHF is essential to maintain the flux through the thymidylate cycle and ensure adequate dTMP production for DNA synthesis.[5][6]
Purine Synthesis
The de novo synthesis of purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), also relies on folate-dependent enzymes. Specifically, two steps in the purine synthesis pathway require the donation of a one-carbon unit from 10-formyltetrahydrofolate.[7][8] This folate derivative is synthesized from THF, which, as previously mentioned, is regenerated from 5-MTHF. Therefore, adequate 5-MTHF levels are necessary to sustain the production of purine precursors for DNA and RNA synthesis.[9]
The Role of 5-MTHF in DNA Repair
Genomic stability is maintained by a complex network of DNA repair pathways that recognize and correct various types of DNA damage. While 5-MTHF is not a direct participant in the enzymatic reactions of DNA repair, its role in providing the necessary precursors for DNA synthesis is critical for the fidelity of these repair processes.
Indirect Contribution to DNA Repair Pathways
DNA repair mechanisms such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) involve the removal of damaged nucleotides and subsequent synthesis of a new DNA strand to fill the gap.[10][11][12][13] This repair synthesis requires a ready supply of dNTPs. A deficiency in 5-MTHF can lead to an imbalance in the nucleotide pool, particularly a decrease in dTMP levels, which can result in the misincorporation of uracil (B121893) into DNA. The subsequent attempt by the cell to remove uracil can lead to DNA strand breaks and genomic instability.[14]
5-MTHF and Oxidative DNA Damage
Some studies suggest a more direct, albeit complex, relationship between 5-MTHF levels and DNA damage. Research has indicated a positive association between elevated 5-MTHF levels and DNA damage in the elderly, possibly due to a pro-oxidant effect at higher concentrations.[15][16] This suggests that while essential, the concentration of 5-MTHF must be tightly regulated to maintain genomic integrity.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and processes discussed.
Table 1: Kinetic Parameters of Key Enzymes in Folate Metabolism and Nucleotide Synthesis
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| MTHFR | 5,10-Methylene-THF | 26 µM | 431 ± 150 µU/mg protein | Human Fibroblasts | [11] |
| NADPH | 30 µM | Human Fibroblasts | [11] | ||
| Thymidylate Synthase | dUMP | 7.1 ± 1.0 µM | 0.5 s-1 | Human (recombinant) | [17] |
| 5,10-Methylene-THF | 2.9 ± 0.5 µM | Human (recombinant) | [17] | ||
| Methenyltetrahydrofolate Synthetase | 5-Formyl-THF | - | - | Mouse | [3] |
| 10-Formyl-THF (inhibitor) | Ki = 150 nM | - | Mouse | [3] |
Table 2: Cellular Concentrations of Folate Derivatives
| Folate Derivative | Concentration Range | Cell Type | Reference |
| 5-MTHF | 2.5 - 50 nM | Lymphoblastoid Cell Lines | [18] |
| Total Folates | ~10% of normal with FPGS knockout | - | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Intracellular 5-MTHF by LC-MS/MS
This protocol describes the extraction and quantification of intracellular folate species using liquid chromatography-tandem mass spectrometry.
Protocol Steps:
-
Cell Harvesting and Extraction:
-
Aspirate culture media from cells grown in 6 cm plates.
-
Immediately add 1 mL of ice-cold 50:50 H2O:MeOH solution containing 25 mM sodium ascorbate (B8700270) and 25 mM NH4OAc (pH 7.0).
-
Scrape the cells on ice and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Heat the tubes at 60°C for 5 minutes to denature proteins.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet precipitates.[20][21]
-
-
Sample Cleanup (Solid Phase Extraction):
-
Condition a Bond Elut-PH SPE column with 1 mL of methanol (B129727) followed by 1 mL of wash buffer (30 mM ascorbic acid in 25 mM NH4OAc, pH 4.0).
-
Adjust the pH of the supernatant from step 1 to 4.0 with formic acid.
-
Load the sample onto the conditioned SPE column.
-
Wash the column with 1 mL of wash buffer.
-
Elute the folates with 400 µL of elution buffer (50:50 H2O:MeOH containing 0.5% 2-mercaptoethanol (B42355) and 25 mM NH4OAc, pH 7.0).[20][21]
-
-
LC-MS/MS Analysis:
-
Analyze the eluted sample using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of aqueous ammonium (B1175870) acetate (B1210297) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify 5-MTHF and other folate derivatives using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the specific analytes and instrument setup.[15][22]
-
Thymidylate Synthase Activity Assay (Tritium Release)
This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) from [5-3H]dUMP.
Protocol Steps:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
2 mM Dithiothreitol (DTT)
-
0.1 µM [5-3H]dUMP
-
0.63 mM 5,10-methylenetetrahydrofolate
-
Cell or tissue extract containing thymidylate synthase.[23]
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Termination and Separation:
-
Quantification:
-
Measure the radioactivity in the supernatant, which contains the tritiated water ([3H]2O) released during the reaction, using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of tritium released over time.
-
DNA Damage Assessment by Alkaline Comet Assay
The comet assay is a sensitive method to detect DNA single- and double-strand breaks in individual cells.
Protocol Steps:
-
Cell Preparation and Embedding:
-
Cell Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
-
DNA Repair Capacity Assessment by Host Cell Reactivation (HCR) Assay
The HCR assay measures the ability of cells to repair damaged plasmid DNA.
Protocol Steps:
-
Plasmid Preparation and Damage Induction:
-
Transfection:
-
Incubation and Repair:
-
Incubate the transfected cells to allow for DNA repair and expression of the reporter genes.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the activity of both the reporter and control enzymes.
-
-
Data Analysis:
-
The DNA repair capacity is calculated as the ratio of the reporter activity from the damaged plasmid to that from the undamaged plasmid, normalized to the control reporter activity. A higher ratio indicates greater DNA repair capacity.
-
Conclusion and Future Directions
5-MTHF is a cornerstone of cellular metabolism, with its influence extending deeply into the critical processes of nucleotide synthesis and DNA repair. The intricate connections between the folate cycle, methionine cycle, and the production of DNA precursors underscore the importance of maintaining optimal 5-MTHF levels for genomic stability. This technical guide has provided a comprehensive overview of the role of 5-MTHF, supported by quantitative data and detailed experimental protocols.
Future research should focus on further elucidating the direct and indirect mechanisms by which 5-MTHF and other folate derivatives modulate the activity of DNA repair pathways. A deeper understanding of the interplay between genetic factors (such as MTHFR polymorphisms), folate status, and the cellular response to DNA damage will be crucial for the development of personalized therapeutic and preventative strategies for a variety of human diseases. The methodologies and information presented herein provide a solid foundation for such future investigations.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. The rate of cell growth is regulated by purine biosynthesis via ATP production and G(1) to S phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct and Base Excision Repair-Mediated Regulation of a GC-Rich cis-Element in Response to 5-Formylcytosine and 5-Carboxycytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. bevital.no [bevital.no]
- 16. DNA damage in the elderly is associated with 5-MTHF levels: a pro-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Replacement of Val3 in Human Thymidylate Synthase Affects Its Kinetic Properties and Intracellular Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 27. rndsystems.com [rndsystems.com]
- 28. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors | Springer Nature Experiments [experiments.springernature.com]
- 29. scholars.nova.edu [scholars.nova.edu]
- 30. library.opentrons.com [library.opentrons.com]
MTHFR Gene Polymorphisms and Their Impact on Methylfolate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methylenetetrahydrofolate reductase (MTHFR) gene is a critical component in folate metabolism, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (L-methylfolate), the primary active form of folate in the body.[1][2][3] This reaction is essential for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[4][5] Genetic polymorphisms in the MTHFR gene, particularly the common C677T and A1298C variants, can lead to reduced enzyme activity, impacting a wide range of physiological processes and have been associated with various clinical conditions.[1][2][6] This technical guide provides an in-depth overview of MTHFR gene polymorphisms, their quantitative impact on methylfolate metabolism, detailed experimental protocols for their study, and a visual representation of the involved biochemical pathways.
Introduction to MTHFR and Methylfolate Metabolism
The MTHFR enzyme is a flavoprotein that plays a crucial role in the one-carbon metabolism pathway.[7] This pathway is fundamental for DNA synthesis, repair, and methylation, as well as for the synthesis of neurotransmitters and the regulation of homocysteine levels.[4][8] Folate, obtained from the diet in various forms, is converted through a series of enzymatic reactions to tetrahydrofolate (THF).[9] THF is then converted to 5,10-methylenetetrahydrofolate, the substrate for MTHFR.[8] The product of the MTHFR-catalyzed reaction, 5-methyltetrahydrofolate (L-methylfolate), donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[4][5] Methionine is subsequently converted to SAM, which is involved in numerous methylation reactions.[5]
MTHFR Gene Polymorphisms
Two of the most well-characterized and clinically relevant single nucleotide polymorphisms (SNPs) in the MTHFR gene are C677T (rs1801133) and A1298C (rs1801131).[1][2]
-
C677T (p.Ala222Val): This polymorphism results from a cytosine to thymine (B56734) substitution at nucleotide position 677, leading to an alanine (B10760859) to valine amino acid change at codon 222.[10] This change occurs in the catalytic domain of the enzyme and results in a thermolabile variant with significantly reduced enzymatic activity.[4][10]
-
A1298C (p.Glu429Ala): This polymorphism involves an adenine (B156593) to cytosine substitution at nucleotide 1298, causing a glutamate (B1630785) to alanine substitution at codon 429 in the regulatory domain of the enzyme.[3][10] This variant also leads to decreased MTHFR activity, although to a lesser extent than the C677T polymorphism.[11]
These polymorphisms can lead to elevated homocysteine levels (hyperhomocysteinemia), particularly in individuals with low folate status, which is an independent risk factor for various pathologies.[1][6]
Quantitative Impact of MTHFR Polymorphisms
The functional consequences of the C677T and A1298C polymorphisms on MTHFR enzyme activity have been quantified in numerous studies. The following tables summarize the approximate reduction in enzyme activity associated with different genotypes.
Table 1: MTHFR Enzyme Activity Based on C677T Genotype
| Genotype | Description | Approximate Residual Enzyme Activity |
| CC | Wild Type | 100% |
| CT | Heterozygous | 65-70%[7][10][12] |
| TT | Homozygous | 30-35%[10][12][13] |
Table 2: MTHFR Enzyme Activity Based on A1298C Genotype
| Genotype | Description | Approximate Residual Enzyme Activity |
| AA | Wild Type | 100% |
| AC | Heterozygous | ~85-90% |
| CC | Homozygous | ~60-70%[10] |
Table 3: MTHFR Enzyme Activity in Compound Heterozygotes
| Genotype | Description | Approximate Residual Enzyme Activity |
| C677C/A1298A | Wild Type | 100% |
| C677T/A1298A | C677T Heterozygous | ~65-70% |
| C677C/A1298C | A1298C Heterozygous | ~85-90% |
| C677T/A1298C | Compound Heterozygous | ~40-50%[10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core methylfolate metabolism pathway and the workflow for MTHFR polymorphism analysis.
Caption: Overview of the methylfolate and methionine cycles.
Caption: Experimental workflow for MTHFR polymorphism genotyping.
Experimental Protocols
MTHFR Genotyping
Objective: To determine the genotype of an individual for the MTHFR C677T and A1298C polymorphisms.
Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP) [14]
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit.
-
PCR Amplification:
-
Separate PCR reactions are set up for the C677T and A1298C polymorphisms.
-
C677T: A specific fragment of the MTHFR gene containing the polymorphic site is amplified using specific primers.
-
A1298C: Similarly, a fragment containing the A1298C polymorphic site is amplified.
-
PCR is performed under standard conditions (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at a primer-specific temperature, and extension at 72°C, with a final extension at 72°C).
-
-
Restriction Enzyme Digestion:
-
C677T: The PCR product is digested with the restriction enzyme HinfI. The C allele contains a recognition site for HinfI, while the T allele does not.
-
A1298C: The PCR product is digested with the restriction enzyme MboII. The A allele's PCR product is cleaved, while the C allele's is not.
-
-
Gel Electrophoresis: The digested products are separated by size using agarose (B213101) gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype:
-
C677T:
-
CC (Wild Type): Two smaller fragments.
-
CT (Heterozygous): Three fragments (two smaller and one larger, undigested).
-
TT (Homozygous): One larger, undigested fragment.
-
-
A1298C:
-
AA (Wild Type): Digested fragments.
-
AC (Heterozygous): Both digested and undigested fragments.
-
CC (Homozygous): Undigested fragment.
-
-
Alternative Method: Real-Time PCR with Allele-Specific Probes
This method uses fluorescently labeled probes that are specific for each allele, allowing for simultaneous amplification and detection of the genotype in a single reaction.
MTHFR Enzyme Activity Assay
Objective: To measure the functional activity of the MTHFR enzyme in cell or tissue lysates.
Methodology: HPLC-based Assay (Forward Direction) [15][16]
This assay measures the conversion of the physiological substrate 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[16]
-
Sample Preparation:
-
Cell or tissue samples are homogenized in a suitable lysis buffer on ice.
-
The lysate is centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
The reaction mixture contains the cell/tissue lysate, the substrate 5,10-methylenetetrahydrofolate, the cofactor NADPH, and flavin adenine dinucleotide (FAD) in a buffered solution (pH 6.3-6.9).[16]
-
The reaction is initiated by adding the substrate and incubated at 37°C for a defined period (e.g., 20-40 minutes).[16]
-
The reaction is stopped by adding a quenching solution (e.g., acid or organic solvent).
-
-
Quantification of 5-Methyltetrahydrofolate:
Quantification of Folate Metabolites
Objective: To measure the concentrations of various folate forms in biological samples (plasma, serum, red blood cells).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [17][18]
-
Sample Preparation:
-
Plasma or serum samples are treated with a reducing agent (e.g., dithiothreitol) and an internal standard is added.
-
Proteins are precipitated using an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The sample is centrifuged, and the supernatant containing the folate metabolites is collected.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The different folate metabolites are separated based on their physicochemical properties by the LC column.
-
The mass spectrometer identifies and quantifies each metabolite based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis:
-
The concentration of each folate metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
This method allows for the simultaneous and accurate quantification of multiple folate forms, including 5-methyltetrahydrofolate, tetrahydrofolate, and unmetabolized folic acid.[18]
-
Clinical and Research Implications
Understanding the interplay between MTHFR polymorphisms and methylfolate metabolism has significant implications for:
-
Personalized Medicine: Genotyping can help identify individuals who may benefit from targeted nutritional interventions, such as supplementation with L-methylfolate, the active form of folate that bypasses the MTHFR enzyme.[12][19][20]
-
Drug Development: The efficacy and toxicity of certain drugs, such as the antifolate methotrexate, can be influenced by MTHFR genotype.[6] Pharmacogenetic studies incorporating MTHFR status are crucial for optimizing drug therapy.
-
Disease Risk Assessment: While the association is complex and often influenced by environmental factors, MTHFR polymorphisms have been linked to an increased risk for various conditions, including cardiovascular disease, neural tube defects, and certain cancers.[1][21][22] Further research is needed to elucidate the precise role of MTHFR in these pathologies.
Conclusion
MTHFR gene polymorphisms, particularly C677T and A1298C, are common genetic variations that can significantly impair methylfolate metabolism. The resulting decrease in MTHFR enzyme activity can lead to a cascade of metabolic disturbances with wide-ranging clinical implications. The experimental protocols detailed in this guide provide a framework for researchers and clinicians to investigate the impact of these polymorphisms on an individual and population level. A deeper understanding of the intricate relationship between MTHFR genetics and folate metabolism is paramount for the advancement of personalized nutrition, pharmacogenomics, and preventative medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MTHFR C677T and A1298C Polymorphisms in Breast Cancer, Gliomas and Gastric Cancer: A Review [mdpi.com]
- 4. Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. ClinPGx [clinpgx.org]
- 7. MTHFR A1298C and C677T gene polymorphisms and susceptibility to chronic myeloid leukemia in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutripath.com.au [nutripath.com.au]
- 9. nutripath.com.au [nutripath.com.au]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. genesight.com [genesight.com]
- 12. genesight.com [genesight.com]
- 13. mthfrsupport.com.au [mthfrsupport.com.au]
- 14. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method [mdpi.com]
- 19. The Role of Folate and MTHFR Polymorphisms in the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alternative-therapies.com [alternative-therapies.com]
- 21. MTHFR genetic testing: Controversy and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical Implications of MTHFR Gene Polymorphism in Various Diseases | Semantic Scholar [semanticscholar.org]
A Comprehensive Guide to the Cellular Uptake and Transport of L-Methylfolate
For Researchers, Scientists, and Drug Development Professionals
L-methylfolate (5-MTHF), the primary biologically active form of folate, is essential for a myriad of physiological processes, including DNA synthesis and repair, amino acid metabolism, and neurotransmitter synthesis.[1] Unlike synthetic folic acid, L-methylfolate does not require enzymatic reduction to become active, making its cellular transport mechanisms a critical area of study for understanding health and developing targeted therapeutics.[1] Due to its hydrophilic nature, L-methylfolate cannot passively diffuse across cell membranes and relies on specialized protein transporters. This guide provides an in-depth analysis of the three primary systems responsible for L-methylfolate's cellular entry: the Proton-Coupled Folate Transporter (PCFT), the Reduced Folate Carrier (RFC), and the Folate Receptors (FRs).[2]
Key Transporters of L-Methylfolate
The transport of L-methylfolate into cells is a sophisticated process mediated by a trio of distinct protein families, each with unique kinetics, pH dependencies, and tissue expression patterns.
1.1. Proton-Coupled Folate Transporter (PCFT/SLC46A1)
The PCFT is a high-capacity, low-affinity transporter that plays a crucial role in the intestinal absorption of dietary folates.[3][4] Functioning as a symporter, it harnesses the energy from a proton gradient to move L-methylfolate across the cell membrane.[3][5]
-
Mechanism: PCFT couples the transport of L-methylfolate with the downhill movement of protons, making it optimally active in acidic environments, such as the apical brush border of the proximal jejunum.[3][4][6] Transport follows Michaelis-Menten kinetics, and its activity is highly dependent on pH, with maximal function observed around pH 5.5.[3] While its primary role is in intestinal absorption, PCFT is also expressed in other tissues like the choroid plexus, where it facilitates folate transport to the central nervous system, as well as in the kidney, liver, and placenta.[4][6][7]
-
Significance: Mutations in the SLC46A1 gene are the cause of hereditary folate malabsorption, a condition that underscores PCFT's critical role in folate homeostasis.[3][4] Furthermore, the acidic microenvironment of many solid tumors makes PCFT a promising target for the selective delivery of antifolate chemotherapeutics.[4][6]
1.2. Reduced Folate Carrier (RFC/SLC19A1)
The RFC is ubiquitously expressed in mammalian tissues and is considered the primary transporter for delivering L-methylfolate to cells from the systemic circulation at physiological pH.[8][9]
-
Mechanism: RFC functions as a bidirectional anion exchanger, facilitating the uptake of L-methylfolate in exchange for intracellular organic phosphates.[10][11] This process is optimal at a neutral pH of 7.4 and its activity diminishes as the pH becomes more acidic.[12] RFC has a higher affinity for reduced folates like L-methylfolate compared to folic acid.[10]
-
Significance: The widespread expression of RFC highlights its importance in maintaining cellular folate levels throughout the body.[8] Its role as a bidirectional transporter also suggests a mechanism for folate efflux, which can be detrimental to cells under conditions of severe folate deprivation.[10] The expression and activity of RFC can be regulated by folate levels, with deficiency leading to an upregulation of the transporter in some cell types.[13]
1.3. Folate Receptors (FRs)
Folate receptors, particularly FRα and FRβ, are high-affinity binding proteins that mediate the cellular uptake of L-methylfolate via receptor-mediated endocytosis.[14][15]
-
Mechanism: L-methylfolate binds with high affinity to FRs, which are anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) tail.[14][15] The receptor-ligand complex is then internalized into the cell through endocytic vesicles.[16][17] Inside the cell, the acidic environment of the endosome causes the dissociation of L-methylfolate from the receptor, which is then recycled back to the cell surface.[15] This process is sometimes referred to as potocytosis and can be associated with caveolae.[14]
-
Significance: While expressed at low levels in most normal tissues, FRs, especially FRα, are often overexpressed in various cancers, including ovarian, lung, and breast cancer, to meet the high folate demands of rapidly proliferating cells.[14][17] This differential expression makes FRα an attractive target for cancer-specific drug delivery and imaging agents.[14] In the brain, FRα is involved in a unique transport mechanism across the choroid plexus, where it mediates the transcytosis of folate into the cerebrospinal fluid via exosomes.[17]
Quantitative Data on L-Methylfolate Transport
The kinetic parameters of these transporters for L-methylfolate and other folate derivatives are crucial for understanding their specific roles and for the development of targeted therapies.
| Transporter | Substrate(s) | Km / Kt (μM) | Optimal pH | Tissue/Cell Expression | Reference(s) |
| PCFT (SLC46A1) | L-methylfolate, Folic Acid, Pemetrexed | 0.5 - 3 | 5.5 | Proximal Jejunum, Choroid Plexus, Kidney, Liver | [3][7] |
| RFC (SLC19A1) | L-methylfolate, Methotrexate | 1 - 5 | 7.4 | Ubiquitous in mammalian tissues | [8][10] |
| Folate Receptor α | L-methylfolate, Folic Acid | ~0.001 (Kd) | Neutral | Apical surfaces (kidney, lung), Choroid Plexus, Overexpressed in various cancers | [18] |
Km (Michaelis constant) and Kt (transport constant) represent the substrate concentration at half-maximal transport velocity. Kd (dissociation constant) represents the affinity of the receptor for its ligand.
Experimental Protocols for Studying L-Methylfolate Transport
Characterizing the mechanisms of L-methylfolate uptake requires specific experimental assays. A common method is the radiolabeled substrate uptake assay in cultured cells.
Protocol: Radiolabeled L-Methylfolate Uptake Assay in Adherent Cells
This protocol outlines a typical procedure for measuring the uptake of [3H]-L-methylfolate in a cell line expressing one or more of the folate transporters.
Materials:
-
Adherent cell line of interest (e.g., HeLa, Caco-2, MDCK-II transfected with a specific transporter)
-
24- or 96-well cell culture plates
-
Complete growth medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted as needed for the specific transporter)
-
[3H]-L-methylfolate (radiolabeled substrate)
-
Unlabeled L-methylfolate (for competition assays)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells into multi-well plates and grow until they reach near-confluence (e.g., 70-95%).[19]
-
Cell Washing: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer (pH 7.4 for RFC/FR studies, or pH 5.5-6.0 for PCFT studies).
-
Pre-incubation: Add 150 µL of fresh assay buffer to each well. For wells determining non-specific uptake, add a high concentration of unlabeled L-methylfolate (e.g., 1 mM). Incubate for 10-30 minutes at 37°C.[19]
-
Initiation of Uptake: Initiate the transport assay by adding 50 µL of assay buffer containing [3H]-L-methylfolate to achieve the desired final concentration.[19]
-
Incubation: Incubate the plate for a predetermined time interval (e.g., 1-10 minutes) at 37°C with gentle agitation. The incubation time should be within the initial linear phase of uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three to four times with ice-cold PBS.[19]
-
Cell Lysis: Lyse the cells by adding 50-100 µL of cell lysis buffer to each well and incubating for at least 30 minutes.[19]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., in pmol/mg protein/min). Specific uptake is calculated by subtracting the non-specific uptake (in the presence of excess unlabeled substrate) from the total uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing Transport Mechanisms and Workflows
4.1. Cellular Transport Pathways for L-Methylfolate
Caption: Overview of the three primary L-methylfolate transport systems.
4.2. Experimental Workflow for a Radiolabeled Uptake Assay
Caption: Standard workflow for an in vitro radiolabeled uptake assay.
Regulation of L-Methylfolate Transporters
The expression and activity of these transporters are not static and can be influenced by various factors, providing a layer of regulatory control over cellular folate homeostasis.
-
Folate Levels: Folate availability itself is a key regulator. Folate deficiency can lead to an increase in the mRNA, protein levels, and activity of RFC in some cell types, representing an adaptive response to enhance folate uptake.[10][13]
-
Signaling Pathways: Cellular signaling cascades can modulate transporter function. For instance, high levels of homocysteine, which can accumulate in folate-deficient states, have been shown to decrease the activity and expression of RFC in retinal pigment epithelial cells, primarily by reducing the maximal transport velocity.[20]
-
Epigenetic and Transcriptional Control: The expression of folate transporters can be regulated at the transcriptional level. For example, exposure to ethanol (B145695) has been shown to increase the promoter methylation of the RFC gene, potentially altering its expression in liver cells.[21]
Conclusion
The cellular uptake of L-methylfolate is a complex and tightly regulated process orchestrated by three main transport systems: PCFT, RFC, and Folate Receptors. Each transporter possesses distinct characteristics that define its role in specific tissues and physiological contexts. PCFT is essential for intestinal absorption at acidic pH, RFC manages systemic delivery at neutral pH, and FRs provide a high-affinity uptake mechanism, particularly relevant in cancer and neural development. A thorough understanding of these transporters, their kinetics, and their regulation is paramount for researchers and drug development professionals aiming to harness these pathways for therapeutic benefit, from correcting folate deficiencies to designing targeted cancer therapies.
References
- 1. Levomefolic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. The proton-coupled folate transporter: physiological and pharmacological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]
- 8. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function of the reduced folate carrier a paradigm of a major facilitator superfamily mammalian nutrient transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Reduced Folate Carrier (RFC) Is Cytotoxic to Cells under Conditions of Severe Folate Deprivation: RFC AS A DOUBLE EDGED SWORD IN FOLATE HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced folate carrier family - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of reduced-folate transporter-1 (RFT-1) in retinal pigment epithelial cells by folate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Folate receptor alpha is more than just a folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elisakits.co.uk [elisakits.co.uk]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Regulation of reduced-folate transporter-1 (RFT-1) by homocysteine and identity of transport systems for homocysteine uptake in retinal pigment epithelial (RPE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation at multiple levels control the expression of folate transporters in liver cells in conditions of ethanol exposure and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Methylfolate in Cerebrospinal Fluid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-5-methyltetrahydrofolate (5-MTHF or methylfolate), the biologically active form of folate, plays a central and indispensable role in the biochemistry of the central nervous system (CNS). Its presence and concentration within the cerebrospinal fluid (CSF) are critical for a multitude of neurological functions, including neurotransmitter synthesis, methylation reactions essential for epigenetic regulation and myelin maintenance, and the synthesis of purines and pyrimidines for DNA and RNA. This technical guide provides an in-depth exploration of the function of methylfolate in the CSF, detailing its transport mechanisms, its role in key metabolic pathways, and the clinical implications of its deficiency. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of this vital neurometabolite.
Introduction: The Significance of Methylfolate in the Central Nervous System
While folate is recognized as an essential vitamin for systemic health, its function within the brain is particularly critical. The brain has a high metabolic rate and is exquisitely sensitive to deficiencies in key nutrients. Unlike its precursor, folic acid, L-5-methyltetrahydrofolate is the only form of folate that can cross the blood-brain barrier, making it the sole provider of folate to the CNS.[1][2][3] Its concentration in the CSF is actively maintained at levels higher than in the plasma, underscoring its importance for neuronal function.[4]
Disruptions in CSF methylfolate levels are implicated in a range of neurological and psychiatric disorders, from developmental conditions like cerebral folate deficiency to neurodegenerative diseases and mood disorders.[5][6][7] A thorough understanding of its function is therefore paramount for the development of novel therapeutic strategies targeting these conditions.
Transport of Methylfolate into the Cerebrospinal Fluid
The transport of methylfolate from the blood into the CSF is a highly regulated process primarily mediated by the folate receptor alpha (FRα) located on the choroid plexus epithelial cells.[8][9] This active transport mechanism ensures a continuous and adequate supply of methylfolate to the brain, even against a concentration gradient.
Several factors can impair this transport system, leading to a state of cerebral folate deficiency (CFD), where CSF methylfolate levels are low despite normal serum folate levels.[5][10] These factors include:
-
Genetic Mutations: Mutations in the FOLR1 gene, which encodes for FRα, can lead to a non-functional or absent receptor, severely impairing methylfolate transport.[5]
-
Autoantibodies: The presence of autoantibodies against FRα can block the receptor, preventing methylfolate from binding and being transported into the CSF.[9]
-
Competitive Inhibition: High levels of unmetabolized folic acid in the circulation can compete with methylfolate for binding to FRα, thereby reducing its transport into the CSF.[1][11]
The workflow for the transport of methylfolate across the blood-CSF barrier is depicted below.
Core Functions of Methylfolate in the CSF
Once in the CSF, methylfolate participates in two critical biochemical pathways: the methylation cycle and the synthesis of tetrahydrobiopterin (B1682763) (BH4).
The Methylation Cycle
The primary role of methylfolate in the CNS is to donate its methyl group in the remethylation of homocysteine to methionine.[12] This reaction, catalyzed by methionine synthase, is a cornerstone of the one-carbon metabolism pathway. Methionine is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor for a vast array of methylation reactions in the brain.
These methylation reactions are vital for:
-
Neurotransmitter Synthesis: The synthesis of key monoamine neurotransmitters, including serotonin, dopamine (B1211576), and norepinephrine, is dependent on SAMe-mediated methylation steps.[12][13]
-
Epigenetic Regulation: DNA and histone methylation, which are crucial for regulating gene expression in the brain, are entirely dependent on the availability of SAMe.
-
Myelin Maintenance: The methylation of phospholipids (B1166683) is essential for the formation and maintenance of the myelin sheath that insulates nerve fibers.
-
Membrane Fluidity: The synthesis of phosphatidylcholine, a key component of neuronal membranes, requires SAMe.
A deficiency in CSF methylfolate disrupts this entire cascade, leading to an accumulation of homocysteine, a known neurotoxin, and a deficit in SAMe, thereby impairing numerous critical neurological functions.
Tetrahydrobiopterin (BH4) Synthesis and Recycling
Tetrahydrobiopterin (BH4) is an essential cofactor for the enzymes tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[5] Methylfolate plays a crucial role in maintaining adequate levels of BH4 in the brain through two mechanisms:
-
BH4 Synthesis: The de novo synthesis of BH4 is a multi-step process that is indirectly influenced by the availability of methylfolate.
-
BH4 Recycling: More directly, methylfolate is involved in the recycling of dihydrobiopterin (BH2), an oxidized and inactive form of BH4, back to the active BH4 form. This reaction is catalyzed by the enzyme dihydrofolate reductase (DHFR).[5]
A deficiency in CSF methylfolate can therefore lead to a secondary deficiency in BH4, further exacerbating the impairment of neurotransmitter synthesis.
Quantitative Data: CSF 5-MTHF Levels in Health and Disease
The accurate measurement of 5-MTHF in the CSF is a critical diagnostic tool for identifying cerebral folate deficiency and other related neurological disorders. The following tables summarize typical reference ranges and reported levels in various conditions.
Table 1: Reference Ranges for CSF 5-MTHF in a Pediatric Population
| Age Group | CSF 5-MTHF (nmol/L) |
| 0-10 months | 66-203[9] |
| 11 months - 4 years | 48-127[9] |
| >5 years | 35-124[9] |
| 2-5 years | 40-150[2] |
| 5-10 years | 40-128[2] |
| 6-17 years | 26.8–83.2[1] |
Note: Reference ranges can vary between laboratories.
Table 2: CSF 5-MTHF Levels in Neurological and Psychiatric Disorders
| Condition | Reported CSF 5-MTHF Levels (nmol/L) | Key Findings |
| Cerebral Folate Deficiency (CFD) | Often < 40 nmol/L, can be undetectable[2][14] | Markedly low levels despite normal serum folate.[5][10] |
| Treatment-Refractory Depression | Low levels observed in a subset of patients.[6] | Improvement in symptoms with folinic acid supplementation.[6] |
| Autism Spectrum Disorder (ASD) | Variable; a subset of children may have levels < 40 nmol/L.[2][15] | Levels can fluctuate over time and do not consistently correlate with symptom severity.[15] |
| Kearns-Sayre Syndrome | Extremely low (e.g., 3.9 nmol/L before treatment).[1] | High-dose folic acid may not normalize CSF levels.[1] |
| MTHFR C677T Homozygosity | Low normal (e.g., 11.5-12.2 nmol/L before treatment).[1] | Folic acid supplementation may not be effective in raising CSF levels.[1] |
| Congenital Folate Malabsorption | Undetectable to very low.[14] | Levels of 18-46 nmol/L may be sufficient to prevent neurological complications with treatment.[14] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of methylfolate in the CSF.
Protocol for CSF Sample Collection for 5-MTHF Analysis
Proper sample collection and handling are critical for accurate 5-MTHF measurement.
Objective: To collect and process CSF samples for the quantification of 5-MTHF.
Materials:
-
Lumbar puncture kit
-
Sterile polypropylene (B1209903) tubes with screw caps
-
Centrifuge
-
-80°C freezer
Procedure:
-
Patient Preparation: Patients should ideally be fasting overnight.[16] Record all current medications.[4]
-
Lumbar Puncture: Perform a lumbar puncture at the L3-L5 interspace using an atraumatic needle.[16]
-
Fractionated Collection: Collect CSF sequentially into sterile, numbered polypropylene tubes.[17][18] The order of collection is crucial due to a rostrocaudal gradient of some analytes.[4]
-
Sample for Clinical Lab: An initial aliquot can be sent to the local clinical laboratory for routine analysis (e.g., cell count, protein, glucose).[8]
-
Protection from Light: Protect the samples from light as folates are light-sensitive.[9]
-
Centrifugation: Centrifuge the samples at 2000-3000 x g for 10 minutes at room temperature to remove any cellular debris.[8][16]
-
Aliquoting: Carefully transfer the supernatant to fresh, pre-labeled polypropylene cryovials in small aliquots (e.g., 0.5 mL).[8][16]
-
Storage: Immediately freeze the aliquots at -80°C until analysis.[8][16] Avoid repeated freeze-thaw cycles.
Protocol for Quantification of CSF 5-MTHF by HPLC with Electrochemical or Fluorescence Detection
This method is widely used for the sensitive and specific quantification of 5-MTHF in CSF.
Objective: To measure the concentration of 5-MTHF in CSF samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Electrochemical detector or Fluorescence detector
Reagents:
-
5-MTHF standard
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)
-
Internal standard (optional but recommended)
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. If necessary, precipitate proteins with an acid (e.g., perchloric acid) and centrifuge to clarify the sample.
-
Standard Curve Preparation: Prepare a series of 5-MTHF standards of known concentrations in a matrix similar to CSF (e.g., artificial CSF or a pooled CSF with low endogenous 5-MTHF).
-
HPLC Analysis:
-
Inject a fixed volume of the prepared sample and standards onto the HPLC system.
-
Separate 5-MTHF from other CSF components on the C18 column using an isocratic or gradient elution with the mobile phase.
-
-
Detection:
-
Electrochemical Detection: Set the detector to an appropriate potential to oxidize 5-MTHF, generating a current that is proportional to its concentration.
-
Fluorescence Detection: Set the excitation and emission wavelengths (e.g., 295 nm and 355 nm, respectively) to detect the native fluorescence of 5-MTHF.[9][19]
-
-
Quantification:
-
Generate a standard curve by plotting the peak area (or height) of the 5-MTHF standards against their concentrations.
-
Determine the concentration of 5-MTHF in the CSF samples by interpolating their peak areas from the standard curve.
-
Protocol for Quantification of CSF 5-MTHF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of 5-MTHF.
Objective: To accurately and precisely measure 5-MTHF in CSF using a stable isotope dilution method.
Instrumentation:
-
Liquid Chromatography system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Reagents:
-
5-MTHF standard
-
Stable isotope-labeled internal standard (e.g., 5-MTHF-¹³C₅)[12][20]
-
Mobile phase (e.g., acetonitrile (B52724) and water with formic acid)
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a five-point standard curve with known concentrations of 5-MTHF (e.g., 25-400 nM) and a fixed concentration of the internal standard.[12][20]
-
LC-MS/MS Analysis:
-
Inject the prepared samples and standards onto the LC system.
-
Separate 5-MTHF using a suitable column and mobile phase gradient.
-
The eluent is introduced into the ESI source of the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ionization mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 5-MTHF and its stable isotope-labeled internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte (5-MTHF) to the peak area of the internal standard for each standard and sample.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of 5-MTHF in the CSF samples from the calibration curve. The analytical measurement range is typically 3-1000 nM.[12][20]
-
Clinical Implications and Therapeutic Perspectives
The growing understanding of the role of methylfolate in CSF has significant clinical implications.
-
Diagnosis: The measurement of CSF 5-MTHF is the gold standard for the diagnosis of cerebral folate deficiency.[5][10]
-
Treatment: In cases of CFD, supplementation with folinic acid (5-formyltetrahydrofolate), which can be converted to 5-MTHF in the brain, or with L-methylfolate itself, can lead to significant clinical improvement.[10][14] It is important to note that high doses of folic acid may be contraindicated as it can competitively inhibit the transport of 5-MTHF into the CSF.[1]
-
Drug Development: The folate pathway in the CNS represents a promising target for the development of novel therapies for a range of neurological and psychiatric disorders. L-methylfolate is already used as an adjunctive therapy in treatment-resistant depression.[21][22] Further research into drugs that can enhance methylfolate transport or bypass deficits in its metabolism could yield new treatments for conditions like Alzheimer's disease, Parkinson's disease, and certain forms of autism.[7][23]
Conclusion
Methylfolate is a cornerstone of CNS biochemistry, and its concentration in the cerebrospinal fluid is a critical determinant of neurological health. Its functions in the methylation cycle and neurotransmitter synthesis are vital for proper brain development and function throughout life. The ability to accurately measure CSF 5-MTHF and understand the mechanisms of its transport and metabolism has opened new avenues for the diagnosis and treatment of a variety of neurological disorders. For researchers, scientists, and drug development professionals, a deep and technical understanding of the role of methylfolate in the CSF is essential for advancing the field of neuroscience and developing innovative therapies to improve the lives of patients with these challenging conditions.
References
- 1. Folic acid inhibits 5‐methyltetrahydrofolate transport across the blood–cerebrospinal fluid barrier: Clinical biochemical data from two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF concentrations of 5-methyltetrahydrofolate in a cohort of young children with autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 5. methyl-life.com [methyl-life.com]
- 6. Neurometabolic disorders: potentially treatable abnormalities in patients with treatment refractory depression and suicidal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Hits on Cerebral Folate, Tetrahydrobiopterin and Dopamine Metabolism in the Pathophysiology of Parkinson’s Disorder: A Limited Study of Post-Mortem Human Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.alz.washington.edu [files.alz.washington.edu]
- 9. 5-methyltetrahydrofolate (CSF) | Synnovis [synnovis.co.uk]
- 10. Cerebral folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerebral folate deficiency - Wikipedia [en.wikipedia.org]
- 12. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. CSF 5-Methyltetrahydrofolate Serial Monitoring to Guide Treatment of Congenital Folate Malabsorption Due to Proton-Coupled Folate Transporter (PCFT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CSF concentrations of 5-methyltetrahydrofolate in a cohort of young children with autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 17. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 18. albertahealthservices.ca [albertahealthservices.ca]
- 19. Determination of 5-methyltetrahydrofolate in cerebrospinal fluid of paediatric patients: reference values for a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Good, better, best: clinical scenarios for the use of L-methylfolate in patients with MDD | CNS Spectrums | Cambridge Core [cambridge.org]
- 22. L-methylfolate Plus SSRI or SNRI from Treatment Initiation Compared to SSRI or SNRI Monotherapy in a Major Depressive Episode - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Effects of Methylfolate on Cognitive Decline and Dementia: A Protocol for Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Methylfolate as a Methyl Donor in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-methylfolate, the biologically active form of folate (Vitamin B9), plays a pivotal role as a methyl donor in the central nervous system. Its ability to cross the blood-brain barrier allows it to directly participate in critical metabolic pathways that are fundamental to neuronal function and mental health. This technical guide provides an in-depth exploration of L-methylfolate's mechanism of action, focusing on its integral role in one-carbon metabolism, the synthesis of key monoamine neurotransmitters, and its relationship with the essential cofactor tetrahydrobiopterin (B1682763) (BH4). This document summarizes quantitative data from clinical studies, details relevant experimental protocols for preclinical and clinical research, and provides visual representations of the key biochemical pathways to facilitate a comprehensive understanding of L-methylfolate's neurobiological significance.
Introduction: The Significance of Methylation in the Brain
Methylation is a fundamental biochemical process involving the transfer of a methyl group (–CH3) to substrates such as DNA, proteins, and small molecules. In the brain, methylation is critical for a vast array of functions, including gene expression, regulation of enzyme activity, and the synthesis of neurotransmitters.[1] L-methylfolate (5-methyltetrahydrofolate or 5-MTHF) is the primary methyl donor for these reactions, highlighting its importance in maintaining neurological health.[2] Unlike folic acid, L-methylfolate can directly cross the blood-brain barrier, making it readily available for CNS metabolic processes.[1][2]
Genetic variations, particularly polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, can impair the conversion of folic acid to L-methylfolate, leading to reduced availability of this critical methyl donor in the brain. Such impairments have been linked to an increased risk for various neuropsychiatric conditions, most notably major depressive disorder (MDD).
Biochemical Pathways: The Journey of a Methyl Group
L-methylfolate's function as a methyl donor is intricately linked with several key metabolic cycles in the brain.
One-Carbon Metabolism and the Folate Cycle
One-carbon metabolism is a network of interconnected pathways that transfer one-carbon units for various biosynthetic reactions. The folate cycle is a central component of this network. Dietary folates and folic acid are converted through a series of enzymatic steps to L-methylfolate. The final and rate-limiting step is catalyzed by the MTHFR enzyme.
The Methionine Cycle and S-Adenosylmethionine (SAMe) Synthesis
L-methylfolate donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. This reaction regenerates methionine. Methionine is then converted to S-adenosylmethionine (SAMe), the universal methyl donor for numerous methylation reactions in the brain. After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, thus completing the cycle.
Neurotransmitter Synthesis and the Role of Tetrahydrobiopterin (BH4)
L-methylfolate is crucial for the synthesis of the monoamine neurotransmitters serotonin (B10506), dopamine, and norepinephrine.[3] This is primarily through its role in the synthesis and regeneration of tetrahydrobiopterin (BH4), an essential cofactor for the enzymes tryptophan hydroxylase and tyrosine hydroxylase.[4] These enzymes are the rate-limiting steps in the synthesis of serotonin and the catecholamines (dopamine and norepinephrine), respectively. L-methylfolate contributes to BH4 synthesis by providing the necessary reducing equivalents for the regeneration of BH4 from its oxidized form, dihydrobiopterin (BH2), a reaction catalyzed by dihydrofolate reductase (DHFR).[5]
References
- 1. Assessing Effects of l-Methylfolate in Depression Management: Results of a Real-World Patient Experience Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gertitashkomd.com [gertitashkomd.com]
- 3. L-methylfolate: a vitamin for your monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.neiglobal.com [cdn.neiglobal.com]
- 5. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Methylfolate in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-methylfolate, the biologically active form of folate, plays a pivotal role in a multitude of developmental processes, most notably in the prevention of neural tube defects (NTDs). Unlike its synthetic counterpart, folic acid, L-methylfolate bypasses the enzymatic conversion steps mediated by the methylenetetrahydrofolate reductase (MTHFR) enzyme. This is of particular significance for individuals with common MTHFR genetic polymorphisms that impair this conversion, leading to reduced availability of active folate. This guide provides an in-depth technical overview of the role of L-methylfolate in developmental biology, including its mechanism of action, a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Significance of Active Folate in Development
Folate is an essential B-vitamin crucial for cell division, DNA synthesis, and methylation reactions.[1] Its importance during embryogenesis is paramount, with deficiencies being strongly linked to congenital abnormalities, particularly NTDs such as spina bifida and anencephaly.[2] For decades, folic acid has been the standard for supplementation during pregnancy. However, the discovery of the high prevalence of MTHFR gene polymorphisms, which can significantly reduce the body's ability to convert folic acid to its active form, has brought L-methylfolate to the forefront of developmental biology research and clinical practice.[1]
L-methylfolate offers a distinct advantage by providing the readily usable form of folate, thereby ensuring adequate levels for critical developmental processes, irrespective of an individual's MTHFR genotype.[3] This guide will delve into the core scientific principles underpinning the role of L-methylfolate in developmental biology.
Mechanism of Action: Bypassing the MTHFR Bottleneck
The primary mechanism that underscores the importance of L-methylfolate is its ability to bypass the MTHFR enzyme. Folic acid from supplements and food fortification must undergo a series of enzymatic reductions to become biologically active. The final and rate-limiting step is the conversion of 5,10-methylenetetrahydrofolate to L-methylfolate (5-MTHF), a reaction catalyzed by MTHFR.
Genetic polymorphisms in the MTHFR gene, such as C677T and A1298C, can lead to a significant reduction in enzyme activity. This impairment can result in lower levels of circulating L-methylfolate, even with adequate folic acid intake. L-methylfolate supplementation directly provides the active metabolite, ensuring its availability for all subsequent metabolic processes.
One-Carbon Metabolism and DNA Methylation
L-methylfolate is a key player in the one-carbon metabolism pathway. It donates its methyl group for the remethylation of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the body, including DNA methylation. DNA methylation is a critical epigenetic mechanism that regulates gene expression during embryonic development. Proper DNA methylation patterns are essential for cell differentiation, tissue development, and overall embryonic health.
Quantitative Data Summary
The following tables summarize key quantitative data regarding MTHFR polymorphism, enzyme activity, and the comparative bioavailability of L-methylfolate and folic acid.
| MTHFR Polymorphism | Genotype | MTHFR Enzyme Activity Reduction |
| C677T | Heterozygous (CT) | ~30-40% |
| Homozygous (TT) | ~60-70% | |
| A1298C | Heterozygous (AC) | ~20% |
| Homozygous (CC) | ~40% | |
| Compound Heterozygous | C677T/A1298C | ~50% |
Table 1: Impact of Common MTHFR Polymorphisms on Enzyme Activity.
| Parameter | L-Methylfolate | Folic Acid |
| Bioavailability | Higher, directly absorbed | Variable, requires enzymatic conversion |
| Peak Plasma Concentration | Reached faster | Reached slower |
| Effect of MTHFR Polymorphism | Bioavailability unaffected | Bioavailability can be significantly reduced |
| Increase in Red Blood Cell Folate | More effective at increasing levels | Less effective, especially in individuals with MTHFR polymorphisms[4] |
Table 2: Comparative Bioavailability of L-Methylfolate vs. Folic Acid.
| Supplementation | Relative Risk Reduction of NTDs (General Population) |
| Folic Acid (400-800 µ g/day ) | ~50-70% |
| L-Methylfolate | At least as effective as folic acid, with potential for greater efficacy in at-risk populations (data from direct large-scale comparative trials is emerging)[1] |
Table 3: Neural Tube Defect Risk Reduction with Folate Supplementation.
Signaling Pathways and Experimental Workflows
Folate Metabolism and One-Carbon Pathway
The following diagram illustrates the central role of L-methylfolate in the folate and methionine cycles, which are integral to one-carbon metabolism.
Caption: The central role of L-methylfolate in one-carbon metabolism.
Experimental Workflow: Valproic Acid-Induced Neural Tube Defect Mouse Model
This diagram outlines a typical experimental workflow for investigating the protective effects of L-methylfolate against chemically-induced NTDs in a mouse model.
Caption: Workflow for a valproic acid-induced NTD mouse model study.
Experimental Workflow: Zebrafish Embryo Developmental Toxicity Assay
The zebrafish model offers a high-throughput method for assessing developmental toxicity. This workflow outlines the key steps.
Caption: Workflow for a zebrafish embryo developmental toxicity assay.
Detailed Experimental Protocols
Valproic Acid-Induced Neural Tube Defect Mouse Model
Objective: To assess the efficacy of L-methylfolate in preventing valproic acid (VPA)-induced NTDs in mice.
Materials:
-
Timed-pregnant mice (e.g., C57BL/6 strain)
-
Valproic acid sodium salt (VPA)
-
L-methylfolate calcium
-
Folic acid
-
Control and supplemented rodent chow
-
Sterile saline
-
Standard surgical and dissection tools
Procedure:
-
Animal Husbandry and Mating: House female mice under a 12-hour light/dark cycle with ad libitum access to food and water. Mate females with males overnight and check for vaginal plugs the following morning. The day a plug is found is designated as gestational day (GD) 0.5.
-
Dietary Supplementation: Upon confirmation of pregnancy, randomly assign dams to one of four dietary groups:
-
Control diet
-
Control diet + Folic Acid (e.g., 10 mg/kg of chow)
-
Control diet + L-methylfolate (equimolar dose to folic acid)
-
Continue diets throughout gestation.
-
-
VPA Administration: On GD 8.5, administer a single intraperitoneal (i.p.) injection of VPA (e.g., 400-600 mg/kg) or sterile saline (vehicle control) to pregnant dams.
-
Fetal Examination: On GD 18.5, euthanize the dams by CO2 asphyxiation followed by cervical dislocation.
-
Data Collection: Carefully dissect the uterine horns and count the number of viable fetuses, resorptions, and dead fetuses.
-
NTD Assessment: Examine each fetus under a dissecting microscope for the presence of exencephaly (the murine equivalent of anencephaly).
-
Tissue Collection: Collect embryonic brain and liver tissues for further analysis (e.g., folate levels, gene expression).
Quantification of L-Methylfolate in Plasma by HPLC
Objective: To determine the concentration of L-methylfolate in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
L-methylfolate standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Ascorbic acid
-
Plasma samples collected in EDTA tubes
Procedure:
-
Standard Preparation: Prepare a stock solution of L-methylfolate in a solution of 0.1 M potassium phosphate buffer (pH 7.0) containing 1% ascorbic acid. Create a series of working standards by serial dilution of the stock solution.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice, protected from light.
-
To 100 µL of plasma, add 10 µL of 10% ascorbic acid solution to prevent folate oxidation.
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of mobile phase A (e.g., 50 mM potassium phosphate buffer, pH 3.0) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 290 nm, Emission: 360 nm) or UV detector (280 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the L-methylfolate standards against their concentrations. Determine the concentration of L-methylfolate in the plasma samples by interpolating their peak areas on the calibration curve.
Microbiological Assay for Red Blood Cell Folate
Objective: To measure the total folate content in red blood cells.
Materials:
-
96-well microplates
-
Lactobacillus rhamnosus (ATCC 7469)
-
Folic acid standard
-
Folate-free microbiological growth medium
-
Ascorbic acid
-
Whole blood samples collected in EDTA tubes
Procedure:
-
Hemolysate Preparation:
-
Dilute 100 µL of whole blood with 900 µL of 1% (w/v) ascorbic acid solution.
-
Incubate at 37°C for 90 minutes to allow for hemolysis and the action of endogenous conjugase to convert polyglutamates to monoglutamates.[5]
-
-
Standard and Sample Dilution:
-
Prepare a series of folic acid standards in the growth medium.
-
Serially dilute the hemolysates in the growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate with a standardized suspension of L. rhamnosus.
-
Add the diluted standards and samples to the wells.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Measurement and Calculation:
-
Measure the turbidity (bacterial growth) in each well using a microplate reader at 595 nm.
-
Construct a standard curve by plotting the turbidity of the standards against their known concentrations.
-
Determine the folate concentration in the hemolysates from the standard curve.
-
Calculate the red blood cell folate concentration using the hematocrit and plasma folate values.
-
Conclusion and Future Directions
L-methylfolate represents a significant advancement in our understanding and application of folate in developmental biology. Its ability to circumvent the limitations of folic acid metabolism, particularly in the context of MTHFR polymorphisms, makes it a superior option for ensuring adequate folate status during the critical window of embryonic development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals in this field.
Future research should focus on large-scale clinical trials directly comparing the efficacy of L-methylfolate and folic acid in the prevention of NTDs in diverse populations. Further elucidation of the downstream effects of improved methylation potential from L-methylfolate supplementation on gene expression and long-term neurodevelopmental outcomes is also a critical area for investigation. The continued development and refinement of animal models and analytical techniques will be instrumental in advancing our knowledge of the profound impact of L-methylfolate on developmental biology.
References
The Crucial Link Between Methylfolate and Neuroinflammation: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the brain and spinal cord, is increasingly recognized as a critical player in the pathogenesis of a wide spectrum of neurological and psychiatric disorders. From neurodegenerative diseases like Alzheimer's and Parkinson's to mood disorders such as depression, the dysregulation of the brain's immune response contributes significantly to neuronal dysfunction and cell death. Emerging evidence points towards a compelling link between nutritional factors and the modulation of neuroinflammatory processes. One such factor of growing interest is L-methylfolate (5-MTHF), the biologically active form of folate (Vitamin B9). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the relationship between methylfolate and neuroinflammation, offering valuable insights for researchers, scientists, and drug development professionals.
The Core Mechanism: Methylfolate's Role in Methylation and Neurotransmitter Synthesis
L-methylfolate is the only form of folate that can cross the blood-brain barrier.[1] Within the central nervous system, it plays a pivotal role in two key pathways that are intimately linked to neuroinflammation: the methylation cycle and the synthesis of monoamine neurotransmitters.[2]
The One-Carbon Cycle and Homocysteine Metabolism
Methylfolate is a critical component of the one-carbon cycle, where it donates a methyl group to remethylate homocysteine to methionine.[3] Methionine is a precursor to S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions in the brain.[2]
Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are a known risk factor for neurodegenerative diseases and have been shown to be pro-inflammatory.[4] Hyperhomocysteinemia can induce neuroinflammation by:
-
Activating microglia and astrocytes: These glial cells are the primary immune cells of the brain, and their activation leads to the release of pro-inflammatory cytokines.[3]
-
Inducing oxidative stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), which contribute to neuroinflammation and apoptosis.[3]
-
Stimulating the NF-κB pathway: Homocysteine can activate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response that leads to the production of various pro-inflammatory mediators.[4][5][6]
-
Activating the STAT3 signaling pathway: In microglia, homocysteine can trigger the JAK2/STAT3 pathway, further promoting microglial activation and the secretion of inflammatory cytokines like TNF-α and IL-6.[7]
By facilitating the conversion of homocysteine to methionine, L-methylfolate helps to lower homocysteine levels, thereby mitigating its pro-inflammatory effects.
Tetrahydrobiopterin (B1682763) (BH4) Synthesis and Neurotransmitter Production
L-methylfolate is essential for the synthesis and regeneration of tetrahydrobiopterin (BH4), a critical cofactor for several key enzymes, including:[8][9]
-
Tryptophan hydroxylase: The rate-limiting enzyme in the synthesis of serotonin.
-
Tyrosine hydroxylase: The rate-limiting enzyme in the synthesis of dopamine (B1211576) and norepinephrine.
-
Nitric oxide synthase (NOS): Responsible for the production of nitric oxide (NO), a signaling molecule with diverse roles in the brain.
Inflammatory conditions can lead to the oxidation and depletion of BH4.[10] By supporting BH4 levels, L-methylfolate ensures the proper functioning of these enzymes, which is crucial for maintaining neurotransmitter balance. Dysregulation of neurotransmitter systems is a common feature of many neurological and psychiatric disorders and can be exacerbated by neuroinflammation.
Signaling Pathways
The interaction between methylfolate and neuroinflammation involves intricate signaling pathways. Below are diagrams illustrating these key molecular cascades.
Experimental Evidence and Quantitative Data
While direct studies on L-methylfolate's anti-inflammatory effects in neuroinflammation models are still emerging, research on its precursor, folic acid, and clinical data provide strong correlative evidence.
In Vitro Studies with Folic Acid
Studies using the BV-2 microglial cell line have demonstrated that folic acid can modulate the inflammatory response to lipopolysaccharide (LPS), a potent inflammatory stimulus.
| Treatment | Outcome | Quantitative Change | Reference |
| LPS (1 µg/mL) + Folic Acid (5-50 µg/mL) | ↓ NO Production | Dose-dependent reduction | [11] |
| LPS (1 µg/mL) + Folic Acid (5-50 µg/mL) | ↓ iNOS Expression | Dose-dependent downregulation | [11] |
| LPS (1 µg/mL) + Folic Acid (5-50 µg/mL) | ↓ TNF-α and IL-1β mRNA | Dose-dependent reduction | [11] |
| LPS (1 µg/mL) + Folic Acid (5-50 µg/mL) | ↓ TNF-α and IL-1β Protein | Dose-dependent reduction | [11] |
| LPS (1 µg/mL) + Folic Acid | ↑ IL-10 (anti-inflammatory) | Significant increase | [11] |
Clinical Trials with L-Methylfolate
Clinical trials investigating the use of L-methylfolate as an adjunctive therapy for major depressive disorder (MDD) have shown that its efficacy is particularly pronounced in patients with baseline inflammation.
| Study Population | Intervention | Key Findings | Reference |
| MDD patients with inadequate response to SSRIs | L-methylfolate (15 mg/day) vs. Placebo | Greater improvement in depression scores in patients with high baseline BMI (≥30) and elevated hsCRP (≥2.25 mg/L). | |
| SSRI-resistant MDD patients | Adjunctive L-methylfolate (15 mg/day) | Greater treatment response associated with elevated baseline levels of inflammatory biomarkers (TNF-α, IL-8). | [1] |
These findings suggest that L-methylfolate's therapeutic effects in depression may be, at least in part, mediated by its ability to counteract underlying inflammatory processes.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
Primary Microglial Cell Culture
Objective: To isolate and culture primary microglia from neonatal mouse pups for in vitro neuroinflammation studies.
Materials:
-
Neonatal mouse pups (P0-P2)
-
Dissection medium (e.g., Hibernate-A)
-
Culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine coated flasks/plates
Protocol:
-
Euthanize neonatal pups according to approved animal care protocols.
-
Dissect cortices in ice-cold dissection medium.
-
Mechanically dissociate the tissue followed by enzymatic digestion with trypsin and DNase I.
-
Plate the mixed glial cell suspension in poly-D-lysine coated T-75 flasks.
-
Culture for 7-10 days until a confluent astrocyte monolayer forms with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker.
-
Collect the supernatant containing the detached microglia and re-plate for experiments.
Adapted from[9]
LPS-Induced Microglial Activation
Objective: To induce an inflammatory response in cultured microglia.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS) from E. coli
-
Culture medium
Protocol:
-
Plate microglial cells at the desired density.
-
Allow cells to adhere and recover.
-
Replace the medium with fresh culture medium containing the desired concentration of LPS (e.g., 100 ng/mL to 1 µg/mL).
-
Incubate for the desired time period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
Objective: To quantify the concentration of TNF-α in cell culture supernatants or brain tissue homogenates.
Materials:
-
TNF-α ELISA kit (commercially available)
-
Cell culture supernatant or brain tissue homogenate
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the plate and add the streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.
Adapted from
Quantitative Real-Time PCR (qRT-PCR) for IL-6 mRNA
Objective: To measure the relative expression of IL-6 mRNA in astrocytes or microglia.
Materials:
-
Cultured cells (astrocytes or microglia)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers for IL-6 and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Set up the qPCR reaction with the cDNA, primers for IL-6 and the reference gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of IL-6 mRNA, normalized to the reference gene.
Adapted from[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of L-methylfolate on neuroinflammation in vitro.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports a significant link between L-methylfolate and the modulation of neuroinflammation. By influencing key metabolic pathways, including homocysteine metabolism and BH4 synthesis, L-methylfolate can mitigate several pro-inflammatory drivers. The enhanced efficacy of L-methylfolate in patient populations with existing inflammatory conditions further underscores this connection.
For researchers and drug development professionals, this presents a promising avenue for therapeutic intervention. Future research should focus on:
-
Direct in vivo and in vitro studies: Elucidating the direct effects of L-methylfolate on glial cell activation and cytokine production in well-defined neuroinflammation models.
-
Biomarker identification: Identifying reliable biomarkers to stratify patient populations who would most benefit from L-methylfolate supplementation.
-
Combination therapies: Investigating the synergistic effects of L-methylfolate with other anti-inflammatory agents or existing neurological treatments.
A deeper understanding of the interplay between methylfolate and neuroinflammation will undoubtedly pave the way for novel and more effective therapeutic strategies for a range of debilitating neurological and psychiatric disorders.
References
- 1. Blocking IL-6 signaling prevents astrocyte-induced neurodegeneration in an iPSC-based model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-induced microglial secretion of TNFα increases activity-dependent neuronal apoptosis in the neonatal cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteinemia in rats induced by folic acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | L-Methylfolate in Antidepressant Non-responders: The Impact of Body Weight and Inflammation [frontiersin.org]
- 8. Frontiers | IL-1β Induced Cytokine Expression by Spinal Astrocytes Can Play a Role in the Maintenance of Chronic Inflammatory Pain [frontiersin.org]
- 9. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dc.etsu.edu [dc.etsu.edu]
The Foundational Role of 5-Methyltetrahydrofolate (5-MTHF) in Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive function, a cornerstone of human health, is intricately linked to a multitude of biochemical pathways within the central nervous system. Among the key nutrients supporting neurological health is folate, and specifically its biologically active form, 5-methyltetrahydrofolate (5-MTHF). As the only form of folate capable of crossing the blood-brain barrier, 5-MTHF plays a critical and direct role in processes vital for neuronal function, including neurotransmitter synthesis, homocysteine metabolism, and epigenetic regulation.[1] This technical guide provides an in-depth exploration of the foundational research on the relationship between 5-MTHF and cognitive function, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of 5-MTHF in cognitive enhancement and the management of cognitive decline.
Introduction: The Critical Role of 5-MTHF in Neurological Health
Folate, an essential B vitamin, is a crucial component of one-carbon metabolism, a network of biochemical reactions necessary for the synthesis of nucleotides, amino acids, and the methylation of various substrates.[2] The dietary form, folic acid, is a synthetic compound that requires enzymatic conversion to its active form, 5-MTHF. This conversion is primarily mediated by the enzyme methylenetetrahydrofolate reductase (MTHFR). Genetic polymorphisms in the MTHFR gene can significantly impair this conversion, leading to reduced 5-MTHF availability.[3]
Crucially, 5-MTHF is the sole form of folate that can be transported across the blood-brain barrier.[1] This makes it directly available for critical neurological processes. Within the brain, 5-MTHF donates its methyl group for the remethylation of homocysteine to methionine. Methionine is a precursor to S-adenosylmethionine (SAMe), the universal methyl donor for numerous reactions, including the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] Folate deficiency has been associated with cognitive decline, dementia, and depression.[2][6][7]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from key studies investigating the impact of 5-MTHF and folic acid supplementation on cognitive function and related biomarkers.
Table 1: Human Clinical Trials on Folic Acid Supplementation and Cognitive Function
| Study (Trial Name) | Participants | Intervention | Duration | Key Cognitive Outcomes | Biomarker Changes |
| Durga et al., 2007 (FACIT)[1][4] | 818 older adults (50-70 years) with elevated homocysteine | 800 µ g/day folic acid or placebo | 3 years | Improved: Memory (Z-score difference: 0.132), Information Processing Speed (Z-score difference: 0.087), Sensorimotor Speed (Z-score difference: 0.064) | Serum folate increased by 576%; Plasma homocysteine decreased by 26% |
| Ma et al., 2024 (Meta-analysis)[2] | 1102 participants with Mild Cognitive Impairment (MCI) | Folic acid supplementation | Varied | Improved: Full Scale IQ (SMD = 8.36), Arithmetic (SMD = 0.17), Information (SMD = 1.73), Digit Span (SMD = 0.17), Block Design (SMD = 0.26), Picture Completion (SMD = 0.27) | Significant reduction in inflammatory cytokines and homocysteine |
| Li et al., 2017[8] | 180 individuals with MCI | 400 µ g/day folic acid or conventional treatment | 24 months | Significantly higher scores in the intervention group for: Full Scale IQ, Verbal IQ, Information, and Digit Span (p < 0.05) | Decreased: Homocysteine, SAH, Aβ-42, APP-mRNA expression. Increased: SAM, SAM/SAH ratio, DNA methyltransferase mRNA expression (p < 0.05) |
Table 2: Preclinical Study of 5-MTHF in a Rat Model of Alzheimer's Disease
| Study | Animal Model | Intervention | Duration | Key Behavioral Outcomes (Morris Water Maze) | Key Biomarker Changes in the Brain |
| Zhang et al., 2022[9][10] | Wistar rats with D-galactose and aluminum chloride-induced AD | 1, 5, or 10 mg/kg/day 5-MTHF by oral gavage | 6 weeks | Significantly decreased escape latency and increased platform crossings and time in target quadrant with 5 and 10 mg/kg doses. | Decreased: Aβ1-42 (by up to 44.4%), p-Tau (by up to 32.4%), Acetylcholinesterase activity. Increased: Superoxide dismutase activity, Glutamate concentration. Modulated: ADAM10 and BACE1 mRNA expression. |
Experimental Protocols
Human Clinical Trial: Folic Acid Supplementation for Cognitive Function in Older Adults (Based on FACIT Trial)
Objective: To assess the effect of long-term folic acid supplementation on cognitive performance in older adults with elevated homocysteine levels.[1][4]
Study Design: A randomized, double-blind, placebo-controlled trial.
Participant Recruitment and Screening:
-
Inclusion Criteria: Men and women aged 50-70 years with plasma total homocysteine levels ≥13 µmol/L and normal serum vitamin B12 levels.[10]
-
Exclusion Criteria: History of conditions that could affect cognitive function or folate metabolism.
Intervention:
Cognitive Assessment:
-
A battery of neuropsychological tests administered at baseline and after 3 years to assess various cognitive domains:
Biomarker Analysis:
-
Fasting blood samples collected at baseline and at the end of the study.
-
Serum Folate: Measured by immunoassay.
-
Plasma Total Homocysteine: Measured by high-performance liquid chromatography (HPLC) with fluorescence detection or by immunoassay.[11][12]
Preclinical Study: 5-MTHF in a Rat Model of Alzheimer's Disease (Based on Zhang et al., 2022)
Objective: To investigate the effects of 5-MTHF on cognitive impairment and Alzheimer's disease-related pathologies in a rat model.[9][10]
Animal Model:
-
Species: Wistar rats.
-
Induction of AD-like pathology: Intraperitoneal injection of D-galactose (60 mg/kg) and aluminum chloride (10 mg/kg) for 6 weeks.[13]
Intervention:
-
Treatment Groups: Oral gavage of 1, 5, or 10 mg/kg 5-MTHF daily for 6 weeks.[10]
-
Positive Control Group: Oral gavage of 1 mg/kg donepezil (B133215) daily.[10]
-
Control Group: Vehicle administration.
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[14]
-
Procedure:
-
Acquisition Phase (5 days): Rats are trained to find the hidden platform from different starting positions. Escape latency (time to find the platform) is recorded.[15]
-
Probe Trial (on day 6): The platform is removed, and the rat is allowed to swim for a set time. The number of times the rat crosses the former platform location and the time spent in the target quadrant are measured to assess spatial memory.[9][10]
-
Biomarker and Gene Expression Analysis:
-
At the end of the study, brain tissue (hippocampus) is collected.
-
Measurement of Aβ1-42 and p-Tau: Enzyme-linked immunosorbent assay (ELISA) kits.[16]
-
Measurement of Neurotransmitter Levels (e.g., Glutamate): High-performance liquid chromatography (HPLC).
-
Measurement of Oxidative Stress Markers (e.g., SOD, MDA): Spectrophotometric assays.
-
Gene Expression Analysis (ADAM10, BACE1): Quantitative real-time polymerase chain reaction (qRT-PCR) to measure mRNA levels.[17]
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of 5-MTHF in the Brain
Caption: 5-MTHF's central role in brain methylation and neurotransmitter synthesis.
Experimental Workflow for a Human Clinical Trial
Caption: A typical workflow for a randomized controlled trial on 5-MTHF.
Discussion and Future Directions
The evidence presented in this guide underscores the fundamental role of 5-MTHF in maintaining cognitive health. Clinical trials consistently demonstrate that enhancing folate status, particularly in individuals with deficiencies or elevated homocysteine, can lead to measurable improvements in cognitive domains that are susceptible to age-related decline.[1][2][4] Preclinical studies further elucidate the neuroprotective mechanisms of 5-MTHF, including its ability to mitigate key pathologies associated with Alzheimer's disease.[9][10]
For researchers and drug development professionals, several key areas warrant further investigation:
-
Direct Comparison of 5-MTHF and Folic Acid: While many studies have used folic acid, more head-to-head clinical trials are needed to definitively establish the superiority of 5-MTHF, especially in individuals with MTHFR polymorphisms, for cognitive outcomes.
-
Optimal Dosing and Duration: Determining the most effective dosage and duration of 5-MTHF supplementation for different populations (e.g., MCI, early Alzheimer's disease) is crucial for designing effective interventions.
-
Combination Therapies: Investigating the synergistic effects of 5-MTHF with other neuroprotective compounds, such as B vitamins (B6 and B12) and antioxidants, could lead to more potent therapeutic strategies.[18]
-
Advanced Biomarker Analysis: The use of more sensitive and specific biomarkers, including cerebrospinal fluid (CSF) analysis of neurotransmitter metabolites and advanced neuroimaging techniques, will provide a more detailed understanding of the in vivo effects of 5-MTHF on the brain.
Conclusion
5-Methyltetrahydrofolate stands out as a key molecule in the intricate web of biochemical processes that underpin cognitive function. Its unique ability to cross the blood-brain barrier and directly participate in neurotransmitter synthesis and homocysteine metabolism makes it a compelling agent for further research and development in the context of cognitive enhancement and neuroprotection. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of 5-MTHF. As our understanding of the molecular basis of cognitive decline deepens, the targeted application of nutrients like 5-MTHF may offer promising avenues for preserving brain health and mitigating the impact of neurodegenerative diseases.
References
- 1. Effect of 3-year folic acid supplementation on cognitive function in older adults in the FACIT trial: a randomised, double blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of monoamine metabolites and 5-methyltetrahydrofolate in the cerebrospinal fluid of children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What can we learn from the FACIT trial: a randomized, double blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. Effects of folic acid supplementation on cognitive function and inflammation in elderly patients with mild cognitive impairment: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Supplementation and Nutritional Interventions on Pathogenic Processes of Mood Disorders: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noldus.com [noldus.com]
- 10. Positive effects of folic acid supplementation on cognitive aging are dependent on ω-3 fatty acid status: a post hoc analysis of the FACIT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vjneurology.com [vjneurology.com]
- 14. cyagen.com [cyagen.com]
- 15. Morris Water Maze Test [bio-protocol.org]
- 16. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. antidote.me [antidote.me]
The Advent of a Biologically Active Folate: A Technical History and Discovery of L-Methylfolate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Folate, an essential B vitamin, has long been recognized for its critical role in cellular function and development. However, the understanding of its metabolic activation and the clinical significance of its biologically active form, L-methylfolate, represents a more recent and nuanced chapter in nutritional science and pharmacology. This technical guide delves into the history, discovery, and scientific underpinnings of L-methylfolate, tracing its journey from a nutritional curiosity to a key molecule in therapeutic applications, particularly in neuropsychiatry. We will explore the intricate metabolic pathways, the pivotal role of the methylenetetrahydrofolate reductase (MTHFR) enzyme, and the experimental methodologies that have been instrumental in elucidating the function of this active folate. Quantitative data from key studies are presented to provide a comparative perspective on the bioavailability and efficacy of L-methylfolate versus its synthetic precursor, folic acid.
A Historical Timeline: From Folate Deficiency to the Rise of L-Methylfolate
The story of folate began with the observation of its necessity for preventing anemia. In 1931, researcher Lucy Wills identified a nutritional factor in yeast extract that could prevent anemia in pregnant women, a substance initially termed the "Wills Factor."[1] It wasn't until 1941 that this compound was isolated from spinach and named folic acid by American scientists Bob Stokstad and Mary Shaw Shorb.[1] The synthetic form, folic acid, was developed in 1945 and became the standard for supplementation due to its stability.[2]
A significant breakthrough in understanding folate's active form came with the work of Dr. Mitchell in 1943, who successfully extracted approximately 1mg of active folate from four tons of spinach, though its instability posed a major challenge.[2] The quest for a stable, biologically active form of folate was a persistent scientific endeavor. In 1965, Merck developed a racemic mixture of 5-methyltetrahydrofolate calcium salt.[2] A major advancement occurred in 1994 when Merck produced a pure levorotatory (the "L" in L-methylfolate) amorphous calcium salt, followed by the development of a stable crystalline form, Metafolin®, in 1999.[2] This innovation solved the long-standing stability issue and paved the way for the therapeutic use of L-methylfolate.
The Metabolic Journey: Unraveling the Activation of Folate
Folic acid, the synthetic form found in supplements and fortified foods, is not biologically active. It must undergo a series of enzymatic reductions to become L-methylfolate (also known as 5-methyltetrahydrofolate or 5-MTHF), the predominant form of folate in circulation and the only form that can cross the blood-brain barrier.[3][4] This metabolic conversion is a critical step for folate to exert its physiological effects.
The central enzyme in this pathway is methylenetetrahydrofolate reductase (MTHFR) . MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to L-methylfolate.[4] The discovery of MTHFR's role in human health began with studies in the 1960s and 1970s by Mudd et al., who identified decreased MTHFR activity in patients with homocystinuria.[5]
The MTHFR Polymorphism: A Key Determinant of Folate Metabolism
A pivotal discovery in the field was the identification of common genetic polymorphisms in the MTHFR gene that significantly impact enzyme activity. The two most well-studied single nucleotide polymorphisms (SNPs) are C677T and A1298C .[6]
-
C677T: This polymorphism results in an alanine-to-valine substitution at codon 222. Individuals with the homozygous (TT) genotype have a thermolabile MTHFR enzyme with approximately 30% of the activity of the wild-type (CC) genotype.[7] Heterozygous (CT) individuals have about 65% of the normal enzyme activity.[7]
-
A1298C: This polymorphism leads to a glutamate-to-alanine substitution at codon 429. The homozygous (CC) genotype is associated with a more modest reduction in enzyme activity, around 30-40% lower than the wild-type (AA).[7][8]
These genetic variations can lead to reduced production of L-methylfolate, which can have significant clinical implications, particularly in individuals with low folate status.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative overview of L-methylfolate and folic acid.
Table 1: Bioavailability of L-Methylfolate vs. Folic Acid
| Parameter | L-Methylfolate | Folic Acid | Reference |
| Incremental Area Under the Curve (iAUC0-8h) for Total Folate | 1.64-fold higher | - | [9] |
| Incremental Area Under the Curve (iAUC0-8h) for (6S)-5-MethylTHF | 2.56-fold higher | - | [9] |
| Dietary Folate Equivalents (DFE) Conversion Factor (< 400 µ g/day ) | 1.7 | 1.7 | [10] |
| Dietary Folate Equivalents (DFE) Conversion Factor (≥ 400 µ g/day ) | 2.0 | 1.7 | [10] |
Table 2: MTHFR Enzyme Kinetics for C677T and A1298C Variants
| Genotype | MTHFR Enzyme Activity (% of Wild-Type) | Reference |
| C677T | ||
| CC (Wild-Type) | 100% | [7][11] |
| CT (Heterozygous) | ~65% | [7][11] |
| TT (Homozygous) | ~30% | [7][11] |
| A1298C | ||
| AA (Wild-Type) | 100% | [7][8] |
| AC (Heterozygous) | ~85% | [7] |
| CC (Homozygous) | ~60-70% | [7][8] |
Table 3: Clinical Trial Results of L-Methylfolate in Depression
| Study Outcome | L-Methylfolate Group | Placebo/Control Group | p-value | Reference |
| Response Rate (Adjunctive to SSRI) | 32.3% | 14.6% | <0.05 | [12] |
| Mean Reduction in PHQ-9 Score (Naturalistic Study) | 8.5 points (58.2% decrease) | N/A | <0.001 | [5][13] |
| Remission Rate (Naturalistic Study) | 45.7% | N/A | - | [5][13] |
| PHQ-9 Score Reduction in MTHFR 677TT Homozygous Patients | Significant improvement | N/A | p=0.016 | [2] |
Experimental Protocols
Microbiological Assay for Folate Determination
This method relies on the growth of a folate-dependent microorganism, Lactobacillus rhamnosus (ATCC 7469), to quantify total folate content in a sample.
Principle: The growth of L. rhamnosus is proportional to the amount of available folate in the culture medium. By measuring the turbidity of the bacterial culture, the folate concentration in an unknown sample can be determined by comparing it to a standard curve generated with known concentrations of folic acid.[14][15]
Detailed Methodology:
-
Sample Preparation:
-
Food or biological samples are homogenized.
-
To release folates from the food matrix and deconjugate polyglutamates to monoglutamates, samples are treated with enzymes such as α-amylase, protease, and conjugase (γ-glutamyl hydrolase).[16]
-
The extract is then autoclaved to stop enzymatic reactions and precipitate proteins.
-
The supernatant containing the extracted folates is collected after centrifugation.
-
-
Inoculum Preparation:
-
A stock culture of Lactobacillus rhamnosus is maintained on a suitable agar (B569324) medium.
-
For the assay, a fresh culture is prepared by inoculating a tube of microinoculum broth and incubating for 6-24 hours at 37°C.
-
The bacterial cells are then washed with sterile saline and resuspended to a standardized turbidity.
-
-
Assay Procedure:
-
A series of dilutions of the sample extract and a folic acid standard are prepared.
-
Aliquots of the diluted samples and standards are added to the wells of a microtiter plate or to test tubes.
-
Folic acid assay medium, which contains all necessary nutrients for bacterial growth except folate, is added to each well/tube.
-
Each well/tube is inoculated with a standardized suspension of L. rhamnosus.
-
The plates/tubes are incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The turbidity (optical density) of each well/tube is measured using a spectrophotometer or microplate reader at a wavelength of 540-595 nm.
-
A standard curve is generated by plotting the turbidity against the concentration of the folic acid standards.
-
The folate concentration in the sample is calculated by interpolating its turbidity value on the standard curve and accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) for L-Methylfolate Quantification
HPLC provides a more specific method for quantifying different folate vitamers, including L-methylfolate, in biological samples like plasma.
Principle: This method separates different folate forms based on their physicochemical properties as they pass through a chromatography column. The separated compounds are then detected and quantified.
Detailed Methodology:
-
Sample Preparation:
-
Plasma samples are collected in tubes containing an antioxidant such as ascorbic acid to prevent folate degradation.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724).[17]
-
An internal standard (e.g., synthetic ethyltetrahydrofolate) is added to the sample to correct for variations in extraction and injection.[1]
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is filtered through a 0.22-μm filter before injection into the HPLC system.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is around 1.0 ml/min.[18]
-
Temperature: The column is maintained at a constant temperature, for example, 30°C.[18]
-
-
Detection:
-
Data Analysis:
-
The concentration of L-methylfolate is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of an L-methylfolate standard.
-
The internal standard is used to normalize the results and improve accuracy.
-
MTHFR Enzyme Activity Assay
This assay measures the rate at which MTHFR converts its substrate to L-methylfolate, providing a functional assessment of the enzyme.
Principle: The activity of MTHFR is determined by measuring the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The product, 5-methyltetrahydrofolate, is then quantified.[19][20]
Detailed Methodology:
-
Sample Preparation (from cell lysates):
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer containing protease inhibitors.
-
The cells are lysed by sonication or freeze-thaw cycles.
-
The lysate is centrifuged to remove cellular debris, and the supernatant is collected.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Enzyme Reaction:
-
The reaction mixture is prepared in a buffer (e.g., phosphate buffer, pH 6.3-6.9) and contains:
-
Cell lysate (containing MTHFR)
-
NADPH (cofactor)
-
FAD (cofactor)
-
5,10-methylenetetrahydrofolate (substrate)[19]
-
-
The reaction is initiated by adding the substrate and incubated at 37°C for a specific time (e.g., 40 minutes).[19]
-
The reaction is stopped by adding an acid or by heat inactivation.
-
-
Product Quantification:
-
The amount of 5-methyltetrahydrofolate produced is quantified using HPLC with fluorescence detection, as described in the previous protocol.[19]
-
-
Data Analysis:
-
The enzyme activity is expressed as the amount of product formed per unit of time per milligram of protein (e.g., nmol/min/mg protein).
-
Signaling Pathways and Molecular Mechanisms
Folate Metabolism and the One-Carbon Cycle
The conversion of various folate forms to the active L-methylfolate is a cornerstone of one-carbon metabolism, a network of interconnected pathways essential for DNA synthesis, methylation, and amino acid metabolism.
Caption: Folate Metabolism and One-Carbon Cycle.
L-Methylfolate and Neurotransmitter Synthesis: The Role of Tetrahydrobiopterin (BH4)
L-methylfolate plays a crucial role in the synthesis of key monoamine neurotransmitters—serotonin (B10506), dopamine, and norepinephrine—through its influence on the cofactor tetrahydrobiopterin (BH4) .[21][22] BH4 is an essential cofactor for the enzymes tryptophan hydroxylase and tyrosine hydroxylase, which are the rate-limiting steps in the synthesis of serotonin and dopamine/norepinephrine, respectively.[21]
L-methylfolate contributes to the regeneration of BH4 from its oxidized form, dihydrobiopterin (BH2), through the action of the enzyme dihydrofolate reductase (DHFR).[21] By ensuring an adequate supply of BH4, L-methylfolate supports optimal neurotransmitter production. This mechanism is particularly relevant in the context of depression, where deficiencies in these neurotransmitters are implicated.
Caption: L-Methylfolate's Role in Neurotransmitter Synthesis via BH4.
Conclusion
The discovery and characterization of L-methylfolate as the biologically active form of folate has been a significant advancement in nutritional science and medicine. Its unique metabolic properties, particularly its ability to bypass the MTHFR enzymatic step, make it a superior option for folate supplementation in individuals with MTHFR polymorphisms. The detailed understanding of its role in one-carbon metabolism and neurotransmitter synthesis has opened new avenues for therapeutic interventions, especially in the management of depression. The experimental protocols outlined in this guide provide a foundation for further research into the multifaceted functions of L-methylfolate. As our knowledge continues to expand, L-methylfolate is poised to play an increasingly important role in personalized medicine and targeted nutritional therapies.
References
- 1. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Effects of l-Methylfolate in Depression Management: Results of a Real-World Patient Experience Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dietvsdisease.org [dietvsdisease.org]
- 7. Methylenetetrahydrofolate reductase (MTHFR) C677T and A1298C polymorphisms in breast cancer: a Sardinian preliminary case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combined effect of MTHFR C677T and A1298C polymorphisms on the risk of digestive system cancer among a hypertensive population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. researchgate.net [researchgate.net]
- 11. MTHFR A1298C and C677T gene polymorphisms and susceptibility to chronic myeloid leukemia in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 13. Assessing Effects of l-Methylfolate in Depression Management: Results of a Real-World Patient Experience Trial. [epistemonikos.org]
- 14. intertekinform.com [intertekinform.com]
- 15. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. What is Tetrahydrobiopterin and How Does It Affect Brain Health? [peirsoncenter.com]
- 22. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Separation of Methylfolate Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylfolate, the biologically active form of vitamin B9, is a critical nutrient for numerous physiological processes, including DNA synthesis, repair, and methylation. It exists as two diastereomers: (6S)-5-methyltetrahydrofolate (L-methylfolate or L-5-MTHF) and (6R)-5-methyltetrahydrofolate (D-methylfolate or D-5-MTHF). The L-isomer is the biologically active form that can cross the blood-brain barrier, while the D-isomer is considered inactive. The synthesis of methylfolate can result in a racemic mixture of both isomers.[1][2] Therefore, accurate and robust analytical methods are essential to separate and quantify these diastereomers to ensure the quality, efficacy, and safety of dietary supplements and pharmaceutical formulations. This document provides detailed protocols for the separation of L- and D-methylfolate diastereomers using High-Performance Liquid Chromatography (HPLC).
Method 1: Chiral HPLC with UV Detection
This method details the separation of methylfolate diastereomers using a chiral hydrophilic interaction liquid chromatography (cHILIC) column with UV detection. It is a robust method suitable for quality control of raw materials and finished products.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: SeQuant® ZIC®-cHILIC (3µm, 100Å) PEEK, 150 x 4.6 mm.[3]
-
Solvents: Acetonitrile (B52724) (HPLC grade), Milli-Q Water.
-
Reagents: Ammonium (B1175870) acetate (B1210297).
-
Standards: L-methylfolate and D-methylfolate reference standards.
2. Chromatographic Conditions: The following table summarizes the chromatographic conditions for this method.
| Parameter | Condition |
| Column | SeQuant® ZIC®-cHILIC (3µm, 100Å) PEEK, 150 x 4.6 mm[3] |
| Mobile Phase | 23:77 (v/v) Ammonium Acetate Buffer : Acetonitrile[3] |
| Buffer Preparation | Dissolve 3.54 g of ammonium acetate in 1000 mL of Milli-Q water.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C[3] |
| Detection | UV at 280 nm[3] |
| Pressure Drop | ~70 Bar (1015 psi)[3] |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh 25 mg of L-methylfolate or D-methylfolate standard into a 100 mL volumetric flask. Add 30 mL of the ammonium acetate buffer and sonicate to dissolve. Make up to the final volume with acetonitrile.[3]
-
Sample Solution: Accurately weigh 25 mg of the sample into a 100 mL volumetric flask. Add 30 mL of the ammonium acetate buffer and sonicate to dissolve. Make up to the final volume with acetonitrile and filter through a 0.45 µm filter if necessary.[3]
Expected Results
The method effectively separates the D- and L-isomers of methylfolate.
| Compound | Retention Time (min) | Resolution (Rs) |
| D-methylfolate | 16.0 | - |
| L-methylfolate | 21.1 | 5.4 |
| Data sourced from Merck Millipore Application Note.[3] |
Method 2: Chiral HPLC with Mass Spectrometry (MS) Detection
This method provides a highly sensitive and selective approach for the separation and quantification of methylfolate diastereomers using a ChiralPak HSA column coupled with a mass spectrometer. This is particularly useful for analyzing complex matrices like dietary supplements.[1][2]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade).
-
Reagents: Ammonium acetate, Acetic acid, L-cysteine (as an extraction stabilizer).[1][2]
-
Standards: L-methylfolate and D-methylfolate reference standards.
2. Chromatographic and MS Conditions: The table below outlines the conditions for the HPLC-MS method.
| Parameter | Condition |
| Column | ChiralPak HSA[1][2] |
| Mobile Phase | 97:3 (v/v) Aqueous Component : Acetonitrile (ACN).[1][2] |
| Aqueous Component | 100 mM Ammonium Acetate with 1% v/v Acetic Acid.[1][2] |
| Elution Mode | Isocratic[1][2] |
| Run Time | 20 minutes[1][2] |
| Detection | Mass Spectrometry with Targeted Selected Ion Monitoring (SIM)[1][2] |
| Linear Range | 1 µg/mL to 160 µg/mL (R² > 0.99)[1][2] |
3. Sample Preparation (Dietary Supplements):
-
Accurately weigh the sample material.
-
Perform an extraction using a suitable buffer containing L-cysteine as a stabilizer to prevent oxidation.[1][2]
-
Vortex and sonicate the sample to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Protocol for Plasma Samples
For biological matrices such as plasma, a solid-phase extraction (SPE) is recommended for sample clean-up.
-
Condition an RP-18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the folates with a suitable solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
Workflow and Separation Logic Visualization
The following diagrams illustrate the experimental workflow and the principle of chiral separation.
Caption: Experimental workflow for methylfolate diastereomer analysis.
Caption: Chiral separation on a stationary phase.
The HPLC methods described provide robust and reliable approaches for the separation and quantification of L- and D-methylfolate diastereomers. The choice between UV and MS detection depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper sample preparation, including the use of stabilizers like L-cysteine, is crucial for accurate analysis due to the potential instability of reduced folates.[1][2] These protocols serve as a valuable resource for quality control and research in the pharmaceutical and dietary supplement industries.
References
- 1. researchgate.net [researchgate.net]
- 2. An HPLC-MS-Based Method for Determination of the D- and L- 5-Methytetrahydrofolate Isomer Ratio in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. [PDF] HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma. | Semantic Scholar [semanticscholar.org]
- 5. HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Methylfolate's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-methylfolate, the biologically active form of folate, plays a crucial role in a variety of cellular processes, including neurotransmitter synthesis and DNA methylation.[1][2] As a primary methyl donor, it is integral to the one-carbon metabolism pathway, which provides the necessary methyl groups for the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor for numerous biochemical reactions.[3][4] Perturbations in this pathway, often linked to genetic variations in the methylenetetrahydrofolate reductase (MTHFR) gene, can impact gene expression and have been associated with various health conditions.[5] This document provides detailed application notes and protocols for assessing the effect of methylfolate on gene expression, intended for researchers, scientists, and professionals in drug development.
Signaling Pathways and Experimental Workflow
One-Carbon Metabolism and DNA Methylation
The folate cycle is intricately linked to DNA methylation, a key epigenetic mechanism for regulating gene expression. L-methylfolate donates a methyl group to homocysteine to form methionine, which is then converted to SAMe. DNA methyltransferases (DNMTs) utilize SAMe to methylate DNA, typically leading to gene silencing when it occurs in promoter regions.[4]
Neurotransmitter Synthesis Pathway
L-methylfolate is a critical cofactor in the synthesis of key monoamine neurotransmitters such as serotonin (B10506) and dopamine (B1211576). It is involved in the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the enzymes tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH), which are the rate-limiting enzymes in serotonin and dopamine synthesis, respectively.[1]
References
- 1. Low folate induces abnormal neuronal maturation and DNA hypomethylation of neuronal differentiation-related genes in cultured mouse neural stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. DNA methylation, an epigenetic mechanism connecting folate to healthy embryonic development and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute high folic acid treatment in SH-SY5Y cells with and without MTHFR function leads to gene expression changes in epigenetic modifying enzymes, changes in epigenetic marks, and changes in dendritic spine densities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models of Methylfolate Transport Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Transport of essential nutrients, such as methylfolate, across the BBB is a tightly regulated process mediated by specific transporters. Understanding the mechanisms of methylfolate transport is crucial for developing therapies for neurological disorders associated with folate deficiency and for designing drug delivery strategies that can bypass or utilize these transport systems. This document provides detailed application notes and protocols for studying methylfolate transport across the BBB using various in vitro models.
Three primary transport systems are involved in folate transport across the BBB:
-
Folate Receptor Alpha (FRα): A high-affinity receptor that mediates the endocytosis of folates.[1][2]
-
Proton-Coupled Folate Transporter (PCFT): A transporter that is highly active in acidic environments and plays a crucial role in intestinal folate absorption and transport into the cerebrospinal fluid.[3][4][5]
-
Reduced Folate Carrier (RFC): A bidirectional transporter that mediates the transport of reduced folates at neutral pH.[6][7]
This document will cover the following in vitro models:
-
Monolayer Models of Brain Endothelial Cells
-
Co-culture Models
-
3D Spheroid Models
Monolayer Models of Brain Endothelial Cells
Monolayer models are the simplest in vitro representation of the BBB, where brain endothelial cells are cultured on a semipermeable membrane.
Cell Lines
Commonly used cell lines for BBB monolayer models include:
-
hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line.[8][9]
-
bEnd.3: A murine brain endothelial cell line.
-
Primary Brain Endothelial Cells: Isolated from human, porcine, bovine, or rodent brain tissue.[10]
Protocol: Culturing hCMEC/D3 Monolayer for Transport Studies
Materials:
-
hCMEC/D3 cells[9]
-
Endothelial Cell Basal Medium-2 (EBM-2) supplemented with growth factors
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen Type I, Rat Tail[11]
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
Procedure:
-
Coating Transwell Inserts:
-
Dilute Collagen Type I to 50 µg/mL in sterile water.
-
Add the diluted collagen solution to the apical side of the Transwell inserts to cover the membrane.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the excess collagen solution and allow the inserts to air dry.[11]
-
-
Cell Seeding:
-
Culture hCMEC/D3 cells in a T75 flask until confluent.
-
Trypsinize the cells and resuspend them in fresh, pre-warmed hCMEC/D3 medium.
-
Seed the cells onto the coated Transwell inserts at a density of 2.5 x 104 cells/cm2.
-
Add medium to the basolateral chamber of the 24-well plate.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Monitoring Barrier Integrity:
-
Change the medium every 2-3 days.
-
Measure the Transendothelial Electrical Resistance (TEER) daily to monitor the formation of a tight monolayer. The barrier is considered established when TEER values stabilize.[2]
-
Protocol: Methylfolate Uptake Assay in hCMEC/D3 Monolayer
Materials:
-
hCMEC/D3 monolayer on Transwell inserts
-
[3H]-Methylfolate (radiolabeled substrate)
-
Unlabeled methylfolate
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Preparation:
-
Wash the hCMEC/D3 monolayer twice with pre-warmed HBSS.
-
Pre-incubate the cells in HBSS for 30 minutes at 37°C.
-
-
Uptake:
-
Prepare uptake solutions containing [3H]-methylfolate at the desired concentration in HBSS. For competition experiments, include a high concentration of unlabeled methylfolate.
-
Remove the pre-incubation buffer and add the uptake solution to the apical chamber.
-
Incubate for a predetermined time (e.g., 2, 5, 10, 15 minutes) at 37°C.[8]
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Add lysis buffer to the apical chamber and incubate for 30 minutes on ice.
-
-
Quantification:
-
Collect the cell lysate and add it to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Data Presentation: Quantitative Data for Monolayer Models
| Parameter | hCMEC/D3 | bEnd.3 | Primary Rat BECs | Reference(s) |
| TEER (Ω·cm²) | 25 - 100 | 50 - 150 | 150 - 800 | [2] |
| Methylfolate Papp (cm/s) | ~1.5 x 10-6 | Not widely reported | ~1.1 x 10-6 | [12] |
| FRα Expression | Low/Absent | Present | Present | [8] |
| PCFT Expression | Present | Present | Present | [8] |
| RFC Expression | Present | Present | Present | [6] |
Co-culture Models
Co-culture models aim to more closely mimic the in vivo BBB by culturing brain endothelial cells with other cells of the neurovascular unit, such as astrocytes and pericytes. This interaction enhances the barrier properties of the endothelial cells.
Protocol: Transwell Co-culture of Brain Endothelial Cells, Astrocytes, and Pericytes
Materials:
-
Primary brain endothelial cells, astrocytes, and pericytes
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
Appropriate culture media for each cell type
Procedure:
-
Astrocyte Seeding:
-
Seed astrocytes on the bottom of the 24-well plate at a density of 1 x 105 cells/well.
-
Culture for 2-3 days until they form a confluent layer.
-
-
Pericyte Seeding:
-
Coat the basolateral side of the Transwell insert with collagen.
-
Invert the insert and seed pericytes on the basolateral side at a density of 1.5 x 104 cells/cm2.
-
Allow the pericytes to attach for 4-6 hours.[13]
-
-
Endothelial Cell Seeding:
-
Turn the insert upright and place it in the 24-well plate containing the astrocyte layer.
-
Seed the brain endothelial cells on the apical side of the insert.
-
Co-culture for 5-7 days, monitoring TEER to assess barrier formation.
-
Experimental Workflow: Co-culture Model Setup
3D Spheroid Models
3D spheroid models are self-assembled spherical aggregates of brain endothelial cells, astrocytes, and pericytes that form a more physiologically relevant BBB model with a distinct barrier at the spheroid surface.
Protocol: Formation of BBB Spheroids
Materials:
-
Primary or immortalized brain endothelial cells, astrocytes, and pericytes
-
Ultra-low attachment 96-well plates
-
Endothelial cell medium
Procedure:
-
Cell Preparation:
-
Trypsinize and count each cell type.
-
Prepare a mixed-cell suspension containing endothelial cells, astrocytes, and pericytes in a 1:1:1 ratio.
-
-
Spheroid Formation:
-
Seed 1,000-3,000 cells per well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C in a 5% CO2 incubator. Spheroids will form within 24-48 hours.[4]
-
Protocol: Methylfolate Transport Assay in BBB Spheroids
Materials:
-
BBB spheroids
-
[3H]-Methylfolate
-
Unlabeled methylfolate
-
HBSS with 10 mM HEPES, pH 7.4
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Uptake:
-
Transfer spheroids to a new plate with fresh medium.
-
Add [3H]-methylfolate to the medium at the desired concentration.
-
Incubate for various time points.
-
-
Termination and Lysis:
-
Collect the spheroids and wash them three times with ice-cold HBSS.
-
Lyse the spheroids using a suitable lysis buffer and mechanical disruption (e.g., sonication).
-
-
Quantification:
-
Analyze the lysate for the concentration of [3H]-methylfolate using a scintillation counter or for total methylfolate (labeled and unlabeled) using LC-MS/MS.[14]
-
Normalize the data to the total protein content of the spheroid lysate.
-
Data Presentation: Quantitative Data for Advanced Models
| Parameter | Co-culture Model (Rat Primary) | 3D Spheroid Model (Human Primary) | Reference(s) |
| TEER (Ω·cm²) | 200 - 1000+ | N/A (Barrier integrity assessed by permeability) | [13] |
| Methylfolate Papp (cm/s) | Lower than monolayers (more restrictive) | Lower than monolayers | [12] |
| Transporter Expression | More in vivo-like expression levels | More in vivo-like expression levels |
Signaling Pathways in Methylfolate Transport
Folate Receptor Alpha (FRα) Signaling
FRα mediates folate uptake via endocytosis. Upon binding folate, the FRα-folate complex is internalized into endosomes. In the acidic environment of the endosome, folate is released and transported into the cytoplasm. FRα can then be recycled back to the cell surface. FRα signaling can also influence gene expression.[15][16][17]
Proton-Coupled Folate Transporter (PCFT) Regulation
PCFT expression is regulated by transcription factors such as Nuclear Respiratory Factor 1 (NRF-1). NRF-1 binds to the PCFT promoter and can be activated by cellular energy status.[3][6][18][19]
Reduced Folate Carrier (RFC) Regulation
RFC expression can be regulated by the Vitamin D Receptor (VDR). The active form of vitamin D, calcitriol, binds to VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter region of the RFC gene, modulating its transcription.[6][7][20][21][22]
Methodologies for Transporter Analysis
Protocol: Quantitative Real-Time PCR (qPCR) for Folate Transporter Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FRα, PCFT, RFC, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cultured cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
Protocol: Western Blotting for Folate Transporter Protein Expression
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies for FRα, PCFT, RFC, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration.[23][24]
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine relative protein expression.
-
References
- 1. FOLR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Transcryptomic Analysis of Human Brain-Microvascular Endothelial Response to -Pericytes: Cell Orientation Defines Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood-brain-barrier organoids for investigating the permeability of CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Obligatory Intestinal Folate Transporter PCFT (SLC46A1) Is Regulated by Nuclear Respiratory Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear respiratory factor 1 (NRF-1) upregulates the expression and function of reduced folate carrier (RFC) at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of uptake of folates by rat and human blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hCMEC/D3 Cell Line Blood-Brain Barrier Model Millipore [sigmaaldrich.com]
- 10. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Blood-brain barrier transport of reduced folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Folate receptor alpha is more than just a folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Folate receptor alpha defect causes cerebral folate transport deficiency: a treatable neurodegenerative disorder associated with disturbed myelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The obligatory intestinal folate transporter PCFT (SLC46A1) is regulated by nuclear respiratory factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of differential proton-coupled folate transporter gene expression in human tumors: transactivation by KLF15 with NRF-1 and the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 22. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Folate receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Determination of 5-Methyltetrahydrofolate (5-MTHF) in Plasma by Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the quantitative analysis of 5-methyltetrahydrofolate (5-MTHF), the predominant and biologically active form of folate in plasma, using the highly specific and sensitive stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3]
Introduction
5-Methyltetrahydrofolate (5-MTHF) is a crucial coenzyme in one-carbon metabolism, essential for DNA synthesis, amino acid metabolism, and methylation reactions.[1] Accurate measurement of plasma 5-MTHF levels is vital for assessing folate status, diagnosing deficiencies, and in pharmacokinetic studies of folate supplementation.[2][3] Folate deficiency is associated with an increased risk of neural tube defects and cardiovascular diseases.[1]
The stable isotope dilution LC-MS/MS method is considered the gold standard for 5-MTHF quantification due to its high accuracy, precision, and specificity.[4][5] This technique utilizes a stable isotope-labeled internal standard, such as [¹³C₅]-5-MTHF, which behaves chemically and physically identically to the endogenous analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[1][6]
Principle of the Method
The stable isotope dilution method involves adding a known amount of a stable isotope-labeled version of the analyte ([¹³C₅]-5-MTHF) to the plasma sample as an internal standard.[1][4] After sample preparation to extract 5-MTHF and remove interfering substances, the sample is analyzed by LC-MS/MS. The liquid chromatography (LC) system separates 5-MTHF from other plasma components, and the tandem mass spectrometer (MS/MS) detects and quantifies both the endogenous (unlabeled) 5-MTHF and the stable isotope-labeled internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. The concentration of endogenous 5-MTHF is then determined by the ratio of the signal from the unlabeled analyte to that of the labeled internal standard.
Experimental Workflow Overview
Caption: High-level overview of the 5-MTHF analysis workflow.
Quantitative Method Performance
The following tables summarize the typical performance characteristics of a validated stable isotope dilution LC-MS/MS method for 5-MTHF in human plasma.
Table 1: Linearity, Limits of Detection (LOD), and Quantification (LOQ)
| Parameter | Typical Range | Unit | Reference(s) |
| Linearity Range | 0.04 - 40 | ng/mL | [3] |
| 0.249 - 19.9 | ng/mL | [2] | |
| 0.94 - 97 | ng/mL | [4] | |
| 0 - 9 | x 10⁻⁹ mol/L | [7][8] | |
| Limit of Detection (LOD) | 0.04 | ng/mL | [3] |
| 0.2 | x 10⁻⁹ mol/L | [7][8] | |
| Limit of Quantification (LOQ) | 0.4 | ng/mL | [3] |
| 0.55 | x 10⁻⁹ mol/L | [7][8] |
Table 2: Precision and Recovery
| Parameter | Value | Unit | Conditions | Reference(s) |
| Intra-run CV | 5.0 - 9.9 | % | - | [9] |
| Inter-run CV | 3.3 - 9.5 | % | - | [9] |
| Inter-day Precision | Varies by sample volume | % | Triplicate analysis over 2 weeks | [1] |
| Method Precision (CV) | 5.3 | % | 4 sample replicates | [4] |
| Recovery | 98.0 ± 1.6 | % | Spiked plasma (5-25 ng/mL) | [3] |
| Recovery | 103 - 108 | % | Spiked serum | [9] |
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
5-Methyltetrahydrofolic acid (5-MTHF)
-
[¹³C₅]-5-Methyltetrahydrofolic acid ([¹³C₅]-5-MTHF)[6]
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ascorbic acid
-
2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)
-
Disodium hydrogen phosphate (B84403)
-
Potassium dihydrogen phosphate
-
MES buffer
-
-
Solid-Phase Extraction (SPE) Cartridges (if applicable):
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 5-MTHF and [¹³C₅]-5-MTHF in an appropriate buffer (e.g., 20 mM potassium phosphate buffer, pH 7.2, containing 1 g/L cysteine or ascorbic acid) at a concentration of approximately 1 mg/mL.[11] The exact concentration should be determined by UV spectroscopy.
-
Working Solutions: Prepare working solutions by diluting the primary stock solutions with an appropriate buffer (e.g., 1 g/L ascorbic acid) to create calibration standards and a spiking solution for the internal standard.[10]
-
Storage: Store stock and working solutions at -20°C or -80°C in the dark to prevent degradation.[1][9]
3. Sample Preparation
Due to the instability of 5-MTHF, which is susceptible to oxidation, all sample preparation steps should be performed under dim light and at low temperatures where possible.[2] The addition of antioxidants to all solutions is critical.
Protocol A: Protein Precipitation
-
To 500 µL of human plasma, add 25 µL of the [¹³C₅]-5-MTHF internal standard working solution.[2]
-
Vortex mix for 10 seconds.
-
Add 1.5 mL of a cold methanol solution containing an antioxidant (e.g., 10 mg/mL 2-mercaptoethanol and 0.025% v/v ammonium hydroxide) to precipitate proteins.[2]
-
Vortex for 3 minutes and centrifuge at 2005 x g for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[2]
-
Reconstitute the residue in 150 µL of the initial mobile phase (e.g., acetonitrile – 5 mM ammonium acetate buffer, 11:89, v/v) containing an antioxidant.[2]
-
Vortex for 3 minutes and centrifuge at 17024 x g for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol B: Solid-Phase Extraction (SPE)
-
To a plasma sample (e.g., 1 mL), add the [¹³C₅]-5-MTHF internal standard.
-
Condition a strong anion-exchange (SAX) SPE cartridge (100 mg, 1 mL) with two volumes of methanol followed by two volumes of an equilibration buffer (e.g., phosphate buffer, pH 7).[1]
-
Apply the plasma sample to the conditioned cartridge.
-
Wash the cartridge with two volumes of the equilibration buffer and allow it to run dry.[1]
-
Elute the folates with 0.5 mL of an eluting solution (e.g., a buffer with a higher salt concentration or different pH).[1]
-
Filter the final eluate through a 0.22 µm PVDF filter into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting 1 | Setting 2 |
| LC System | Shimadzu Nexera X2 UHPLC[1] | Agilent series HPLC[9] |
| Column | Raptor ARC-18 (2.7 µm, 100 x 2.1 mm)[1] | Zorbax stable bond C8 (3.5 µm, 50 x 4.6 mm)[9] |
| Column Temperature | 30°C[1] | 20°C[9] |
| Mobile Phase A | 0.1% aqueous formic acid[1] | 650 mmol/L acetic acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] | Water and Methanol[9] |
| Flow Rate | 0.4 mL/min[1] | 1.0 mL/min[9] |
| Injection Volume | 10 µL[1] | Not specified |
| MS System | Triple Quadrupole Mass Spectrometer | API 4000 Q Trap[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI, Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) | MRM |
| MRM Transition (5-MTHF) | e.g., m/z 460.2 → 313.1 | Not specified |
| MRM Transition ([¹³C₅]-5-MTHF) | e.g., m/z 465.2 → 318.1 | Not specified |
Note: MRM transitions should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the 5-MTHF calibrators to the internal standard against the nominal concentration of the calibrators. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: The concentration of 5-MTHF in the plasma samples is calculated from the calibration curve using the measured peak area ratio of endogenous 5-MTHF to the [¹³C₅]-5-MTHF internal standard.
Signaling Pathway and Logical Relationships
Caption: Relationship between biological 5-MTHF and its analytical measurement.
Conclusion
The stable isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate platform for the quantification of 5-MTHF in plasma. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Proper sample handling, including the use of antioxidants and protection from light, is paramount to ensure the integrity of the results.
References
- 1. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity extraction combined with stable isotope dilution LC/MS for the determination of 5-methyltetrahydrofolate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bevital.no [bevital.no]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Plasma and Red Cell Reference Intervals of 5-Methyltetrahydrofolate of Healthy Adults in Whom Biochemical Functional Deficiencies of Folate and Vitamin B12 Had Been Excluded - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying L-methylfolate Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the cellular effects of L-methylfolate, the biologically active form of folate (Vitamin B9). The protocols outlined below are designed for in vitro cell culture systems and are applicable to various research areas, including neuroscience, cardiovascular biology, and oncology.
L-methylfolate plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAMe).[1][2] SAMe is critical for the methylation of DNA, RNA, proteins, and neurotransmitters.[3] Consequently, L-methylfolate influences a wide range of cellular processes, including gene expression, signal transduction, and neurotransmitter synthesis.[4][5]
Data Presentation: Quantitative Effects of L-methylfolate
The following tables summarize the quantitative data from key experiments investigating the effects of L-methylfolate on various cell types.
Table 1: Effects of L-methylfolate on Neuronal Cell Plasticity
| Cell Type | L-methylfolate Concentration | Duration of Treatment | Observed Effect | Reference |
| Human iPSC-derived Dopaminergic Neurons | 0.1 µM | 72 hours | Significant increase in maximal dendrite length | |
| Human iPSC-derived Dopaminergic Neurons | 1 µM | 72 hours | Significant increase in maximal dendrite length and number of primary dendrites | [6] |
| Human iPSC-derived Dopaminergic Neurons | 5 µM | 72 hours | Significant increase in maximal dendrite length, number of primary dendrites, and soma area | [6] |
Table 2: Effects of L-methylfolate on Endothelial Cell Function
| Cell Type | L-methylfolate Concentration | Duration of Treatment | Observed Effect | Reference |
| Human Endothelial Cells | 1 µM | 45 minutes (ex vivo) | Significant increase in vascular BH4 levels and BH4/total biopterin (B10759762) ratio | [7] |
| Human Saphenous Veins | 1 µM | 45 minutes (ex vivo) | Significant increase in vascular BH4 and the BH4/total biopterin ratio | [7] |
| Human Endothelial Cells | Not specified (in vivo infusion) | 45 minutes | Significant elevation in BH4 levels and BH4/total biopterin ratio | [7][8] |
Signaling Pathways
L-methylfolate's primary mechanism of action is through its central role in the one-carbon metabolism pathway. It donates a methyl group to homocysteine to form methionine, which is then converted to SAMe. SAMe is the primary methyl group donor for most methylation reactions in the cell. L-methylfolate also influences the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including those involved in neurotransmitter and nitric oxide (NO) synthesis.
References
- 1. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutripath.com.au [nutripath.com.au]
- 3. The methylation, neurotransmitter, and antioxidant connections between folate and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-methylfolate: a vitamin for your monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.neiglobal.com [cdn.neiglobal.com]
- 6. Synergic action of L-acetylcarnitine and L-methylfolate in Mouse Models of Stress-Related Disorders and Human iPSC-Derived Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Novel Role of 5-Methyl-(6S)-Tetrahydrofolate in Mediating Endothelial Cell Tetrahydrobiopterin in Pregnancy and Implications for Gestational Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Methylfolate In Vivo Using MTHFR Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in folate and homocysteine metabolism. It catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (L-methylfolate), the primary circulatory form of folate.[1] This reaction is essential for the remethylation of homocysteine to methionine, the precursor for the universal methyl donor S-adenosylmethionine (SAM).[2] MTHFR deficiency, often caused by genetic polymorphisms, leads to elevated homocysteine (hyperhomocysteinemia) and impaired methylation capacity, which are implicated in a range of pathologies, including cardiovascular disease, neural tube defects, and neurological disorders.[3][4] Animal models, particularly MTHFR knockout mice, are invaluable tools for investigating the in vivo mechanisms of MTHFR deficiency and for evaluating potential therapeutic interventions involving L-methylfolate.[5][6]
The MTHFR Knockout Mouse Model
The MTHFR knockout (KO) mouse is a genetically engineered model created by disrupting the Mthfr gene, typically by inserting a neomycin cassette into an exon to abolish gene expression.[7][8] This model allows for the study of varying degrees of MTHFR deficiency through the comparison of three genotypes:
-
Wild-Type (Mthfr+/+): Normal MTHFR expression and function.
-
Heterozygous (Mthfr+/-): Partial MTHFR deficiency, with approximately 60% residual enzyme activity. This genotype is considered a good model for mild MTHFR deficiency in humans, such as those homozygous for the C677T polymorphism.[5][7]
-
Homozygous (Mthfr-/-): Complete absence of MTHFR activity, modeling severe MTHFR deficiency and homocystinuria in humans.[5][7]
The phenotypic severity can be influenced by the genetic background, with mice on a BALB/cJ background showing a more deleterious phenotype than those on a C57BL/6J background.[7][8]
Biochemical and Phenotypic Characterization
MTHFR deficiency leads to a cascade of predictable biochemical and physiological changes. Homozygous knockout mice exhibit high postnatal mortality, with only about 25% surviving to 5 weeks of age.[7] They are typically smaller than their littermates and show developmental retardation.[4][9] Heterozygous mice appear physically normal but have distinct biochemical abnormalities.[4][9]
Table 1: Summary of Key Biochemical and Phenotypic Changes in MTHFR-Deficient Mice
| Parameter | Wild-Type (Mthfr+/+) | Heterozygous (Mthfr+/-) | Homozygous (Mthfr-/-) | Citations |
|---|---|---|---|---|
| Plasma Homocysteine | Normal | ~1.6-fold increase | ~10-fold increase | [3][4][5][9] |
| S-adenosylmethionine (SAM) | Normal | Significantly decreased | Significantly decreased | [4][9] |
| S-adenosylhomocysteine (SAH) | Normal | Significantly increased | Significantly increased | [4][9] |
| SAM/SAH Ratio | Normal | Significantly decreased | Significantly decreased | [10][11] |
| Global DNA Methylation | Normal | Hypomethylation | Global hypomethylation | [3][4][9] |
| Phenotype | Normal development | Appears normal, mild vasculopathy | Smaller size, developmental delay, cerebellar pathology, aortic lipid deposition, liver steatosis, kyphosis | [4][7][9] |
| Retinal Homocysteine | 0.2 ± 0.004 pmol/μg protein | 0.4 ± 0.073 pmol/μg protein | Not Reported |[12] |
Table 2: Folate Distribution in Plasma and Tissues of MTHFR-Deficient Mice
| Tissue | Parameter | Wild-Type (Mthfr+/+) | Heterozygous (Mthfr+/-) | Homozygous (Mthfr-/-) | Citations |
|---|---|---|---|---|---|
| Plasma | Total Folate | Normal | Normal | ~75% reduction | [2] |
| % 5-MethylTHF | >80% | >80% | ~40% | [2] | |
| Liver | Total Folate | No difference | No difference | No difference | [2] |
| % 5-MethylTHF | Normal | Reduced | Markedly reduced | [2] | |
| Brain | Total Folate | No difference | No difference | No difference | [2] |
| | % 5-MethylTHF | Normal | Reduced | Markedly reduced |[2] |
Visualizing the Metabolic Impact of MTHFR Deficiency
The following diagram illustrates the central role of MTHFR in the folate and methionine cycles and the consequences of its deficiency.
Caption: Folate and Methionine cycles showing the impact of MTHFR deficiency.
Applications in Research and Drug Development
The MTHFR knockout mouse is a versatile model for:
-
Investigating Pathophysiology: Studying the mechanisms by which hyperhomocysteinemia and hypomethylation contribute to neurological, vascular, and developmental disorders.[9][13]
-
Evaluating Therapeutic Strategies: Assessing the efficacy of interventions aimed at lowering homocysteine or supporting methylation. This includes supplementation with L-methylfolate, betaine, or other methyl donors.[5][14]
-
Pharmacogenomics: Understanding how MTHFR deficiency, analogous to human polymorphisms, can alter the response to drugs or the susceptibility to disease.[15]
-
Neuroscience Research: Investigating the role of folate metabolism in neurodevelopment, cognitive function, and the pathogenesis of psychiatric and neurodegenerative diseases.[1][16]
Experimental Protocols
The following are generalized protocols for key experiments using the MTHFR knockout mouse model. Researchers should adapt these based on specific experimental needs and institutional guidelines.
Protocol 1: Genotyping of Mthfr Knockout Mice by PCR
This protocol distinguishes between Mthfr+/+, Mthfr+/-, and Mthfr-/- genotypes.
1. Materials:
-
Mouse tail tip or ear notch tissue
-
DNA extraction kit
-
PCR primers (specific for wild-type and knockout alleles)
-
Taq DNA polymerase and PCR buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
2. Procedure:
-
DNA Extraction: Isolate genomic DNA from tissue samples according to the kit manufacturer's instructions.
-
PCR Amplification: Set up a PCR reaction for each sample. Typically, a three-primer reaction is used: a common forward primer, a reverse primer specific for the wild-type allele, and a reverse primer specific for the knockout construct (e.g., in the neo cassette).
-
Thermocycling: Perform PCR with appropriate annealing temperatures and extension times for the chosen primers.
-
Gel Electrophoresis: Run the PCR products on a 1.5-2.0% agarose gel.
-
Analysis:
-
Mthfr+/+: A single band corresponding to the wild-type allele will be visible.
-
Mthfr-/-: A single band corresponding to the knockout allele will be visible.
-
Mthfr+/-: Two bands (wild-type and knockout) will be visible.
-
Protocol 2: Quantification of Plasma Total Homocysteine
This protocol uses High-Performance Liquid Chromatography (HPLC) to measure homocysteine levels.
1. Materials:
-
Mouse blood collected in EDTA tubes
-
Centrifuge
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Protein precipitation agent (e.g., trichloroacetic acid, TCA)
-
HPLC system with a fluorescence detector
-
Derivatizing agent (e.g., 7-fluorobenzofurazan-4-sulfonic acid, SBD-F)
-
Homocysteine standards
2. Procedure:
-
Plasma Separation: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Reduction: Mix plasma with a reducing agent to convert disulfide-bound homocysteine to its free form.
-
Protein Precipitation: Add a precipitating agent to remove proteins. Centrifuge and collect the supernatant.
-
Derivatization: Mix the supernatant with the derivatizing agent to create a fluorescent product.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Quantification: Calculate homocysteine concentration by comparing the peak area of the sample to a standard curve generated from homocysteine standards.[12]
Protocol 3: In Vivo Methylfolate Supplementation Study
This protocol outlines a typical dietary supplementation experiment.
1. Materials:
-
Mthfr-deficient mice and wild-type controls
-
Control diet (e.g., AIN-93G)
-
Experimental diet(s) supplemented with L-methylfolate[14][17]
-
Metabolic cages (optional, for urine/feces collection)
2. Procedure:
-
Acclimation: Acclimate mice to the housing facility and a standard control diet for at least one week.
-
Group Assignment: Randomly assign mice of each genotype to different diet groups (e.g., Control Diet, L-methylfolate Diet).
-
Diet Administration: Provide the assigned diets and water ad libitum for a predetermined period (e.g., 4-12 weeks). Monitor food intake and body weight regularly.
-
Sample Collection: At the end of the study, collect blood and tissues for downstream analysis (e.g., homocysteine measurement, folate distribution, gene expression, histology).
-
Data Analysis: Compare biochemical and phenotypic outcomes between diet groups within each genotype to determine the effect of L-methylfolate supplementation.
Visualizing Experimental and Logical Workflows
A well-structured workflow is crucial for the successful execution of studies using these animal models.
Caption: General experimental workflow for studies using MTHFR knockout mice.
The logical progression from genotype to the resulting pathology provides a framework for forming research hypotheses.
Caption: Logical relationship from MTHFR genotype to pathological phenotype.
Conclusion: The MTHFR knockout mouse is a powerful and well-characterized model for studying the in vivo consequences of impaired methylfolate metabolism. By recapitulating the key biochemical features of human MTHFR deficiency, this model provides an essential platform for dissecting disease mechanisms and for the preclinical evaluation of therapeutic agents like L-methylfolate. The detailed protocols and conceptual workflows provided here serve as a guide for researchers aiming to leverage this valuable tool in their studies.
References
- 1. Neurogenesis Unchanged by MTHFR Deficiency in Three-Week-Old Mice — Journal of Young Investigators [jyi.org]
- 2. Mice deficient in methylenetetrahydrofolate reductase exhibit tissue-specific distribution of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mice deficient in methylenetetrahydrofolate reductase exhibit hyperhomocysteinemia and decreased methylation capacity, with neuropathology and aortic lipid deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genetic animal models to decipher the pathogenic effects of vitamin B12 and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 024503 - Strain Details [jax.org]
- 8. 024316 - Strain Details [jax.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic studies in mice deficient in methylenetetrahydrofolate reductase and methionine synthase and their use as models for the pathophysiology of vitamin B12 deficiency [escholarship.org]
- 12. Retinal Ganglion Cell Loss and Mild Vasculopathy in Methylene Tetrahydrofolate Reductase (Mthfr)-Deficient Mice: A Model of Mild Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Folic Acid and Methyltetrahydrofolate Supplementation in the Mthfr677C>T Mouse Model with Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylenetetrahydrofolate reductase deficiency alters cellular response after ischemic stroke in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Methylenetetrahydrofolate Reductase (MTHFR) Deficiency in Individuals With Common Psychiatric Comorbidities: A Retrospective Case Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of L-5-Methyltetrahydrofolate from Folic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-5-methyltetrahydrofolate (L-5-MTHF) is the biologically active form of folate, a crucial vitamin B9.[1][2] Unlike synthetic folic acid, L-5-MTHF can be directly utilized by the body without the need for enzymatic conversion, making it a superior option for supplementation, especially for individuals with polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene.[2][3][4] Enzymatic synthesis of L-5-MTHF from folic acid offers a green and efficient alternative to chemical methods, which often involve toxic chemicals and result in racemic mixtures.[1][5] This document provides detailed application notes and protocols for the enzymatic synthesis of L-5-MTHF.
Biochemical Pathway
The enzymatic conversion of folic acid to L-5-MTHF involves a multi-step process that mimics the natural folate metabolism pathway. The key enzymes involved are Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR). DHFR catalyzes the reduction of folic acid to tetrahydrofolate (THF), which is then converted to 5,10-methylenetetrahydrofolate. Subsequently, MTHFR reduces 5,10-methylenetetrahydrofolate to the final product, L-5-MTHF.[2][3][6]
Experimental Approaches
Two primary enzymatic methods for L-5-MTHF synthesis are detailed below: a one-pot multi-enzyme cascade and a whole-cell biocatalysis approach using genetically engineered E. coli.
One-Pot Three-Enzyme Cascade Synthesis
This method utilizes a combination of enzymes in a single reaction vessel to convert folic acid to L-5-MTHF with high efficiency.[7][8] A highly active dihydrofolate reductase from Lactobacillus bulgaricus (LbuDHFR) and a dimethylsulfoniopropionate-dependent demethylase (DmdA) are key components of this system.[7]
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Initial Folic Acid Concentration | 34 mM | [7] |
| Final L-5-MTHF Concentration | 32.5 mM | [7] |
| Molar Conversion Rate | 95.6% | [7][8] |
Protocol: One-Pot Synthesis of L-5-MTHF
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, and 1 mM dithiothreitol (B142953) (DTT).
-
Dissolve folic acid in the buffer to a final concentration of 34 mM.
-
Add the following enzymes and cofactors:
-
LbuDHFR (final concentration optimized based on enzyme activity assay)
-
DmdA (final concentration optimized based on enzyme activity assay)
-
Glucose Dehydrogenase (for NADPH regeneration)
-
NADP⁺ (1 mM)
-
Glucose (50 mM)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.
-
Centrifuge the mixture to remove precipitated proteins.
-
Analyze the supernatant for L-5-MTHF concentration using HPLC.[9]
-
-
Purification (Optional):
Whole-Cell Biocatalysis using Engineered E. coli
This approach involves genetically engineering Escherichia coli to overexpress the key enzymes in the folate biosynthesis pathway, leading to the accumulation of L-5-MTHF.[1]
Logical Relationship of Genetic Modifications:
Quantitative Data Summary:
| Strain | Key Modification | L-5-MTHF Yield (μg/g dry cell weight) | Reference |
| Engineered E. coli BL21(DE3) | Overexpression of DHFR, MTHFR, and one-carbon pathway genes; disruption of metH | 527.84 | [1] |
| Wild-type E. coli BL21(DE3) | None | ~44.7 | [1] |
Protocol: L-5-MTHF Production in Engineered E. coli
-
Strain Cultivation:
-
Grow the engineered E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) supplemented with appropriate antibiotics at 37°C with shaking.
-
-
Induction of Gene Expression:
-
Supplementation for Enhanced Production:
-
Supplement the culture with exogenous folic acid, sodium formate, and glucose to boost the synthesis of L-5-MTHF.[1]
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an appropriate buffer and lyse the cells using methods such as sonication or high-pressure homogenization.
-
-
Extraction and Analysis:
Analytical Methods
Accurate quantification of L-5-MTHF is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used method.
HPLC Conditions for L-5-MTHF Analysis:
| Parameter | Condition | Reference |
| Column | C18 reverse-phase | [9] |
| Mobile Phase | Isocratic: 0.02 M K₂HPO₄ (pH 7.2) - Methanol (84:16) | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | 40°C | [9] |
| Detection Wavelength | 290 nm | [9] |
| Linear Range | 0.5 - 50 μg/mL | [9] |
Conclusion
The enzymatic synthesis of L-5-methyltetrahydrofolate from folic acid presents a highly efficient, specific, and environmentally friendly manufacturing approach. Both the one-pot enzyme cascade and the whole-cell biocatalysis methods offer viable routes for the large-scale production of this biologically crucial nutrient. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field to develop and optimize their L-5-MTHF production processes.
References
- 1. Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review [mdpi.com]
- 7. One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Methylfolate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of key methylfolate-dependent enzymes. These enzymes play a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids, as well as for epigenetic regulation. Dysregulation of these enzymes has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for drug discovery.
Introduction to Methylfolate-Dependent Enzymes and HTS
The folate cycle and the interconnected one-carbon metabolism pathway are central to cellular function. Key enzymes in this pathway, such as Dihydrofolate Reductase (DHFR), Methylenetetrahydrofolate Reductase (MTHFR), Methionine Synthase (MS), and Serine Hydroxymethyltransferase (SHMT), are critical for maintaining cellular homeostasis. High-throughput screening provides a rapid and efficient means to identify novel inhibitors of these enzymes, which can serve as starting points for the development of new therapeutics. This document outlines several HTS assay formats, including fluorescence, luminescence, and absorbance-based methods, applicable to these enzymatic targets.
I. Dihydrofolate Reductase (DHFR) HTS Assays
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and several amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established target for cancer and infectious diseases.
A. Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled DHFR inhibitor, such as fluorescein-conjugated methotrexate (B535133) (F-MTX), by test compounds. When F-MTX is bound to the larger DHFR enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. Unbound F-MTX tumbles rapidly, leading to low polarization. Inhibitors that bind to DHFR will displace F-MTX, causing a decrease in fluorescence polarization.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT, 0.01% Tween-20.
-
DHFR Enzyme: Prepare a 2X stock solution (e.g., 10 nM) in Assay Buffer.
-
Fluorescent Probe (F-MTX): Prepare a 2X stock solution (e.g., 2 nM) in Assay Buffer.
-
Test Compounds: Prepare serial dilutions in Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
Positive Control: A known DHFR inhibitor (e.g., methotrexate).
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of 2X DHFR enzyme solution to each well.
-
Add 5 µL of test compound dilutions or controls.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of 2X F-MTX solution to initiate the competition.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
B. Diaphorase-Coupled Fluorescent Assay
This assay monitors the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF. The remaining NADPH is then used by diaphorase to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin). DHFR inhibitors will decrease the consumption of NADPH, leading to a higher fluorescent signal.
-
Reagent Preparation:
-
Assay Buffer: 40.7 mM Sodium Phosphate (pH 7.4), 150 mM KCl, 8.9 mM β-mercaptoethanol.
-
DHFR Enzyme: Prepare a solution in Assay Buffer.
-
Substrates: Prepare stock solutions of DHF (10 mM) and NADPH (10 mM) in Assay Buffer.
-
Test Compounds: Prepare serial dilutions in Assay Buffer with DMSO.
-
Detection Reagent: Prepare a solution of diaphorase (0.75 U/mL) and resazurin (B115843) (0.2 mM) in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 20 µL of DHFR enzyme solution to each well.
-
Add 10 µL of test compound or control.
-
Add a mixture of DHF (final concentration 10 µM) and NADPH (final concentration 0.2 mM) to start the reaction.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of Detection Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
Quantitative Data for DHFR HTS Assays
| Assay Type | Compound | Target | IC50 (nM) | Z'-factor | Reference |
| Diaphorase-Coupled | Methotrexate | M. tuberculosis DHFR | 237 | >0.5 |
II. Serine Hydroxymethyltransferase (SHMT) HTS Assays
SHMT catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate. It is a key enzyme in the one-carbon metabolism pathway, providing precursors for nucleotide synthesis. Two isoforms exist, SHMT1 (cytosolic) and SHMT2 (mitochondrial), both of which are potential cancer targets.
A. Coupled-Enzyme Absorbance Assay
This assay measures the production of 5,10-methylene-THF by SHMT. The product is then utilized by a coupled enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which converts NADP+ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM 2-mercaptoethanol.
-
Enzymes: Purified recombinant human SHMT1 or SHMT2, and MTHFD.
-
Substrates: L-serine, Tetrahydrofolate (THF), and NADP+.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Test Compounds: Dissolved in DMSO.
-
-
Assay Procedure (96-well format):
-
Prepare a reaction mixture containing Assay Buffer, PLP, L-serine, THF, and NADP+.
-
Add test inhibitors at various concentrations to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding a mixture of SHMT and MTHFD enzymes.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate initial reaction velocities from the linear phase of the reaction curves.
-
Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
B. Fluorescent Probe-Based Assay
A specific fluorescent probe has been developed for HTS of hSHMT inhibitors. The probe undergoes an enzymatic reaction catalyzed by SHMT, leading to a change in fluorescence. Inhibitors of SHMT will prevent this change.
A detailed protocol for the fluorescent probe-based assay was used in a high-throughput screen of over 200,000 compounds. The assay was optimized for HTS with a reported Z' factor of 0.88.
Quantitative Data for SHMT HTS Assays
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Hit 1 | hSHMT1 | 0.53 | HPLC-based | |
| Hit 2 | hSHMT1 | 0.72 | HPLC-based |
III. Methionine Synthase (MS) HTS Assays
Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and regenerating THF. This reaction is crucial for maintaining the methionine cycle and for the production of S-adenosylmethionine (SAM), the universal methyl donor.
A. Spectrophotometric Assay
A non-radioactive assay for methionine synthase has been developed based on the conversion of the product, THF, to methenyltetrahydrofolate, which can be detected spectrophotometrically at 350 nm. This assay can be adapted for a high-throughput format.
-
Reagent Preparation:
-
Assay Buffer: e.g., Phosphate buffer with appropriate cofactors.
-
Enzyme: Purified methionine synthase.
-
Substrates: 5-methyltetrahydrofolate and homocysteine.
-
Test Compounds: Dissolved in a suitable solvent.
-
Stopping/Derivatization Reagent: 1 N HCl containing 12% formic acid.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add enzyme, substrates, and test compounds to the wells.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction and derivatize the THF product by adding the Stopping/Derivatization Reagent.
-
Heat for 10 minutes.
-
Measure the absorbance at 350 nm.
-
B. Luminescence-Based ATP Depletion Assay
An alternative approach involves coupling the production of methionine to an ATP-dependent reaction. The remaining ATP can be quantified using a luciferase-based luminescence assay. This method has been used for screening inhibitors of methionyl-tRNA synthetase and could be adapted for methionine synthase.
IV. Universal Methyltransferase HTS Assays (Applicable to MTHFR and other Methyltransferases)
Many methylfolate-dependent enzymes are methyltransferases. Universal HTS assays that detect the common product of all S-adenosylmethionine (SAM)-dependent methylation reactions, S-adenosylhomocysteine (SAH), are broadly applicable.
A. MTase-Glo™ Luminescent Assay
This commercially available assay is a coupled-enzyme system that measures the amount of SAH produced. SAH is converted to ADP, which is then used to generate ATP. The ATP is quantified in a luciferase reaction, producing a luminescent signal that is proportional to the SAH concentration and thus the methyltransferase activity. This assay is robust, has a high signal-to-background ratio, and is less prone to interference from fluorescent compounds.
-
Reagent Preparation:
-
Assay Buffer: Provided with the kit or optimized for the specific enzyme.
-
Enzyme: Methyltransferase of interest (e.g., MTHFR).
-
Substrates: Methyl donor (e.g., 5,10-methylenetetrahydrofol
-
Application Notes and Protocols for Methylfolate Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of methylfolate (5-methyltetrahydrofolate, 5-MTHF), the biologically active form of folate, in serum is crucial for assessing nutritional status, diagnosing deficiencies, and supporting drug development.[1][2][3] Given the instability of folates, robust sample preparation is paramount to ensure the integrity and accuracy of analytical results.[4][5][6][7][8][9] This document provides detailed application notes and protocols for the most common sample preparation techniques for methylfolate analysis in serum, primarily focusing on methods compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pre-analytical Considerations: Sample Stability
Before commencing any sample preparation protocol, it is critical to address the inherent instability of methylfolate and other folate vitamers. Folates are susceptible to oxidation, especially tetrahydrofolate (THF).[4][5][6]
-
Antioxidant Addition: The addition of an antioxidant, most commonly ascorbic acid (AA), to serum samples at the time of preparation is essential to prevent oxidative degradation.[4][5][6][7][10] A typical concentration is 5 g/L of ascorbic acid.[4][5][6] The presence of ascorbic acid has been shown to ensure the stability of folate forms for repeated analysis from the same vial within 4 months and allows for complete spiking recovery of THF.[4][5][7]
-
Storage Conditions: Serum samples intended for folate analysis should be stored at -70°C for long-term stability.[4][5][6] Studies have shown that most serum folate forms exhibit ≤10% loss during 4 years of storage at -70°C.[4][5][6][7] Storage at -20°C is not recommended as it can lead to a rapid decrease in folate concentrations.
-
Light Sensitivity: Folates are light-sensitive. Therefore, samples should be protected from light during collection, processing, and storage by using amber vials or wrapping tubes in aluminum foil.[11]
Sample Preparation Techniques
The primary goal of sample preparation is to remove interfering substances from the serum matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer (matrix effect) and compromise the analytical column.[12][13] The two most prevalent techniques for methylfolate analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup.[14][15][16] It involves the addition of a water-miscible organic solvent to the serum sample to denature and precipitate proteins.
Workflow for Protein Precipitation:
Caption: General workflow for protein precipitation of serum samples.
Detailed Protocol for Protein Precipitation:
Materials:
-
Serum sample (stored at -70°C with ascorbic acid)
-
Internal Standard (IS) solution (e.g., ¹³C₅-5-MTHF)
-
Precipitation solvent: Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH), chilled
-
Reconstitution solution (e.g., mobile phase)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Thaw the serum sample on ice, protected from light.
-
In a microcentrifuge tube, pipette 100 µL of the serum sample.
-
Add the internal standard solution.
-
Add 300 µL of chilled acetonitrile (a 3:1 ratio of solvent to sample is common).[16]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[14]
-
Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
(Optional but recommended) Evaporate the supernatant to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide a cleaner extract than protein precipitation, potentially reducing matrix effects.[12] It utilizes a solid sorbent to retain the analyte of interest while interfering compounds are washed away. For folate analysis, phenyl or C18 bonded silica (B1680970) are commonly used sorbents.[17][18][19][20]
Workflow for Solid-Phase Extraction:
Caption: General workflow for solid-phase extraction of serum samples.
Detailed Protocol for Solid-Phase Extraction (Phenyl Sorbent):
Materials:
-
Serum sample (stored at -70°C with ascorbic acid)
-
Internal Standard (IS) solution (e.g., ¹³C₅-5-MTHF)
-
SPE vacuum manifold or positive pressure processor
-
Equilibration buffer (e.g., 1% formic acid)[19]
-
Wash buffer (e.g., 0.05% ammonium (B1175870) formate)[19]
-
Elution solvent (e.g., a mixture of water, methanol, acetonitrile, acetic acid, and ascorbic acid)[19]
-
Reconstitution solution (e.g., mobile phase)
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Thaw the serum sample on ice, protected from light.
-
Pre-treat the serum sample (e.g., 150 µL) by adding the internal standard and a buffer (e.g., ammonium formate (B1220265) buffer, pH 3.2).[18][19]
-
Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of acetonitrile.[11][19]
-
Equilibrate the SPE cartridge: Pass 2 mL of equilibration buffer (e.g., 1% formic acid) through the cartridge.[19] Do not allow the cartridge to dry out.
-
Load the sample: Load the pre-treated serum sample onto the cartridge and allow it to pass through slowly under gravity or gentle vacuum.
-
Wash the cartridge: Wash the cartridge with 3 mL of wash buffer to remove interfering substances.[11]
-
Elute the analytes: Elute the folates from the cartridge with the elution solvent into a clean collection tube. A common elution solvent consists of a mixture of water, methanol, acetonitrile, acetic acid, and ascorbic acid.[11][19]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
Data Presentation
The choice of sample preparation technique can influence key analytical parameters. The following table summarizes typical quantitative data for methylfolate analysis in serum using different preparation methods, compiled from various studies.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Recovery (%) | Generally >85% | 5-MTHF: ~99.4% ± 3.6%[6][18], Other folates: 91.7-108%[6][18] |
| Matrix Effect | Can be significant, requires careful evaluation | Generally lower than PPT, but still present |
| Limit of Detection (LOD) | 0.07–0.52 nmol/L[10][21] | ≤0.3 nmol/L[6][18] |
| Limit of Quantification (LOQ) | pg/mL levels[11][22] | 10:1 signal to noise[11] |
| Linearity (R²) | >0.98[11][22] | >0.99[23] |
| Imprecision (%CV) | <10%[11][22] | 2.8-3.6% for 5-MTHF[6][18] |
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the accurate and reliable quantification of methylfolate in serum. Protein precipitation offers a simple and rapid method, while solid-phase extraction provides cleaner extracts, often leading to improved sensitivity and reduced matrix effects. For both methods, the use of an antioxidant such as ascorbic acid and proper sample storage are essential to ensure the stability of the labile folate compounds. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for methylfolate analysis.
References
- 1. Methyl folate Testing - Eurofins Scientific [eurofins.in]
- 2. allergyresearchgroup.com [allergyresearchgroup.com]
- 3. nutripath.com.au [nutripath.com.au]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bevital.no [bevital.no]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chiral Chromatography for the Separation of L- and D-5-Methyltetrahydrofolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltetrahydrofolate (5-MTHF) is the biologically active form of folate, a crucial vitamin in one-carbon metabolism, essential for DNA synthesis, repair, and methylation. 5-MTHF exists as two stereoisomers (enantiomers): the naturally occurring and biologically active L-5-MTHF (also known as (6S)-5-MTHF or Levomefolic acid) and the inactive D-5-MTHF ((6R)-5-MTHF). The synthesis of 5-MTHF can result in a racemic mixture of both L- and D-isomers.[1][2] Given that the D-isomer is considered an impurity and lacks biological activity, its presence can impact the efficacy and safety of pharmaceutical formulations and dietary supplements.[3][4] Therefore, the accurate separation and quantification of these enantiomers are of paramount importance in drug development, quality control, and clinical research.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive technique for the enantioselective separation of L- and D-5-MTHF. This application note provides a detailed overview of the methodologies, experimental protocols, and quantitative data for the successful chiral separation of 5-MTHF isomers.
Principles of Chiral Separation
Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector. This is often accomplished by using a chiral stationary phase (CSP) in an HPLC column. The "three-point interaction" model is a fundamental concept where at least three simultaneous interactions between the chiral selector and one of the enantiomers lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and thus, separation.[5] The selectivity of a chiral separation can be influenced by the choice of the stationary phase, the composition of the mobile phase, and the temperature.[6]
Experimental Methodologies and Protocols
Several chiral stationary phases have been successfully employed for the separation of L- and D-5-MTHF, including protein-based columns and macrocyclic glycopeptide columns. The choice of the analytical method often depends on the sample matrix, required sensitivity, and available instrumentation (UV, fluorescence, or mass spectrometry detection).
Method 1: Chiral HPLC with a Protein-Based Stationary Phase and UV/Fluorescence Detection
This method utilizes a chiral stationary phase based on a protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), which provides the necessary stereoselectivity for the separation of 5-MTHF enantiomers.[3][7]
Experimental Protocol:
-
Sample Preparation:
-
For dietary supplements, dissolve the sample in a suitable solvent. L-cysteine can be added as a stabilizer to prevent oxidation of 5-MTHF.[3][4]
-
For biological samples (e.g., plasma, serum), perform a protein precipitation step. Add ascorbic acid to the sample, followed by a precipitating agent like acetonitrile (B52724) containing a ¹³C-labeled 5-MTHF internal standard.[8] Centrifuge the sample and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: ChiralPak HSA or a BSA-bonded silica (B1680970) column.[3][7]
-
Mobile Phase: Isocratic elution with a mobile phase consisting of a buffer and an organic modifier. Examples include:
-
25 mM sodium phosphate (B84403) buffer (pH 7.4).[7]
-
A mixture of 100 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (e.g., 97:3 v/v), with the pH adjusted to 6.8.[3][9]
-
-
Injection Volume: 10-20 µL.
-
Detection:
-
-
Data Analysis:
-
Identify the peaks corresponding to L- and D-5-MTHF based on their retention times. The elution order may vary depending on the specific column and mobile phase used. For a BSA-based column, the biologically active (6S)-isomer (L-5-MTHF) was reported to be the last eluted peak.[7]
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve prepared with standards of known concentrations.
-
Method 2: Chiral HPLC-MS/MS for High-Sensitivity and Specificity
Coupling chiral HPLC with tandem mass spectrometry (HPLC-MS/MS) offers superior sensitivity and selectivity, making it ideal for the analysis of 5-MTHF enantiomers in complex biological matrices.[3][10]
Experimental Protocol:
-
Sample Preparation:
-
Follow the sample preparation steps outlined in Method 1, ensuring the use of an appropriate internal standard (e.g., methotrexate (B535133) or a stable isotope-labeled 5-MTHF).[3][9]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity. The MRM transition for 5-MTHF is m/z 460.2 → 313.2.[11]
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Generate chromatograms for the specific MRM transitions of L- and D-5-MTHF and the internal standard.
-
Calculate the concentration of each enantiomer using the ratio of the peak area of the analyte to the peak area of the internal standard and a calibration curve.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for the chiral separation of 5-MTHF.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 (BSA-based)[7] | Method 2 (HSA-based HPLC-MS)[3][4] | Method 3 (Teicoplanin-based)[9] |
| Stationary Phase | Bovine Serum Albumin (BSA)-bonded silica | ChiralPak HSA | Chirobiotic T |
| Mobile Phase | 25 mM Sodium Phosphate Buffer (pH 7.4) | 100 mM Ammonium Acetate and 1% Acetic Acid in Acetonitrile (97:3) | Methanol with 10 mM Ammonium Trifluoroacetate-Acetic Acid (100:0.2) |
| Flow Rate | Not specified | 0.25 mL/min | Not specified |
| Resolution Factor (Rs) | 2.31 | Baseline separation achieved | Baseline separation was merely achieved |
| Run Time | Not specified | Within 20 min | Not specified |
Table 2: Method Validation Parameters (HSA-based HPLC-MS) [3][4]
| Parameter | Value |
| Linearity Range | 1 to 160 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | Validated |
| Limit of Quantitation (LOQ) | Validated |
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of L- and D-5-MTHF.
Logical Relationship in Chiral Separation
References
- 1. Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An HPLC-MS-Based Method for Determination of the D- and L- 5-Methytetrahydrofolate Isomer Ratio in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of 5-Methyltetrahydrofolate and Folic Acid Levels in Maternal and Cord Blood Serum: Longitudinal Evaluation of Japanese Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for 5-Methyltetrahydrofolate (5-MTHF) Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, a crucial B-vitamin. It plays a vital role as a cofactor in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Accurate quantification of 5-MTHF in biological matrices is paramount for nutritional assessment, clinical diagnostics, and in the development of drugs that may interfere with folate metabolism. Immunoassays offer a sensitive, specific, and high-throughput method for the quantification of 5-MTHF. These application notes provide detailed protocols for the development and validation of immunoassays for 5-MTHF.
Principle of 5-MTHF Immunoassays
Immunoassays for small molecules like 5-MTHF, which are not immunogenic on their own, are typically designed in a competitive format. In this format, free 5-MTHF in a sample competes with a labeled 5-MTHF conjugate for a limited number of binding sites on a specific antibody. The amount of labeled 5-MTHF bound to the antibody is inversely proportional to the concentration of 5-MTHF in the sample. Alternatively, a sandwich ELISA can be developed if two antibodies that can simultaneously bind to 5-MTHF are available, though this is less common for small haptens.
I. Development of a Competitive ELISA for 5-MTHF Quantification
This section outlines the key steps for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 5-MTHF.
Preparation of the Immunogen: 5-MTHF-KLH Conjugate
To elicit an immune response against the small molecule 5-MTHF (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). The carbodiimide (B86325) reaction, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a common method for this conjugation.
Experimental Protocol: 5-MTHF-KLH Conjugation using EDC
Materials:
-
5-Methyltetrahydrofolate (5-MTHF)
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for two-step conjugation)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Magnetic stirrer and stir bar
Procedure:
-
Carrier Protein Preparation: Dissolve 2 mg of KLH in 200 µL of Conjugation Buffer.
-
Hapten Preparation: Dissolve 1-2 mg of 5-MTHF in 500 µL of Conjugation Buffer.
-
Mixing: Add the 5-MTHF solution to the KLH solution while gently stirring.
-
EDC Activation and Conjugation (One-Step Method):
-
Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water.
-
Add 50 µL of the EDC solution to the KLH/5-MTHF mixture.
-
Incubate the reaction for 2 hours at room temperature with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
To remove unreacted 5-MTHF and EDC byproducts, dialyze the reaction mixture against PBS (pH 7.4) overnight at 4°C with at least three buffer changes.
-
Alternatively, use a desalting column equilibrated with PBS to purify the conjugate.
-
-
Characterization and Storage:
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Characterize the conjugation efficiency using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if 5-MTHF has a distinct absorbance peak.
-
Store the 5-MTHF-KLH conjugate at -20°C in aliquots.
-
Production of Monoclonal Antibodies against 5-MTHF
The generation of high-affinity and specific monoclonal antibodies is a critical step. This involves immunizing mice with the 5-MTHF-KLH conjugate and subsequent hybridoma technology.
Experimental Protocol: Monoclonal Antibody Production
-
Immunization:
-
Emulsify the 5-MTHF-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.
-
Immunize BALB/c mice subcutaneously with 50-100 µg of the conjugate.
-
Boost the immunization every 2-3 weeks with the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Monitoring Immune Response:
-
Collect blood samples from the tail vein to screen for the presence of anti-5-MTHF antibodies using an indirect ELISA with a 5-MTHF-BSA conjugate as the coating antigen.
-
-
Hybridoma Fusion:
-
Once a high antibody titer is achieved, give a final intravenous boost of the conjugate in saline.
-
Three days later, sacrifice the mouse and harvest the spleen.
-
Fuse the splenocytes with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).
-
-
Screening and Cloning:
-
Select for hybridomas using HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the hybridoma supernatants for the production of specific anti-5-MTHF antibodies using a competitive ELISA.
-
Select positive clones and subclone them by limiting dilution to ensure monoclonality.
-
-
Antibody Purification and Characterization:
-
Expand the selected hybridoma clones and purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.
-
Characterize the antibody for its isotype, affinity (e.g., by surface plasmon resonance), and specificity against other folate derivatives.
-
Development of the Competitive ELISA
Experimental Protocol: Competitive ELISA for 5-MTHF
Materials:
-
Anti-5-MTHF monoclonal antibody
-
5-MTHF-HRP (Horseradish Peroxidase) conjugate (or other enzyme conjugate)
-
96-well microtiter plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Sample/Standard Diluent: PBS
-
5-MTHF standards
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2 N H₂SO₄
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-5-MTHF monoclonal antibody to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare a standard curve of 5-MTHF in Sample/Standard Diluent.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of diluted 5-MTHF-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the 5-MTHF concentration.
II. Data Presentation and Validation
Thorough validation is essential to ensure the reliability of the developed immunoassay. Key validation parameters should be assessed and summarized.
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Example Results for a 5-MTHF Competitive ELISA |
| Limit of Detection (LOD) | Determined as the concentration corresponding to the mean signal of the blank + 3x standard deviation. | 0.1 ng/mL |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve that can be determined with acceptable precision and accuracy. | 0.5 ng/mL |
| Linearity & Range | The range of concentrations over which the assay is linear (R² > 0.99). | 0.5 - 50 ng/mL |
| Precision (Intra-assay) | Coefficient of Variation (%CV) of replicates within the same assay. Should be <15%. | %CV < 10% |
| Precision (Inter-assay) | Coefficient of Variation (%CV) of replicates across different assays. Should be <20%. | %CV < 15% |
| Accuracy (Recovery) | The percentage of a known amount of analyte recovered from a sample matrix. Typically 80-120%. | 90-110% |
| Specificity (Cross-reactivity) | The degree to which the antibody binds to other related molecules. | Folic Acid: <1%, Tetrahydrofolate: <5%, 5,10-Methenyltetrahydrofolate: <2% |
III. Visualization of Relevant Pathways and Workflows
Folate Metabolism Pathway
The following diagram illustrates the central role of 5-MTHF in the folate metabolic pathway.
Application Notes and Protocols for Studying Methylfolate Metabolism Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the roles of key genes in methylfolate metabolism. This document outlines the principles, experimental workflows, detailed protocols, and data interpretation strategies for effectively applying this powerful gene-editing tool in your research.
Introduction to Methylfolate Metabolism and CRISPR-Cas9
Methylfolate, a critical component of one-carbon metabolism, plays a central role in numerous cellular processes, including DNA synthesis, DNA methylation, and amino acid metabolism.[1][2] The intricate network of enzymes involved in this pathway ensures the proper transfer of one-carbon units, which is essential for cellular homeostasis. Dysregulation of methylfolate metabolism has been implicated in various diseases, including cancer, cardiovascular disease, and neural tube defects.[1]
The CRISPR-Cas9 system has emerged as a revolutionary tool for precise genome editing, allowing for the targeted disruption, activation, or repression of specific genes.[3][4] This technology comprises a Cas9 nuclease guided by a single-guide RNA (sgRNA) to a specific genomic locus, where it induces a double-strand break (DSB).[4] The cell's natural repair mechanisms, either the error-prone non-homologous end joining (NHEJ) or the high-fidelity homology-directed repair (HDR), can be harnessed to introduce desired genetic modifications.[5] By applying CRISPR-Cas9 to study methylfolate metabolism, researchers can elucidate the function of specific genes, identify novel drug targets, and develop new therapeutic strategies.[6]
Key Gene Targets in Methylfolate Metabolism
Several key enzymes in the methylfolate pathway are prime candidates for investigation using CRISPR-Cas9. These include:
-
MTHFR (Methylenetetrahydrofolate Reductase): Catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate.
-
SHMT1/2 (Serine Hydroxymethyltransferase 1 and 2): Mediate the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. SHMT1 is cytosolic, while SHMT2 is located in the mitochondria.[7] Studies have shown that the loss of both SHMT1 and SHMT2 is necessary to impair the proliferation of certain cancer cells.[6]
-
DHFR (Dihydrofolate Reductase): Reduces dihydrofolate to tetrahydrofolate, a crucial step for regenerating the folate pool.
-
FOLR1/2 (Folate Receptor 1 and 2): High-affinity folate receptors involved in cellular folate uptake.
Genome-scale CRISPR-Cas9 screens have been instrumental in identifying critical pathway dependencies in various diseases, highlighting the significance of the one-carbon folate pathway in cell proliferation.[6][8]
Experimental Workflow
A typical workflow for studying genes in methylfolate metabolism using CRISPR-Cas9 involves several key stages.
Detailed Experimental Protocols
Protocol for sgRNA Design and Validation
Objective: To design and validate sgRNAs for efficient and specific targeting of a gene of interest within the methylfolate pathway.
Materials:
-
Computer with internet access
-
sgRNA design software (e.g., Benchling, CHOPCHOP)[9]
-
Genomic DNA from the target cell line
-
PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Target Sequence Selection:
-
Obtain the genomic sequence of the target gene from a database like NCBI.
-
Identify target exons, preferably near the 5' end of the coding sequence, to maximize the chance of creating a loss-of-function mutation.[9]
-
-
sgRNA Design:
-
Use an online sgRNA design tool to identify potential sgRNA sequences.
-
Select sgRNAs with high on-target scores and low off-target scores. Ensure a GC content between 40-60% for optimal activity.[10]
-
-
sgRNA Synthesis and Cloning:
-
Synthesize the selected sgRNA sequences as DNA oligonucleotides.
-
Anneal the complementary oligos and clone them into a suitable Cas9 expression vector.
-
-
Validation of sgRNA Efficiency (In Vitro):
-
Transfect the sgRNA/Cas9 plasmid into the target cell line.
-
After 48-72 hours, harvest genomic DNA.
-
Amplify the target region by PCR.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing to detect insertions and deletions (indels) at the target site.[10]
-
Protocol for CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate a stable knockout cell line for a key gene in the methylfolate pathway.
Materials:
-
Validated sgRNA/Cas9 expression vector
-
Target cell line (e.g., HEK293T, HeLa)
-
Cell culture reagents
-
Transfection reagent (e.g., Lipofectamine) or viral transduction system (e.g., lentivirus)
-
Antibiotic for selection (e.g., puromycin)
-
96-well plates for single-cell cloning
Procedure:
-
Cell Transfection/Transduction:
-
Transfect or transduce the target cells with the validated sgRNA/Cas9 vector.
-
-
Selection of Edited Cells:
-
Apply antibiotic selection to enrich for cells that have successfully incorporated the plasmid.
-
-
Single-Cell Cloning:
-
Serially dilute the selected cells into 96-well plates to isolate single clones.
-
-
Expansion and Genotyping:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with homozygous knockout of the target gene.
-
Protocol for Metabolite Extraction and Analysis by LC-MS/MS
Objective: To quantify changes in key metabolites of the methylfolate pathway following gene knockout.
Materials:
-
Wild-type and knockout cell lines
-
Methanol, Acetonitrile, Formic acid (LC-MS grade)
-
Internal standards for key metabolites (e.g., ¹³C-labeled folic acid, 5-methyltetrahydrofolate)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Harvesting:
-
Culture wild-type and knockout cells under identical conditions.
-
Harvest cells by trypsinization, wash with PBS, and count the cells.
-
-
Metabolite Extraction:
-
Resuspend a known number of cells in ice-cold 80% methanol.[11]
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Normalize metabolite levels to the cell number.
-
Compare metabolite levels between wild-type and knockout cells to determine the impact of the gene knockout.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example of sgRNA Validation Data
| Target Gene | sgRNA Sequence | Editing Efficiency (%) |
| MTHFR | GATCGATCGATCGATCGATC | 85 |
| SHMT1 | AGCTAGCTAGCTAGCTAGCT | 92 |
| SHMT2 | TCAGTCAGTCAGTCAGTCAG | 88 |
Table 2: Example of Metabolite Analysis Data
| Metabolite | Wild-Type (ng/10^6 cells) | Knockout (ng/10^6 cells) | Fold Change | p-value |
| 5-Methyl-THF | 10.5 ± 1.2 | 2.1 ± 0.5 | -5.0 | <0.01 |
| SAM | 50.2 ± 4.5 | 35.8 ± 3.1 | -1.4 | <0.05 |
| SAH | 5.1 ± 0.6 | 10.3 ± 1.1 | +2.0 | <0.01 |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Conclusion
The integration of CRISPR-Cas9 technology with advanced analytical techniques like LC-MS/MS provides a powerful platform for dissecting the complexities of methylfolate metabolism. The protocols and guidelines presented here offer a robust framework for researchers to design and execute experiments that will contribute to a deeper understanding of this vital metabolic pathway and its role in health and disease.
References
- 1. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Event Website - Fourwaves [event.fourwaves.com]
- 4. The landscape of CRISPR/Cas9 for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Disruption Using CRISPR-Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Metabolism-focused CRISPR screen unveils mitochondrial pyruvate carrier 1 as a critical driver for PARP inhibitor resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. genemedi.net [genemedi.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method [mdpi.com]
- 13. Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC–MS/MS assay: Applications in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Folate Receptor Expression Using the Fluorescent Probe EC-17 (Folate-FITC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note details the use of fluorescent probes for imaging cells based on the expression of the folate receptor (FR) on the cell surface. It is crucial to understand that these methods do not measure the intracellular concentration of methylfolate or other folate derivatives. Instead, they are tools to identify and visualize cells, such as many cancer cells, that overexpress the folate receptor, which then internalize the probe through endocytosis. Currently, there are no widely available fluorescent probes specifically designed for the direct quantification of intracellular methylfolate levels in live cells.
Introduction
Folic acid is an essential vitamin that plays a critical role in one-carbon metabolism, which is fundamental for the synthesis of nucleotides and amino acids. The cellular uptake of folates is primarily mediated by two mechanisms: the reduced folate carrier (RFC) and the folate receptor (FR). While the RFC is widely expressed, the folate receptor, particularly the FRα isoform, has a limited distribution in normal tissues but is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers. This differential expression makes the folate receptor an attractive target for cancer-specific imaging and drug delivery.
EC-17 is a fluorescent probe constructed by conjugating folic acid with fluorescein (B123965) isothiocyanate (FITC). This probe acts as a targeted contrast agent, binding with high affinity to the folate receptor on the cell surface. Following binding, the probe-receptor complex is internalized via endocytosis, leading to the accumulation of the fluorescent signal within the target cells. This allows for the clear visualization of FR-positive cells and tumors. EC-17 penetrates solid tumors within minutes and unbound probe is rapidly cleared from the blood and FR-negative tissues.[1]
This document provides a comprehensive overview of the properties of EC-17, detailed protocols for its application in live-cell imaging, and a discussion of its utility in research and drug development.
Data Presentation: Properties of EC-17 (Folate-FITC)
The quantitative properties of the EC-17 probe are summarized in the table below. These parameters are essential for designing and interpreting fluorescence imaging experiments.
| Property | Value | Notes |
| Molecular Weight | ~873 g/mol (free acid) | Low molecular weight allows for rapid tissue penetration.[1] |
| Fluorophore | Fluorescein Isothiocyanate (FITC) | A widely used green-emitting fluorophore. |
| Excitation Maximum (λex) | ~490 nm | Compatible with standard 488 nm laser lines on most fluorescence microscopes and flow cytometers.[2] |
| Emission Maximum (λem) | ~520 nm | Emits in the green part of the visible spectrum.[2] |
| Binding Target | Folate Receptor α (FRα) and Folate Receptor β (FRβ) | High affinity for both major isoforms of the folate receptor. |
| Binding Affinity (Kd) | FRα: ~1.7 nM FRβ: ~0.8 nM | Demonstrates high-affinity binding, leading to strong retention in FR-positive cells.[1] |
| Quantum Yield (Φ) | Not explicitly reported for the conjugate. | The quantum yield of FITC is context-dependent. Conjugation to folic acid and the intracellular environment can alter its fluorescence. |
| Photostability | Moderate | Like many organic dyes, FITC is susceptible to photobleaching upon prolonged or intense light exposure. Conjugation can affect stability.[3] |
Signaling Pathway and Experimental Workflow
Folate Receptor-Mediated Endocytosis
EC-17 is internalized by cells through a well-characterized pathway known as receptor-mediated endocytosis. The process begins with the high-affinity binding of the folate moiety of EC-17 to the folate receptor on the cell surface. This binding event triggers the invagination of the cell membrane, forming an endosome that encapsulates the probe-receptor complex. The endosome then traffics into the cell and acidifies, which causes the dissociation of EC-17 from the receptor. The receptor is then recycled back to the cell surface, while the fluorescent probe accumulates in intracellular compartments.
Caption: Folate Receptor-Mediated Endocytosis of EC-17.
Experimental Workflow for In Vitro Cell Labeling
The following diagram outlines the general workflow for labeling cultured cells with EC-17 and preparing them for fluorescence imaging. This process involves cell preparation, incubation with the probe, washing to remove unbound probe, and subsequent imaging.
Caption: Workflow for In Vitro Cell Labeling with EC-17.
Experimental Protocols
Materials and Reagents
-
EC-17 (Folate-FITC) probe
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (appropriate for the cell line)
-
Folate-free RPMI medium (for competition assays)
-
Folic acid (for competition assays)
-
FR-positive cells (e.g., KB, HeLa, IGROV-1)
-
FR-negative cells (e.g., A549) for use as a negative control
-
Glass-bottom imaging dishes or multi-well plates suitable for microscopy
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation: ~488 nm, Emission: ~520 nm)
Protocol 1: In Vitro Live-Cell Imaging of FR-Positive Cells
This protocol is designed for labeling adherent cells in culture to visualize the uptake of EC-17.
-
Cell Seeding:
-
Seed FR-positive (e.g., KB) and FR-negative (e.g., A549) cells onto glass-bottom imaging dishes or plates.
-
Allow cells to adhere and grow to 60-80% confluency.
-
-
Preparation of EC-17 Working Solution:
-
Prepare a 10 µM stock solution of EC-17 in high-quality DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, dilute the 10 µM stock solution in complete cell culture medium to a final working concentration of 200 nM.[2] Pre-warm the medium to 37°C.
-
-
Labeling Procedure:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed medium containing 200 nM EC-17 to the cells.
-
Incubate the cells for 60 minutes at 37°C in a CO₂ incubator.[2]
-
-
Washing:
-
Aspirate the labeling solution.
-
Gently wash the cells twice with pre-warmed PBS to remove unbound probe.[2]
-
After the final wash, add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Immediately transfer the imaging dish to the stage of a fluorescence microscope (confocal or widefield).
-
Use a standard FITC/GFP filter set (e.g., excitation at 488 nm, emission filter centered around 520 nm).
-
Acquire images, ensuring to use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Image both FR-positive and FR-negative cells using identical settings to compare specific vs. non-specific uptake.
-
Protocol 2: Competition Assay to Confirm Specificity
This protocol verifies that the uptake of EC-17 is specifically mediated by the folate receptor.
-
Cell Seeding:
-
Prepare cells as described in Protocol 1, Step 1.
-
-
Pre-incubation with Excess Folic Acid:
-
Prepare two sets of FR-positive cells.
-
For the competition group, aspirate the medium and add folate-free medium containing a 100-fold molar excess of free folic acid (e.g., 20 µM).
-
Incubate for 30 minutes at 37°C.
-
The control group should be incubated with folate-free medium without excess folic acid.
-
-
Labeling with EC-17:
-
To both the competition and control groups, add EC-17 to a final concentration of 200 nM (without removing the folic acid-containing medium from the competition group).
-
Incubate for 60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash and image all cells as described in Protocol 1, Steps 4 and 5.
-
A significant reduction in fluorescence intensity in the competition group compared to the control group indicates specific, FR-mediated uptake.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Successful labeling will result in bright green fluorescence localized within the cytoplasm of FR-positive cells. FR-negative cells and cells from the competition assay should show minimal background fluorescence.
-
Quantitative Analysis: Image analysis software can be used to measure the mean fluorescence intensity per cell. A high signal-to-background ratio between FR-positive and FR-negative cells confirms the specificity of the probe.[4] For robust quantification, analyze a statistically significant number of cells from multiple fields of view.
Future Perspectives: Towards Intracellular Methylfolate Probes
While EC-17 and similar probes are invaluable for studying folate receptor biology and identifying FR-positive tumors, the direct measurement of intracellular folate metabolites remains a significant challenge. The development of a specific fluorescent probe for methylfolate would require a different design strategy, likely involving a recognition moiety that can selectively bind to methylfolate inside the cell and transduce this binding event into a change in fluorescence. Potential approaches could include:
-
Small-Molecule Probes: Designing a synthetic molecule with a specific binding pocket for methylfolate, linked to a fluorophore that is sensitive to the conformational changes upon binding.
-
Genetically Encoded Biosensors: Engineering a FRET-based sensor using bacterial folate-binding proteins sandwiched between two fluorescent proteins. Binding of methylfolate would induce a conformational change, altering the FRET efficiency and providing a ratiometric readout of the metabolite's concentration.
The creation of such tools would be a major advancement, enabling researchers to study the dynamics of one-carbon metabolism in real-time and providing new insights into cellular physiology and disease.
References
- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of folic acid nanosensors with excellent photostability for hybrid imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-Methylfolate Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of L-methylfolate in cell culture media. Accurate handling and understanding of L-methylfolate's stability are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is L-methylfolate and why is its stability in cell culture a concern?
L-methylfolate (5-MTHF) is the biologically active form of folate, a crucial B vitamin for numerous cellular processes, including DNA synthesis, repair, and methylation.[1][2] Unlike its synthetic counterpart, folic acid, L-methylfolate does not require enzymatic reduction to become metabolically active.[3][4] However, L-methylfolate is significantly less stable than folic acid, particularly in aqueous solutions like cell culture media. Its degradation can lead to inconsistent experimental outcomes and misinterpretation of results.
Q2: What are the primary factors that cause L-methylfolate degradation in cell culture media?
The primary factors contributing to the degradation of L-methylfolate in cell culture media are:
-
Oxidation: L-methylfolate is highly susceptible to oxidation, which is considered the main pathway of its degradation. The presence of dissolved oxygen in the media can lead to a rapid loss of active L-methylfolate.
-
Light Exposure: Exposure to light, particularly ultraviolet (UV) and visible light, can cause photodegradation of L-methylfolate. This is a significant concern as standard laboratory lighting and even ambient light can contribute to its breakdown.
-
Temperature: Elevated temperatures, such as those in a cell culture incubator (typically 37°C), accelerate the rate of L-methylfolate degradation.
-
pH: The stability of L-methylfolate is pH-dependent. While it is more stable in neutral to slightly acidic conditions, significant deviations from this range can increase its degradation rate.[5]
-
Presence of Photosensitizers: Common components of cell culture media, such as riboflavin (B1680620) (Vitamin B2), can act as photosensitizers, absorbing light energy and transferring it to L-methylfolate, thereby accelerating its photodegradation.[6][7]
Q3: How can I minimize the degradation of L-methylfolate in my cell culture experiments?
To minimize degradation, consider the following best practices:
-
Use Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) or L-cysteine, to your L-methylfolate stock solutions and, where appropriate, to the culture media can significantly protect it from oxidative degradation.[5][8][9]
-
Protect from Light: Prepare L-methylfolate solutions in a dimly lit environment and store them in amber or light-blocking containers. When in use, minimize the exposure of your culture plates or flasks to direct light.
-
Prepare Fresh Solutions: Due to its instability in solution, it is highly recommended to prepare fresh L-methylfolate working solutions for each experiment from a frozen, concentrated stock. Avoid storing diluted L-methylfolate solutions for extended periods.
-
Control pH: Ensure the pH of your cell culture medium is within the optimal range for both your cells and L-methylfolate stability.
-
Use Folate-Free Media: For experiments specifically investigating the effects of L-methylfolate, use a folate-free basal medium and supplement it with a known concentration of L-methylfolate just before use. This avoids confounding effects from the folic acid present in standard media.
-
Consider Dialyzed Serum: Fetal bovine serum (FBS) contains endogenous folates. Using dialyzed FBS can help reduce the background levels of folate in your culture system.
Q4: Can I store L-methylfolate solutions? If so, under what conditions?
Concentrated stock solutions of L-methylfolate can be prepared, aliquoted, and stored at -20°C or -80°C for long-term stability. It is advisable to include an antioxidant like ascorbic acid in the stock solution. Avoid repeated freeze-thaw cycles by making single-use aliquots. Diluted, aqueous working solutions are not recommended for storage beyond a single day unless stabilized with antioxidants.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no cellular response to L-methylfolate treatment. | 1. Degradation of L-methylfolate: The compound may have degraded in the stock solution or in the culture medium during incubation. 2. Incorrect Concentration: The initial concentration may be inaccurate due to degradation or improper preparation. 3. Cell Line Variability: Different cell lines may have varying sensitivities and uptake mechanisms for L-methylfolate. | 1. Prepare fresh L-methylfolate solutions for each experiment. Add an antioxidant like ascorbic acid to the stock solution. Protect all solutions and cultures from light. 2. Verify the concentration of your stock solution. Perform a stability test under your specific experimental conditions. 3. Conduct a dose-response experiment to determine the optimal concentration for your specific cell line. |
| High background signal or unexpected cell growth in control groups. | 1. Folate in Basal Media: Standard cell culture media contain folic acid, which can be utilized by cells. 2. Folate in Serum: Fetal bovine serum (FBS) contains endogenous folates. | 1. Switch to a folate-free basal medium for your experiments. 2. Use dialyzed FBS to reduce the concentration of background folates. |
| Precipitate forms in the L-methylfolate stock solution or media. | 1. Poor Solubility: The calcium salt of L-methylfolate has limited solubility in water. 2. Interaction with Media Components: High concentrations of L-methylfolate may precipitate in complex media. | 1. Ensure the L-methylfolate is fully dissolved in the initial solvent before further dilution. Gentle warming or sonication may aid dissolution. 2. Prepare a more concentrated stock solution and add a smaller volume to the media. Test the solubility of your desired final concentration in the media before treating cells. |
| Variability between replicate experiments. | 1. Inconsistent L-methylfolate Preparation: Differences in the age or handling of the L-methylfolate solution between experiments. 2. Light Exposure Differences: Varying levels of light exposure during media preparation and cell culture. | 1. Standardize your protocol for preparing and handling L-methylfolate solutions. Always use freshly prepared solutions. 2. Maintain consistent, low-light conditions for all experimental steps. |
Quantitative Data on L-Methylfolate Stability
The stability of L-methylfolate is highly dependent on the specific conditions. The following table summarizes representative data on its degradation. Note that degradation in complex cell culture media may be faster due to the presence of components like riboflavin.
| Condition | Matrix | Temperature | Light Condition | Approximate Half-life / Retention | Reference |
| pH 7 | Phosphate (B84403) Buffer | 85°C | Dark | ~73% retention after 15 min | |
| pH 7 | Phosphate Buffer | 85°C | Light | ~58% retention after 15 min | |
| pH 7 | Phosphate Buffer | 85°C | Air (Oxygen) | ~17% retention after 15 min | |
| pH 6.8 | Buffer System | Not Specified | Not Specified | Less stable than at pH 4 | [5] |
| With Ascorbic Acid | Aqueous Solution | Not Specified | Not Specified | Significantly increased stability | [5] |
| With Vitamin E | Egg Yolk | 65°C | Not Specified | ~94% retention after 3.5 min | |
| In the presence of Riboflavin | Aqueous Solution | Not Specified | UVA/Visible Light | Rapid degradation | [6][7] |
Experimental Protocols
Protocol 1: Preparation of L-Methylfolate Stock Solution
This protocol outlines the preparation of a stabilized L-methylfolate stock solution.
-
Materials:
-
L-methylfolate calcium salt
-
Ascorbic acid
-
Sterile, nuclease-free water or DMSO
-
Sterile, amber or light-blocking microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
In a dimly lit environment, weigh out the desired amount of L-methylfolate calcium salt.
-
Dissolve the L-methylfolate in sterile water or DMSO. If using water, the addition of ascorbic acid (at a molar excess, e.g., 10:1 ratio of ascorbic acid to L-methylfolate) is highly recommended to improve stability.
-
Gently vortex or sonicate until the L-methylfolate is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: L-Methylfolate Stability Testing in Cell Culture Medium
This protocol provides a framework for assessing the stability of L-methylfolate under your specific experimental conditions.
-
Materials:
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
L-methylfolate stock solution (prepared as in Protocol 1)
-
Sterile culture plates or tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
-
Procedure:
-
Preparation of Media: Prepare your complete cell culture medium, including serum and other supplements.
-
Spiking L-Methylfolate: In a sterile environment, spike the medium with your L-methylfolate stock solution to the desired final concentration. Prepare enough volume for all time points.
-
Experimental Conditions:
-
Time Points: Aliquot the L-methylfolate-containing medium into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Light vs. Dark: To assess photodegradation, prepare two sets of samples. Wrap one set completely in aluminum foil to protect it from light.
-
-
Incubation: Place all samples in a 37°C, 5% CO₂ incubator for the duration of the experiment.
-
Sample Collection: At each designated time point, remove the corresponding samples (both light-exposed and dark). Immediately transfer them to a freezer at -80°C to halt any further degradation until analysis.
-
Sample Analysis by HPLC:
-
Thaw the samples just before analysis.
-
If necessary, centrifuge the samples to remove any precipitates.
-
Analyze the concentration of L-methylfolate in each sample using a validated HPLC method. A typical method might involve a C18 column with UV detection at approximately 290 nm. The mobile phase often consists of a buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[6][10]
-
-
Data Analysis: Calculate the percentage of L-methylfolate remaining at each time point relative to the 0-hour time point. Plot the degradation curve (concentration vs. time) for both light and dark conditions.
-
Visualizations
Factors Affecting L-Methylfolate Stability
Caption: Key factors influencing the degradation and stabilization of L-methylfolate.
Experimental Workflow for L-Methylfolate Stability Testing
Caption: Workflow for assessing L-methylfolate stability in cell culture media.
References
- 1. efsa.europa.eu [efsa.europa.eu]
- 2. Safety evaluation of calcium L-methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ajrconline.org [ajrconline.org]
- 9. ijpar.com [ijpar.com]
- 10. Bot Verification [rasayanjournal.co.in]
Troubleshooting L-methylfolate degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-methylfolate. It addresses common challenges encountered during sample preparation that can lead to the degradation of this unstable compound.
Frequently Asked Questions (FAQs)
Q1: My L-methylfolate concentrations are consistently lower than expected. What are the primary factors that could be causing degradation during my sample preparation?
A1: L-methylfolate is highly susceptible to degradation from several factors. The most significant culprits are:
-
Oxygen: Oxidation is a primary degradation pathway for L-methylfolate. Exposure to air can lead to rapid loss of the active compound.[1]
-
Temperature: Elevated temperatures accelerate the degradation of L-methylfolate. The degradation typically follows first-order reaction kinetics.[1][2]
-
Light: Exposure to light, including sunlight, visible light, and ultraviolet (UV) light, can cause photodegradation of L-methylfolate.[1]
-
pH: The stability of L-methylfolate is pH-dependent. It exhibits greater stability in acidic conditions (pH 4) compared to neutral or alkaline conditions (pH 6.8 and higher).[3]
Q2: What are the visible signs or indicators of L-methylfolate degradation in my samples?
A2: Visual inspection alone is not a reliable method for determining L-methylfolate degradation, as degradation products are often colorless. The most definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). An HPLC chromatogram of a degraded sample will show a decrease in the peak area of L-methylfolate and the appearance of new peaks corresponding to degradation products like p-aminobenzoyl glutamic acid and pterin-6-carboxylic acid.[4]
Q3: How can I minimize oxidation of L-methylfolate during sample preparation?
A3: To prevent oxidative degradation, it is crucial to work in an oxygen-minimized environment and utilize antioxidants.
-
Inert Atmosphere: Whenever possible, handle samples under an inert gas like nitrogen or argon.[1] Flushing solutions with nitrogen before use can also help remove dissolved oxygen.
-
Antioxidants: The addition of antioxidants to your sample preparation buffers is highly recommended. Common and effective antioxidants include:
Q4: What is the optimal temperature for storing and handling L-methylfolate samples?
A4: L-methylfolate stock solutions and samples should be stored at low temperatures to minimize thermal degradation.
-
Storage: For long-term storage, -40°C or below is recommended.[1] Storing homogenized samples at -60°C under nitrogen in the dark has been shown to maintain stability for up to 12 months.[8]
-
Handling: During sample preparation, it is best practice to keep samples on ice (0-4°C) as much as possible to minimize degradation.[1]
Q5: Are there specific lighting conditions I should use when working with L-methylfolate?
A5: Yes, it is critical to protect L-methylfolate from light.
-
Subdued Light: All sample preparation steps should be conducted under subdued or dim light.[7][9]
-
Amber Vials: Use amber or opaque tubes and vials to protect samples from light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of L-methylfolate | Oxidative degradation | Add antioxidants such as ascorbic acid (10 mM), DTT (1 mg/mL), or a combination to all solutions.[5][7][8] Work under an inert atmosphere (e.g., nitrogen).[1] |
| Thermal degradation | Keep samples on ice at all times during preparation.[1] Store stock solutions and processed samples at -40°C or below.[1] | |
| Photodegradation | Work under subdued light and use amber or opaque sample tubes.[7][9] | |
| Incorrect pH of buffer | Ensure the pH of your extraction buffer is slightly acidic (around pH 6.0-6.1) for better stability.[3][7] | |
| Inconsistent Results Between Replicates | Incomplete homogenization of sample | For solid samples, ensure thorough homogenization, potentially using liquid nitrogen for rapid and uniform processing.[8] |
| Inconsistent addition of antioxidants | Prepare a master mix of your buffer containing the antioxidants to ensure consistent concentration across all samples. | |
| Variable exposure to light or temperature | Standardize your workflow to minimize variations in light and temperature exposure for each sample. | |
| Appearance of Extra Peaks in HPLC Chromatogram | Degradation of L-methylfolate | This indicates the formation of degradation products. Implement the stabilization strategies mentioned above (antioxidants, low temperature, protection from light). |
| Contamination of sample or mobile phase | Ensure all glassware is clean and use HPLC-grade solvents. Filter the mobile phase before use.[10] |
Quantitative Data Summary
Table 1: Effect of Stabilizers on L-methylfolate Retention
| Stabilizer | Concentration | Condition | Retention Rate (%) |
| None | - | Heated at 85°C for 15 min in air | 17.29 ± 1.24[1] |
| Nitrogen Flushing | - | Heated at 85°C for 15 min | 72.86 ± 2.15[1] |
| Vitamin C | 0.2% (w/v) | Thermal pasteurization (65°C, 3.5 min) in egg yolk | ~100[1] |
| Vitamin E | 0.2% (w/v) | Thermal pasteurization (65°C, 3.5 min) in egg yolk | 94.16 ± 0.42[1] |
| DTT and Vitamin C | 1 mg/mL each | Rat plasma sample preparation | Effective degradation avoidance[5] |
Table 2: Degradation Rates of L-methylfolate Under Different Conditions
| Form of L-methylfolate | Condition | Degradation Rate Constant (k) (s⁻¹) | t₀.₉ (hours) |
| MTHF CAC | Room Temperature (25°C) in water | (7.83 × 10⁻³) ± 0.00 | 13.4 ± 0.00[5] |
| MTHF CA | Room Temperature (25°C) in water | (1.06 × 10⁻²) ± 0.00 | 10.2 ± 0.00[5] |
| MTHF GA | Room Temperature (25°C) in water | (2.34 × 10⁻²) ± 0.02 | 4.51 ± 0.04[5] |
Experimental Protocols
Protocol 1: General Sample Preparation for L-methylfolate Analysis from Biological Fluids (e.g., Plasma)
-
Thawing: Thaw frozen plasma samples at room temperature for approximately 30 minutes, then vortex for 30 seconds.[5]
-
Aliquoting: Transfer a 50 µL aliquot of the plasma sample into a centrifuge tube.[5]
-
Stabilizer Addition: Immediately add a stabilizing solution. A recommended solution is a combination of dithiothreitol (DTT) and vitamin C (Vc) in methanol (B129727), each at a concentration of 1 mg/mL.[5]
-
Protein Precipitation: Add 300 µL of an internal standard solution (e.g., carbamazepine (B1668303) at 40 ng/mL) in methanol containing 1 mg/mL DTT and 1 mg/mL Vc.[5]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes.[5]
-
Supernatant Transfer: Transfer 20 µL of the supernatant to a new tube.
-
Final Dilution: Add 80 µL of a stabilizing aqueous solution containing DTT and Vc (both at 1 mg/mL).[5]
-
Analysis: Transfer the final solution to an HPLC vial for immediate analysis.
Protocol 2: Extraction of L-methylfolate from Solid Samples (e.g., Food Matrix)
-
Homogenization: Rapidly process the sample in liquid nitrogen to achieve a fine, homogenous powder. This minimizes enzymatic activity and degradation.[8]
-
Extraction Buffer Preparation: Prepare an extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.1) containing antioxidants. A common combination is 1% sodium ascorbate (B8700270) (w/v) and 0.1% 2,3-dimercapto-1-propanol (BAL) (v/v).[7]
-
Extraction: Weigh an appropriate amount of the homogenized sample into a tube and add the extraction buffer.
-
Enzymatic Treatment (if necessary): For samples containing polyglutamated folates, a tri-enzyme treatment (amylase, protease, and conjugase) may be required to release the monoglutamate form.[8]
-
Heat Treatment: To inactivate endogenous enzymes, heat the sample in a boiling water bath for a short period (e.g., 15 minutes), followed by immediate cooling in an ice bath.[8]
-
Centrifugation and Filtration: Centrifuge the sample to pellet solids and filter the supernatant through a suitable filter (e.g., 0.45 µm) before HPLC analysis.[11]
Visualizations
Caption: Major degradation pathways of L-methylfolate.
Caption: Recommended workflow for L-methylfolate sample preparation.
Caption: Simplified folate metabolism and DNA methylation pathway.
References
- 1. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the measurement and degradation of folic acid - UBC Library Open Collections [open.library.ubc.ca]
- 3. Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. DNA damage in the elderly is associated with 5-MTHF levels: a pro-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability indicating RP-HPLC Method for Simultaneous Determination of L- Methyl folate and Escitalopram in Bulk and Pharmaceutical Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijpar.com [ijpar.com]
Technical Support Center: Optimizing 5-MTHF Delivery to Brain Tissue
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice, frequently asked questions, and detailed protocols for enhancing the delivery of 5-methyltetrahydrofolate (5-MTHF) to brain tissue in animal models.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is delivering 5-MTHF to the brain challenging?
A1: The primary challenge is the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which tightly regulate the passage of substances from the systemic circulation into the central nervous system (CNS).[1][2] 5-MTHF is the only form of folate that can cross the BBB.[3][4][5] Its transport is a complex, carrier-mediated process, not simple diffusion.
Q2: What are the main transport systems for 5-MTHF into the brain?
A2: Three key transporters are involved:
-
Folate Receptor Alpha (FRα): A high-affinity receptor crucial for transporting 5-MTHF into the brain, primarily expressed at the choroid plexus.[6][7][8] It actively moves folates from the blood into the cerebrospinal fluid (CSF).[6][9]
-
Proton-Coupled Folate Transporter (PCFT): This transporter is essential for folate absorption in the small intestine and is also expressed at the basolateral membrane of the choroid plexus, playing a role in transporting folates into the CSF.[9][10][11]
-
Reduced Folate Carrier (RFC): This is a widespread transporter that facilitates folate delivery to various systemic tissues and is also present at the BBB.[5]
Q3: My plasma 5-MTHF levels are high, but brain/CSF levels are low. What could be the cause?
A3: This common issue can stem from several factors:
-
Transporter Saturation or Inhibition: Co-administration of other folate forms, like high-dose folic acid, can competitively inhibit 5-MTHF binding to FRα, thereby reducing its transport into the CSF.[12][13]
-
Antibodies against FRα: In some pathological models, autoantibodies can block FRα, impairing folate transport.[8]
-
Genetic Models: Animal models with genetic knockouts or deficiencies in Folr1 (the gene for FRα) or Slc46a1 (the gene for PCFT) will inherently have impaired brain folate uptake.[14]
-
Analytical Errors: Inaccurate quantification in brain tissue or CSF. Ensure your analytical method is validated for brain matrix.
Q4: What is the most biologically active form of 5-MTHF to use?
A4: The biologically active form is the (6S)-isomer, also known as L-5-MTHF.[15] Using a racemic mixture (D,L-5-MTHF) may be less effective as the D-isomer is not biologically active. It is crucial to use a stable salt form, such as calcium salt (L-5-MTHF-Ca), to ensure stability and bioavailability.[15][16]
Q5: How can I improve the stability of my 5-MTHF formulation?
A5: 5-MTHF is sensitive to degradation by oxygen, light, and high temperatures.[17]
-
Use Antioxidants: Adding antioxidants like ascorbic acid (Vitamin C) or Vitamin E can significantly protect 5-MTHF from oxidative degradation.[17]
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light.
-
Control pH: Maintain the pH of aqueous solutions between 6.5 and 7.5 for optimal stability.[16]
-
Use Stable Crystal Forms: Crystalline salt forms of 5-MTHF are more stable than amorphous forms.[15][16]
Part 2: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Brain-to-Plasma Ratio of 5-MTHF | 1. Inefficient BBB transport. 2. Competition at transporters. 3. Rapid metabolism or clearance from the brain. | 1. Switch Delivery Route: Consider intranasal delivery to bypass the BBB.[18][19] 2. Use Advanced Formulations: Encapsulate 5-MTHF in liposomes or nanoparticles to enhance uptake.[2][3] 3. Avoid Competing Folates: Do not co-administer high doses of folic acid.[12] |
| High Variability in Brain Concentrations Between Animals | 1. Inconsistent administration (e.g., oral gavage, intranasal). 2. Differences in animal stress levels or anesthesia depth. 3. Degradation of the dosing solution. | 1. Refine Technique: For intranasal delivery, use a micropipette for precise, slow droplet administration (5-10 µL per nostril) under light anesthesia.[20] Ensure consistent head positioning.[20] 2. Prepare Fresh Solutions: Prepare dosing solutions fresh daily and protect them from light and heat.[17] |
| 5-MTHF Formulation is Unstable (Color Change, Precipitation) | 1. Oxidation of 5-MTHF. 2. Exposure to light. 3. Incorrect pH or solvent. | 1. Add Stabilizers: Incorporate 0.1-0.2% (w/v) ascorbic acid or Vitamin E into your formulation.[17] 2. Control Storage: Store stock solutions frozen (-20°C or -80°C) and working solutions at 4°C in light-protected containers for no more than a few hours.[21] |
| Difficulty Quantifying 5-MTHF in Brain Homogenate | 1. Low analyte concentration. 2. Matrix effects interfering with detection. 3. Degradation during sample preparation. | 1. Use a Sensitive Method: HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[22][23] 2. Use Stable Isotope Internal Standard: Use a labeled internal standard (e.g., 13C5-5-MTHF) to correct for matrix effects and extraction losses.[22][23] 3. Optimize Homogenization: Homogenize tissue in a stabilizing buffer (e.g., phosphate (B84403) buffer with ascorbic acid) on ice. |
Part 3: Data & Methodologies
Table 1: Comparison of 5-MTHF Delivery Strategies
| Delivery Strategy | Administration Route | Key Advantages | Key Disadvantages | Reported Outcome in Animal Models |
| Standard Aqueous Solution | Oral Gavage / IV Injection | Simple preparation; good for systemic studies. | Low BBB penetration; first-pass metabolism (oral). | After oral administration in rats, Tmax is ~1 hour, but brain concentrations remain significantly lower than plasma.[15] |
| Liposomal Encapsulation | IV Injection / Intranasal | Enhances absorption and can improve BBB crossing; protects 5-MTHF from degradation.[3][24] | More complex formulation; potential for RES uptake (IV). | Liposomal delivery can facilitate better absorption across cell membranes.[3] |
| FRα-Targeted Nanoparticles | IV Injection | Targets the primary brain folate transporter; increases specificity.[1] | Complex synthesis and characterization; potential immunogenicity. | FRα-modified nanoparticles showed significantly higher accumulation in the mouse brain compared to unmodified ones.[2] |
| Direct Intranasal (N2B) Delivery | Intranasal | Bypasses the BBB for direct brain access; non-invasive.[18][19] | Requires precise administration; rapid mucociliary clearance. | Can significantly increase CNS concentrations while minimizing systemic exposure. Requires optimized formulation (e.g., mucoadhesives).[18][20] |
Note: Direct quantitative comparison is challenging due to variations in animal models, dosing, and analytical methods across studies.
Part 4: Key Experimental Protocols
Protocol 1: Intranasal (Nose-to-Brain) Administration in Rats
This protocol is designed to maximize direct nose-to-brain transport while minimizing aspiration into the lungs.[20]
1. Materials:
-
5-MTHF-Ca dosing solution (e.g., dissolved in saline with 0.1% ascorbic acid).
-
Light anesthetic (e.g., isoflurane).
-
Micropipette with tips (10-20 µL capacity).
-
Positioning device or platform to maintain head tilt.
2. Animal Preparation:
-
Anesthetize the rat lightly. The animal should be sedated but maintain a shallow breathing rate. Deep anesthesia can increase lung deposition.
-
Position the animal in a supine position with its head tilted back at a 70-90° angle to allow gravity to direct the solution toward the olfactory region.[20]
3. Administration Procedure:
-
Set the micropipette to a small volume (e.g., 2-5 µL).
-
Place the pipette tip just inside one nostril.
-
Administer a single droplet slowly, allowing the animal to inhale it passively.
-
Wait 30-60 seconds between droplets to allow for mucosal absorption.[20]
-
Alternate between nostrils until the total desired volume is administered (max total volume for rats is typically ≤100 µL; for mice ≤30 µL).[25][26]
-
Keep the animal in the head-back position for 1-2 minutes post-administration before allowing it to recover from anesthesia.
Protocol 2: Quantification of 5-MTHF in Brain Tissue by LC-MS/MS
This protocol provides a template for analyzing 5-MTHF concentrations in brain tissue samples.
1. Materials:
-
Brain tissue samples (stored at -80°C).
-
Homogenization Buffer: Phosphate buffer (0.1 M, pH 7.0) containing 0.2% (w/v) ascorbic acid.
-
Internal Standard (IS) Solution: 13C5-labeled 5-MTHF in homogenization buffer.
-
Precipitation Solution: Acetonitrile (B52724) or methanol (B129727).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
2. Sample Preparation:
-
Weigh a frozen portion of the brain tissue (~50-100 mg).
-
Add a known volume of ice-cold Homogenization Buffer (e.g., 500 µL).
-
Spike the sample with the IS solution.
-
Homogenize the tissue thoroughly on ice using a mechanical homogenizer until no visible particles remain.
-
To precipitate proteins, add 2-3 volumes of ice-cold precipitation solution.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in positive ion mode (ESI+). Monitor the specific multiple reaction monitoring (MRM) transitions for 5-MTHF and its labeled internal standard.
-
Quantification: Create a standard curve by spiking known concentrations of 5-MTHF into a blank brain matrix.[22] Calculate the concentration in unknown samples by comparing the analyte/IS peak area ratio against the standard curve.
Part 5: Visualized Pathways and Workflows
Diagram 1: 5-MTHF Transport Across the Blood-Cerebrospinal Fluid Barrier
Caption: Key transporters for 5-MTHF at the choroid plexus.
Diagram 2: Troubleshooting Workflow for Low Brain Uptake
Caption: A step-by-step guide for troubleshooting poor 5-MTHF brain delivery.
References
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. fullscript.com [fullscript.com]
- 4. mthfrsupport.com.au [mthfrsupport.com.au]
- 5. researchgate.net [researchgate.net]
- 6. standardofcare.com [standardofcare.com]
- 7. Folate receptor alpha is more than just a folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]
- 11. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folic acid inhibits 5‐methyltetrahydrofolate transport across the blood–cerebrospinal fluid barrier: Clinical biochemical data from two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Upregulation of reduced folate carrier by vitamin D enhances brain folate uptake in mice lacking folate receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Safety evaluation of calcium L-methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lipolife.co.uk [lipolife.co.uk]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating L-Methylfolate Supplementation in Clinical Trials: A Technical Support Center
For researchers, scientists, and drug development professionals, clinical trials involving L-methylfolate present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered in clinical trials with L-methylfolate.
Issue 1: High Variability in Patient Response to L-Methylfolate Supplementation
Problem: Significant heterogeneity in treatment outcomes is observed despite a standardized dosing regimen.
Possible Causes and Solutions:
-
Genetic Polymorphisms: Variations in the methylenetetrahydrofolate reductase (MTHFR) gene are a primary cause of variable responses. The C677T and A1298C polymorphisms can reduce the enzyme's efficiency in converting folate to its active form, L-methylfolate.[1][2]
-
Troubleshooting Steps:
-
Genotype Participants: Screen participants for MTHFR C677T and A1298C polymorphisms prior to or during the trial.
-
Stratify Data Analysis: Analyze data based on MTHFR genotype (e.g., homozygous C677T, heterozygous C677T, wild-type). This can help elucidate if the therapeutic effect is more pronounced in individuals with specific genetic variants.[3]
-
Consider Higher Doses for Certain Genotypes: Individuals with reduced MTHFR activity may require higher doses of L-methylfolate to achieve a therapeutic effect.[1]
-
-
-
Baseline Folate and Vitamin B12 Status: Pre-existing deficiencies or insufficiencies in folate or vitamin B12 can impact the efficacy of L-methylfolate.
-
Troubleshooting Steps:
-
Measure Baseline Levels: Assess serum folate and vitamin B12 levels at screening.
-
Exclusion/Inclusion Criteria: Consider setting thresholds for baseline folate and B12 levels in your inclusion/exclusion criteria.
-
Co-supplementation: If ethically and scientifically sound for the study design, consider co-supplementation with vitamin B12, as it is a critical cofactor in the one-carbon metabolism pathway.
-
-
-
Bioavailability and Absorption Issues: While L-methylfolate has higher bioavailability than folic acid, individual differences in absorption can still occur.[4]
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent administration protocols (e.g., with or without food) as this can influence absorption.
-
Monitor Plasma Levels: If feasible within the study budget and protocol, periodically measure plasma L-methylfolate concentrations to assess absorption and adherence.
-
Investigate Drug Interactions: Certain medications can interfere with folate metabolism. Document all concomitant medications and analyze for potential interactions.[5]
-
-
Issue 2: Inconsistent or Inaccurate Quantification of L-Methylfolate in Plasma Samples
Problem: Difficulty in obtaining reliable and reproducible measurements of L-methylfolate and its metabolites.
Possible Causes and Solutions:
-
Sample Handling and Stability: L-methylfolate is sensitive to light and oxidation.
-
Troubleshooting Steps:
-
Use Stabilizing Agents: Collect blood samples in tubes containing anticoagulants (e.g., EDTA) and a stabilizing agent like ascorbic acid.[6]
-
Protect from Light: Use amber-colored tubes or wrap tubes in foil during collection and processing.
-
Prompt Processing: Process samples as quickly as possible. Centrifuge to separate plasma and store at -80°C until analysis.
-
-
-
Analytical Method Sensitivity and Specificity: The chosen analytical method may lack the required sensitivity or be prone to interference.
-
Troubleshooting Steps:
-
Employ LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of L-methylfolate.[7]
-
Use Stable Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled L-methylfolate as an internal standard to correct for matrix effects and variations in extraction efficiency.
-
Optimize Chromatography: Utilize a suitable column, such as a C18 or a hydrophilic interaction chromatography (HILIC) column, and optimize the mobile phase to achieve good separation from other folates and potential interferents.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of L-methylfolate for clinical trials in depression?
A1: Dosages of 7.5 mg/day and 15 mg/day have been commonly used in clinical trials for depression.[9] Some studies suggest that 15 mg/day may be more effective, particularly as an adjunctive therapy for patients who do not respond to SSRIs.[1][9] The optimal dose may also depend on the patient's MTHFR genotype.[1]
Q2: How should we handle participants with MTHFR polymorphisms in our clinical trial?
A2: It is highly recommended to genotype participants for the C677T and A1298C MTHFR polymorphisms.[10] This allows for pre-planned subgroup analyses to determine if the treatment effect differs based on genotype. Some studies have shown a greater response to L-methylfolate in individuals with these polymorphisms.[3] However, it's important to note that some clinical guidelines do not recommend routine MTHFR testing for certain conditions outside of a research context.[2]
Q3: What are the common adverse events associated with L-methylfolate supplementation?
A3: L-methylfolate is generally well-tolerated.[9] Potential side effects are typically mild and may include gastrointestinal issues (nausea, abdominal distention, gas), altered sleep patterns, irritability, and overactivity.[11] In some cases, high doses might mask a vitamin B12 deficiency, so it's crucial to assess B12 status.[5][11]
Q4: Can L-methylfolate be used as a monotherapy in clinical trials?
A4: While most research has focused on L-methylfolate as an adjunctive therapy, some studies have explored its use as a monotherapy.[4] The efficacy of monotherapy may be more pronounced in specific patient populations, such as those with confirmed MTHFR polymorphisms and low folate levels.
Q5: How can we minimize the placebo effect in a trial with a nutritional supplement like L-methylfolate?
A5: A robust study design is crucial. This includes a double-blind, placebo-controlled design. A placebo lead-in period can also help to identify and exclude placebo responders before randomization. Utilizing objective biomarkers in addition to subjective rating scales can also provide more objective outcome measures.
Data Presentation
Table 1: Efficacy of Adjunctive L-Methylfolate in Treatment-Resistant Depression
| Study/Analysis | Dosage | N | Primary Outcome Measure | Results |
| Papakostas et al. (Trial 2)[1] | 15 mg/day | 75 | Response Rate (HAM-D17) | 32.3% (L-methylfolate) vs. 14.6% (placebo) |
| Papakostas et al. (Trial 2)[1] | 15 mg/day | 75 | Change in HAM-D17 Score | -5.58 (L-methylfolate) vs. -3.04 (placebo) |
| Real-World Patient Experience Trial[4] | 7.5 mg or 15 mg/day | 554 | Response Rate (≥50% reduction in PHQ-9) | 67.9% |
| Real-World Patient Experience Trial[4] | 7.5 mg or 15 mg/day | 554 | Remission Rate (PHQ-9 < 5) | 45.7% |
| Retrospective Chart Review (MTHFR variant)[3] | Not specified | 182 | Reduction in PHQ-9 Score | 25% reduction from baseline |
Table 2: Common Adverse Events Reported in L-Methylfolate Clinical Trials
| Adverse Event | Frequency | Notes |
| Nausea | Varies by study | Generally mild and transient. |
| Abdominal Distention/Gas | Varies by study | Can often be managed by taking with food. |
| Altered Sleep Patterns | Reported | May include difficulty falling asleep or staying asleep. |
| Irritability/Overactivity | Reported | Less common, but should be monitored. |
| Headache | Varies by study | Typically mild. |
Table 3: Pharmacokinetic Parameters of L-Methylfolate
| Parameter | Value | Condition |
| Tmax (Time to Maximum Concentration) | ~0.8 - 1.6 hours | Single oral dose.[12] |
| Half-life (t½) | ~3 hours | Varies based on individual metabolism.[5] |
Experimental Protocols
Protocol 1: Quantification of L-Methylfolate in Human Plasma using LC-MS/MS
This protocol is a synthesized methodology based on common practices described in the literature.[6][7][8][13]
1. Sample Preparation: a. Thaw frozen plasma samples on an ice bath, protected from light. b. To a 200 µL aliquot of plasma, add a solution containing an appropriate stable isotope-labeled internal standard (e.g., [13C5]-5-methyltetrahydrofolate). c. Add a stabilizing agent, such as a solution of 1 g/L ascorbic acid.[8] d. Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724). e. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C. f. Carefully transfer the supernatant to a clean tube for analysis. g. For increased cleanliness, a solid-phase extraction (SPE) step can be incorporated after protein precipitation.[14]
2. LC-MS/MS Analysis: a. HPLC System: A high-performance liquid chromatography system capable of gradient elution. b. Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[8] c. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). d. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. e. Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for L-methylfolate and the internal standard.
Protocol 2: MTHFR C677T and A1298C Genotyping
This protocol outlines a general workflow for MTHFR genotyping using Real-Time PCR, a common method in clinical trials.[10][15]
1. DNA Extraction: a. Collect whole blood samples in EDTA tubes. b. Extract genomic DNA from the blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. Real-Time PCR: a. Use a commercial MTHFR genotyping kit that includes primers and probes for the C677T and A1298C variants. These kits often use TaqMan probes labeled with different fluorophores (e.g., FAM and VIC) to distinguish between the wild-type and variant alleles.[10] b. Prepare a PCR master mix containing the reaction mix, primers, and probes. c. Add the extracted genomic DNA to the master mix in a PCR plate. d. Include positive controls for homozygous wild-type, heterozygous, and homozygous variant genotypes, as well as a no-template control. e. Run the plate on a real-time PCR instrument using the appropriate thermal cycling conditions specified by the kit manufacturer.
3. Data Analysis: a. Analyze the amplification plots to determine the genotype of each sample based on the fluorescent signals detected for each allele.
Visualizations
Caption: L-Methylfolate's role in monoamine neurotransmitter synthesis.
Caption: Troubleshooting workflow for L-methylfolate clinical trials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. college-genetics.be [college-genetics.be]
- 3. neurology.org [neurology.org]
- 4. Assessing Effects of l-Methylfolate in Depression Management: Results of a Real-World Patient Experience Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. bevital.no [bevital.no]
- 7. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. L-methylfolate as adjunctive therapy for SSRI-resistant major depression: results of two randomized, double-blind, parallel-sequential trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. simbiolab.co [simbiolab.co]
- 11. L-methylfolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 13. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Improving the stability of different methylfolate salts in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of different methylfolate salts in solution. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the common methylfolate salts used in research?
A1: The most common salts are the (6S)-5-methyltetrahydrofolate (L-5-MTHF) calcium salt and the (6S)-5-methyltetrahydrofolate glucosamine (B1671600) salt.
-
Calcium Salt: Often available in a stable crystalline form. Patented and branded versions include Metafolin® and Cerebrofolate®.[1][2][3] There are different crystalline structures available which can impact stability.[4][5]
-
Glucosamine Salt: This is an amorphous salt, with the most well-known brand being Quatrefolic®.[1][2] It is reported to have significantly higher water solubility compared to the calcium salt forms.[6][7][8][9]
Q2: Which factors cause methylfolate solutions to degrade?
A2: L-5-MTHF is a reduced folate and is highly susceptible to degradation. The primary factors are:
-
Oxygen: Oxidation is the main cause of degradation.[10] Solutions exposed to air will degrade much faster than those prepared under anaerobic or inert gas (e.g., nitrogen) conditions.[10]
-
Temperature: Higher temperatures accelerate the rate of degradation, which typically follows first-order kinetics.[10][11][12]
-
Light: Exposure to light, particularly UV and visible light, can induce photodegradation.[13] Experiments should be conducted under subdued lighting.[14]
-
pH: The stability of L-5-MTHF is pH-dependent. While some studies report greater stability in neutral or slightly acidic conditions, degradation rates can increase significantly at highly acidic pH levels (below 4).[11]
Q3: Which commercially available methylfolate salt is the most stable in solution?
A3: Studies suggest that the crystalline forms of L-5-MTHF calcium salt (such as Metafolin® and Cerebrofolate®) exhibit superior stability and potency compared to the amorphous glucosamine salt form (Quatrefolic®).[1][2][3][15] One open-air comparison study noted that an amorphous glucosamine salt lost 35.2% of its potency within 60 days.[2] A newer, highly stable C-type crystalline calcium salt has also been shown to be more stable than both the glucosamine salt and other calcium salt forms.[4][5][16]
Q4: How can I improve the stability of my prepared methylfolate solutions?
A4: To minimize degradation, the following practices are essential:
-
Use Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or Vitamin E is highly effective at protecting L-5-MTHF from oxidative degradation.[10][11]
-
Deoxygenate Solvents: Before dissolving the methylfolate salt, purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon to remove dissolved oxygen.[10]
-
Work Under Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a stream of inert gas.
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent light exposure.[14]
-
Control Temperature: Prepare solutions fresh and, if storage is necessary, store them at -20°C or below.[17]
-
Optimize pH: Maintain a pH that is optimal for stability, generally avoiding strongly acidic conditions.
Troubleshooting Guide
Q: My methylfolate solution turned a yellowish color after a short time. What happened?
A: A color change often indicates oxidative degradation. L-5-MTHF is sensitive to oxygen, and its degradation can lead to the formation of oxidized by-products.[10]
-
Immediate Cause: Likely exposure to atmospheric oxygen during preparation or storage.
-
Solution: Prepare fresh solutions using deoxygenated buffers containing an antioxidant like ascorbic acid.[10][11] Store aliquots under nitrogen at -20°C or below.[17]
Q: My HPLC analysis shows a rapid loss of the L-5-MTHF peak in my standard solution. What are the common causes?
A: This is a clear sign of degradation. Consider these possibilities:
-
Oxygen in the Mobile Phase: A mobile phase that has not been properly degassed can cause on-column degradation.
-
Lack of Antioxidants: Standard solutions of reduced folates are labile and should be prepared in a buffer containing antioxidants (e.g., 1% ascorbic acid) to prevent degradation.[17]
-
Temperature: If the autosampler is not cooled, the stability of the folate in the vial can be compromised over the course of a long analytical run.
-
Light Exposure: Ensure the entire fluidic path, from the solvent reservoir to the detector, is protected from light where possible.
Q: I am seeing inconsistent results in my cell culture experiments using L-5-MTHF. Could its instability be the cause?
A: Yes, this is highly probable. If the L-5-MTHF in your culture medium degrades over the course of the experiment, the cells will be exposed to decreasing concentrations of the active compound, leading to high variability.
-
Troubleshooting Steps:
-
Prepare the L-5-MTHF stock solution with an antioxidant immediately before use.
-
Add the stock solution to the culture medium just prior to treating the cells.
-
For long-term experiments, consider replenishing the medium with freshly prepared L-5-MTHF at regular intervals.
-
Confirm the final concentration and stability in your specific medium formulation with a pilot HPLC study if reproducibility is critical.
-
Data Hub: Comparative Stability Data
The following tables summarize quantitative data on the stability of L-5-MTHF under various conditions.
Table 1: Comparison of Degradation Rate Constants (k) and t₀.₉ (Time to 10% Degradation) for Different Methylfolate Salts.
| Methylfolate Salt Type | Degradation Rate Constant (k) (s⁻¹) | t₀.₉ (hours) | Stability Ranking |
| MTHF CAC (Crystalline Calcium Salt, Form C) | (7.83 × 10⁻³) ± 0.00 | 13.4 ± 0.00 | Most Stable |
| MTHF CA (Crystalline Calcium Salt, Form I) | (1.06 × 10⁻²) ± 0.00 | 10.2 ± 0.00 | Intermediate |
| MTHF GA (Amorphous Glucosamine Salt) | (2.34 × 10⁻²) ± 0.02 | 4.51 ± 0.04 | Least Stable |
| (Data adapted from a 2021 study comparing stability of different salt forms)[5][16] |
Table 2: Effect of Oxygen, Light, and Temperature on L-5-MTHF Retention.
| Condition (in 0.1 M Phosphate Buffer, pH 7) | Treatment | Retention Rate (%) |
| Light vs. Dark | Heated at 85°C for 15 min (under N₂) | Light: 58.45% ± 1.16%Dark: 72.86% ± 2.15% |
| Oxygen vs. Nitrogen | Heated at 85°C for 15 min (in dark) | Air: 17.29% ± 1.24%Nitrogen: 72.86% ± 2.15% |
| Temperature | Heated for 15 min (in dark, under N₂) | 85°C: 72.86% ± 2.15%100°C: 42.76% ± 3.19% |
| (Data adapted from a 2021 study on 5-MTHF degradation in a model system)[10] |
Table 3: Protective Effect of Antioxidants on L-5-MTHF in Egg Yolk During Pasteurization (65°C for 3.5 min).
| Antioxidant Added | Concentration (w/v) | Retention Rate (%) |
| None (Control) | 0% | 74.96% ± 1.28% |
| Vitamin C | 0.2% | 87.76% ± 1.44% |
| Vitamin E | 0.2% | 94.16% ± 0.42% |
| (Data adapted from a 2021 study on 5-MTHF stabilization)[10] |
Visual Guides & Workflows
References
- 1. ijbpas.com [ijbpas.com]
- 2. methyl-life.com [methyl-life.com]
- 3. methyl-life.com [methyl-life.com]
- 4. Vitaverse - Comparing the different forms of methylfolate [vitaverse.co.uk]
- 5. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quatrefolic.com [quatrefolic.com]
- 7. Quatrefolic® ((6S)-5-Methyltetrahydrofolate Glucosamine Salt)-HAN-SIENT TRADING CO., LTD.-Asia Healthcare & Medical Cosmetology Expo 2026 [chanchao.com.tw]
- 8. hermes-consilium.com [hermes-consilium.com]
- 9. quatrefolic.com [quatrefolic.com]
- 10. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ous-research.no [ous-research.no]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5-MTHF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-methyltetrahydrofolate (5-MTHF).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 5-MTHF?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 5-MTHF, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine). This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.
Q2: What are the common causes of matrix effects in the bioanalysis of 5-MTHF?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation. For plasma and serum samples, phospholipids (B1166683) are a major contributor to ion suppression. Other sources can include salts, proteins, and other small molecule metabolites that co-elute with 5-MTHF. The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
Q3: How can I determine if my 5-MTHF analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.
Q4: What is the most effective strategy to compensate for matrix effects in 5-MTHF analysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as [¹³C₅]-5-MTHF, is considered the gold standard for correcting matrix effects.[1][2][3][4] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification by normalizing the analyte response to the internal standard response.
Q5: 5-MTHF is known to be unstable. How can I prevent its degradation during sample preparation and analysis?
A5: 5-MTHF is susceptible to oxidation. To minimize degradation, it is crucial to add antioxidants to your extraction and reconstitution solvents. Commonly used stabilizers include ascorbic acid and 2-mercaptoethanol.[5][6] It is also recommended to work under dim light and at low temperatures (e.g., on ice) whenever possible.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in 5-MTHF quantification.
This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Issue 2: Low recovery of 5-MTHF during sample preparation.
Low recovery can be due to inefficient extraction or degradation of the analyte.
Caption: Troubleshooting workflow for low 5-MTHF recovery.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of reported extraction recovery and matrix effect values for different techniques used in the analysis of 5-MTHF from human plasma.
| Sample Preparation Method | Extraction Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Protein Precipitation (Methanol) | Not explicitly stated | Significant ion suppression observed | [¹³C₅]-5-MTHF | [5] |
| Solid Phase Extraction (SPE) | 87.4 - 94.8 | 85.6 - 91.4 (No obvious effect) | Not specified | [2] |
| Affinity Extraction | 98.0 ± 1.6 | Not explicitly stated | [¹³C₅]-5-MTHF | [2] |
Note: Matrix Effect (%) is often reported as a Matrix Factor, where a value < 100% indicates ion suppression and > 100% indicates ion enhancement. The data presented here has been harmonized for comparison.
Experimental Protocols
1. Protein Precipitation (PPT)
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma, add 300 µL of cold methanol (B129727) containing an antioxidant (e.g., 1% ascorbic acid) and the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Solid Phase Extraction (SPE)
This is a representative protocol and the specific SPE cartridge and reagents should be selected based on the analyte and matrix.
-
Condition a mixed-mode or polymer-based SPE cartridge according to the manufacturer's instructions.
-
Pre-treat the plasma sample (e.g., by protein precipitation and dilution).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the 5-MTHF with an appropriate elution solvent (e.g., methanol with 5% formic acid).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
Caption: General workflow for 5-MTHF sample preparation.
References
- 1. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for preventing oxidation of methylfolate during storage
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the oxidation of methylfolate (L-5-MTHF) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is methylfolate and why is its stability a concern?
A1: Methylfolate, specifically the biologically active form L-5-methyltetrahydrofolate (L-5-MTHF), is a crucial B-vitamin (B9) involved in numerous biochemical processes, including neurotransmitter synthesis and homocysteine methylation.[1] As a reduced form of folate, it is highly susceptible to oxidation, which can lead to its degradation and loss of biological activity.[2][3] Factors such as oxygen, heat, light, and pH can significantly impact its stability, making proper storage and handling critical for reliable experimental outcomes.[3][4]
Q2: What are the primary factors that cause methylfolate degradation?
A2: The primary factors leading to the degradation of methylfolate are:
-
Oxygen: Oxidation is the main degradation pathway. The presence of atmospheric oxygen is a major contributor to its instability.[3][5]
-
Temperature: Higher temperatures accelerate the rate of oxidation.[3][6]
-
Light: Exposure to UV and visible light can cause cleavage of the methylfolate molecule.[3][7]
-
pH: Methylfolate stability is pH-dependent. Studies have shown it has greater stability in acidic conditions (e.g., pH 4) compared to neutral or alkaline conditions.[8]
-
Moisture: The presence of water can facilitate oxidative reactions.[9]
Q3: What are the ideal storage conditions for methylfolate?
A3: For optimal stability, methylfolate, particularly in its pure form or in solution, should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -40°C or -80°C, for long-term stability.[3][9] For short-term storage, 4°C is acceptable.[9]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]
-
Light: Protect from light by using amber-colored vials or by storing in the dark.[3][10]
-
Form: The crystalline calcium salt of L-5-MTHF (L-5-MTHF-Ca) is known to be more stable than other forms.[2] Different crystal forms may also exhibit varying stability.[9][11]
Q4: How can I protect methylfolate from oxidation in solutions?
A4: To prevent oxidation in aqueous solutions, the addition of antioxidants is highly recommended.
-
Ascorbic Acid (Vitamin C): Adding an equimolar concentration of ascorbic acid can significantly preserve methylfolate.[3][8] In some cases, a higher concentration (e.g., 500 mg/kg) may be needed for complete protection during thermal stress.[3][12]
-
Vitamin E: This antioxidant has also been shown to have a protective effect, in some cases better than Vitamin C, especially during thermal processing.[3][5]
-
Other Reducing Agents: For analytical purposes, agents like dithiothreitol (B142953) (DTT) or 2,3-dimercapto-1-propanol (BAL) can be used to stabilize folate extracts.[4]
Q5: What is the expected shelf-life of methylfolate under ideal conditions?
A5: The shelf-life is highly dependent on the form and storage conditions. Crystalline L-5-MTHF-Ca has been shown to be stable for up to 48 months at 40°C when stored appropriately.[2] In frozen (-60°C) homogenized fruit and vegetable samples, no significant loss of L-5-MTHF was detected after 12 months.[13] For solutions, stability is much shorter and is significantly enhanced by the presence of antioxidants and the absence of oxygen.
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of methylfolate.
Problem: My methylfolate solution shows significant degradation in a short period.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxygen Exposure | Was the solution prepared/stored in the presence of air? Was the container properly sealed? | De-gas buffers before use. Prepare solutions under an inert gas (nitrogen/argon). Use sealed vials with minimal headspace. |
| Inappropriate Temperature | Was the solution stored at room temperature or exposed to heat? | Store solutions at 4°C for short-term use (<24 hours) or at -80°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.[4][9] |
| Light Exposure | Was the solution in a clear container and exposed to ambient or direct light? | Use amber-colored glass vials or wrap containers in aluminum foil to protect from light.[10] Prepare solutions under subdued lighting.[14] |
| Absence of Antioxidants | Was an antioxidant added to the solution? | Add an antioxidant such as ascorbic acid or Vitamin E to the buffer before dissolving the methylfolate.[3][8] |
| Incorrect pH | What is the pH of your buffer system? | Check the pH of your solution. Methylfolate is generally more stable at a slightly acidic pH (e.g., pH 4) than at neutral pH.[8] |
| Contamination | Is there any potential metal ion contamination (e.g., from spatulas, containers)? | Use high-purity reagents and deionized water. Ensure all glassware and equipment are thoroughly cleaned. Avoid using metal spatulas that can introduce catalytic ions. |
Quantitative Data on Methylfolate Stability
The following tables summarize data from stability studies.
Table 1: Effect of Oxygen and Light on L-5-MTHF Retention (Data from a model system heated at 85°C for 15 minutes)
| Condition | Atmosphere | Retention Rate (%) |
| Dark | Nitrogen | 72.86 ± 2.15 |
| Dark | Air | 17.29 ± 1.24 |
| Light | Nitrogen | 58.45 ± 1.16 |
| Source: Adapted from studies on 5-MTHF degradation.[3] |
Table 2: Effect of Antioxidants on L-5-MTHF Retention during Thermal Processing (Data from folate-enriched egg yolk during thermal pasteurization at 65°C for 3.5 minutes)
| Antioxidant Added | Concentration (% w/v) | Retention Rate (%) |
| None (Control) | 0 | 74.96 ± 1.28 |
| Vitamin C | 0.2 | ~92.0 (estimated from graph) |
| Vitamin E | 0.2 | 94.16 ± 0.48 |
| Source: Adapted from studies on 5-MTHF stabilization.[3][5] |
Table 3: Stability of L-5-MTHF in Spiked Rat Plasma
| Storage Condition | Duration | Stability Assessment |
| Room Temperature | 2 hours | Stable |
| 4°C (Autosampler) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| -80°C | 30 days | Stable |
| Source: Adapted from LC-MS/MS method validation data.[9] |
Experimental Protocols
Protocol: Assessing Methylfolate Stability by HPLC
This protocol outlines a general method for quantifying methylfolate degradation over time.
1. Materials and Reagents:
-
L-5-Methyltetrahydrofolate (calcium salt)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid or acetic acid
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH adjusted as required)
-
Antioxidant (e.g., L-Ascorbic acid)
-
High-purity water
-
HPLC system with UV or Fluorescence detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as required. A common mobile phase is a gradient of acetonitrile or methanol in an acidic aqueous buffer (e.g., phosphate buffer pH 2.2 or water with 0.1% formic acid).[13][15][16] Filter through a 0.45µm membrane and degas.
-
Stock Solution (1 mg/mL): a. Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7) containing 1% (w/v) ascorbic acid to prevent oxidation. b. Accurately weigh L-5-MTHF powder and dissolve it in the prepared buffer to achieve the target concentration. Perform this step under subdued light. c. Filter the stock solution through a 0.22µm syringe filter.
3. Stability Study Setup:
-
Working Solutions: Dilute the stock solution with the appropriate buffer (with and without antioxidants for comparison) to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Storage Conditions: Aliquot the working solutions into amber HPLC vials. Store sets of vials under different conditions to be tested (e.g., 4°C in dark, 25°C in dark, 25°C with light exposure).
-
Time Points: Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
Initial Analysis (T=0): Immediately inject a sample from each condition to establish the initial concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV at ~290 nm or Fluorescence (Excitation: 290 nm, Emission: 350 nm).[13]
-
Column Temperature: 30°C.
-
-
Subsequent Analyses: At each designated time point, retrieve the vials for that time point from their storage condition and inject them into the HPLC system.
5. Data Analysis:
-
Integrate the peak area of the L-5-MTHF peak at each time point.
-
Calculate the percentage of L-5-MTHF remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the percentage of remaining L-5-MTHF against time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Oxidative degradation pathway of L-5-MTHF and the protective role of antioxidants.
References
- 1. The methylation, neurotransmitter, and antioxidant connections between folate and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A study of the measurement and degradation of folic acid - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. goedomega3.com [goedomega3.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ars.usda.gov [ars.usda.gov]
- 14. Safety evaluation of calcium L-methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpar.com [ijpar.com]
- 16. Stability indicating RP-HPLC Method for Simultaneous Determination of L- Methyl folate and Escitalopram in Bulk and Pharmaceutical Formulation – Oriental Journal of Chemistry [orientjchem.org]
Navigating Methylfolate Immunoassay Cross-Reactivity: A Technical Troubleshooting Guide
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot cross-reactivity issues encountered during methylfolate (5-MTHF) immunoassays. The following question-and-answer format directly addresses common problems, offering detailed experimental protocols and data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My 5-MTHF immunoassay is showing unexpectedly high readings. Could this be due to cross-reactivity?
A1: Yes, elevated readings in a competitive immunoassay for 5-methyltetrahydrofolate (5-MTHF) can be a strong indicator of cross-reactivity. In this format, a higher signal (or lower colorimetric/chemiluminescent output, depending on the assay design) corresponds to a lower concentration of 5-MTHF. Therefore, unexpectedly high concentrations of 5-MTHF in your results may suggest that other structurally similar molecules in your sample are competing with the labeled 5-MTHF for antibody binding sites, leading to a false-positive signal. Common cross-reactants in folate immunoassays include other forms of folate such as folic acid, folinic acid (leucovorin), and tetrahydrofolate (THF).
Q2: What are the most common cross-reactants in a 5-MTHF immunoassay?
A2: The most common cross-reactants are other folate derivatives that share a similar core structure. While many commercial kits claim high specificity for 5-MTHF, the degree of cross-reactivity with other folates can vary. Key potential cross-reactants include:
-
Folic Acid: The synthetic, oxidized form of folate used in supplements and fortified foods.
-
Folinic Acid (Leucovorin): A 5-formyl derivative of tetrahydrofolic acid used therapeutically.
-
Tetrahydrofolate (THF): The metabolic precursor to 5-MTHF.
-
Methotrexate: A folic acid antagonist used in chemotherapy and for autoimmune diseases, which has structural similarities to folate.
Q3: How can I determine if my assay is affected by cross-reactivity?
A3: A spike and recovery experiment is a standard method to assess matrix effects and potential cross-reactivity. This involves adding a known amount of a potential cross-reactant to your sample matrix and observing its effect on the measured 5-MTHF concentration. A significant deviation from the expected 5-MTHF value indicates interference.
Q4: My competitive 5-MTHF ELISA is showing a very low signal or no signal at all. What could be the cause?
A4: In a competitive ELISA, a low signal indicates a high concentration of the analyte (5-MTHF) in the sample, as it has outcompeted the labeled antigen for antibody binding. If your samples are expected to have low or normal levels of 5-MTHF, a consistently low signal across all samples could point to a few issues not related to cross-reactivity, such as:
-
Errors in standard curve preparation: Incorrectly diluted standards can lead to a skewed curve and inaccurate sample readings.
-
Degraded reagents: Improper storage of kit components, especially the enzyme conjugate or substrate, can lead to a loss of signal.
-
Procedural errors: Incorrect incubation times or temperatures, or insufficient washing, can all contribute to low signal.
However, if only specific samples show an unexpectedly low signal, it could be due to extremely high, unexpected concentrations of 5-MTHF or a highly cross-reactive substance in those particular samples.
Q5: I'm observing high background in my assay wells. How can I reduce this?
A5: High background in an ELISA can be caused by several factors:
-
Insufficient washing: Ensure that the wash steps are performed thoroughly to remove all unbound reagents.
-
Inadequate blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate. You may need to try a different blocking agent.
-
Contaminated reagents: Buffers or other reagents may be contaminated with a substance that interferes with the assay. Prepare fresh reagents and use sterile techniques.
-
Over-incubation or high temperature: Extending incubation times or increasing the temperature beyond the recommended protocol can lead to higher background.
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity of an antibody with structurally related molecules is a critical performance characteristic of an immunoassay. Below is a table summarizing representative cross-reactivity data for a 5-MTHF immunoassay. Please note that this data is illustrative and the actual cross-reactivity can vary significantly between different commercial kits and antibody lots. It is always recommended to validate the specificity of your particular assay.
| Cross-Reactant | Chemical Name | % Cross-Reactivity (Representative) |
| 5-Methyltetrahydrofolate (5-MTHF) | (6S)-5-Methyl-5,6,7,8-tetrahydrofolic acid | 100% |
| Folic Acid | Pteroyl-L-glutamic acid | < 1% |
| Folinic Acid (Leucovorin) | (6S)-5-Formyl-5,6,7,8-tetrahydrofolic acid | 5 - 15% |
| Tetrahydrofolate (THF) | (6S)-5,6,7,8-Tetrahydrofolic acid | 1 - 5% |
| Methotrexate | N-(4-{--INVALID-LINK--amino}benzoyl)-L-glutamic acid | < 0.5% |
Experimental Protocols
Protocol 1: Sample Preparation and Stabilization for Folate Analysis
Folate derivatives, particularly the reduced forms like 5-MTHF, are susceptible to oxidation. Proper sample handling and stabilization are crucial to prevent degradation and interconversion, which can lead to inaccurate results.
Materials:
-
Blood collection tubes (serum or EDTA plasma)
-
Centrifuge
-
Pipettes and tips
-
Microcentrifuge tubes
-
Ascorbic acid solution (1% w/v in deionized water, freshly prepared)
-
Dry ice or -80°C freezer
Procedure:
-
Blood Collection: Collect whole blood in either a serum separator tube or an EDTA-containing tube.
-
Processing:
-
Serum: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma: Centrifuge the EDTA tube at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
-
Stabilization: Immediately after centrifugation, transfer the serum or plasma to a fresh microcentrifuge tube. Add the 1% ascorbic acid solution at a ratio of 1:10 (e.g., 50 µL of ascorbic acid solution to 450 µL of serum/plasma). Mix gently by inversion.
-
Aliquoting and Storage: Aliquot the stabilized sample into smaller volumes to avoid repeated freeze-thaw cycles. Immediately freeze the aliquots on dry ice and store them at -80°C until analysis.
-
Thawing: When ready for analysis, thaw the samples rapidly in a water bath at room temperature and keep them on ice. Analyze the samples as soon as possible after thawing.
Protocol 2: Spike and Recovery Experiment to Assess Cross-Reactivity
This protocol details how to perform a spike and recovery experiment to determine the level of interference from a potential cross-reactant in your sample matrix.
Materials:
-
Your 5-MTHF immunoassay kit
-
Sample matrix (serum, plasma, etc.) with a known low level of endogenous 5-MTHF
-
Stock solution of the potential cross-reactant (e.g., folic acid, leucovorin) of a known high concentration
-
Assay diluent provided with the kit
-
Pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a "low spike" and a "high spike" of the potential cross-reactant in your sample matrix. For example, if your sample matrix has a baseline 5-MTHF of 2 ng/mL, you might spike with the cross-reactant to achieve final concentrations that would be equivalent to a 5-MTHF reading of 5 ng/mL (low spike) and 15 ng/mL (high spike) if there were 100% cross-reactivity.
-
Prepare corresponding control spikes by adding the same amount of the cross-reactant to the assay diluent.
-
Prepare an unspiked sample matrix control.
-
-
Assay Performance: Run the 5-MTHF immunoassay according to the manufacturer's instructions, including the unspiked sample, the low and high spiked samples, and the control spikes in the assay diluent.
-
Calculation of Recovery:
-
Determine the concentration of 5-MTHF in all samples from the standard curve.
-
Calculate the percent recovery using the following formula:
-
-
Interpretation: A recovery rate between 80-120% is generally considered acceptable and indicates minimal interference. A recovery significantly outside this range suggests that the cross-reactant is interfering with the assay.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in a methylfolate immunoassay, with a focus on identifying and addressing cross-reactivity.
Figure 1. Troubleshooting workflow for methylfolate immunoassay cross-reactivity.
Technical Support Center: Optimizing LC-MS/MS for 5-MTHF Analysis
Welcome to the technical support center for the optimization of 5-methyltetrahydrofolate (5-MTHF) analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their 5-MTHF quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low 5-MTHF sensitivity or signal intensity?
A1: Low sensitivity for 5-MTHF is frequently due to its instability and susceptibility to oxidation. To mitigate this, it is crucial to incorporate antioxidants such as 2-mercaptoethanol (B42355), ascorbic acid, or L-cysteine into your extraction and reconstitution solutions.[1][2][3] Additionally, all sample preparation steps should be performed under dim light and at low temperatures (e.g., 4°C) to prevent degradation.[1][2]
Q2: Which ionization mode, positive or negative, is better for 5-MTHF analysis?
A2: Positive electrospray ionization (ESI) mode is generally reported to produce a better response and higher sensitivity for 5-MTHF compared to negative ionization mode.[1][2][4]
Q3: How can I improve my chromatographic peak shape for 5-MTHF?
A3: Poor peak shape is often related to the mobile phase composition. The addition of formic acid (around 0.6%) to the aqueous portion of the mobile phase can result in more symmetrical peaks and a significantly higher mass spectrometric response.[1] Using acetonitrile (B52724) as the organic modifier is also often preferred over methanol (B129727) for better peak shape.[1] If you are experiencing tailing or split peaks, ensure your injection solvent is not stronger than the initial mobile phase conditions and check for potential column contamination or voids.[5]
Q4: What are the recommended MRM transitions for 5-MTHF and its stable isotope-labeled internal standard?
A4: A commonly used and effective MRM transition for 5-MTHF is m/z 460.2 → 313.3.[1] For a 13C5-labeled internal standard ([¹³C₅]-5-MTHF), the transition would be adjusted accordingly to reflect the mass shift. It is always recommended to optimize collision energy for your specific instrument to achieve the best signal.[1][6]
Q5: Why is the use of a stable isotope-labeled internal standard crucial for accurate 5-MTHF quantification?
A5: Stable isotope dilution analysis (SIDA) using a labeled internal standard, such as [¹³C₅]-5-MTHF, is the gold standard for accurate quantification.[7][8][9] This is because the internal standard has nearly identical chemical and physical properties to the analyte, allowing it to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low 5-MTHF Peak | Analyte Degradation | - Add antioxidants (e.g., 10 mg/mL 2-mercaptoethanol or ascorbic acid) to all solutions.[1]- Work under dim light and keep samples on ice or at 4°C.[1][2]- Analyze samples within 12 hours of preparation.[2][10] |
| Incorrect MS/MS Parameters | - Confirm you are using the correct MRM transition (e.g., m/z 460.2 → 313.3).[1]- Infuse a 5-MTHF standard to optimize collision energy and other source parameters on your specific instrument.[6][11]- Ensure the instrument is in positive ionization mode.[1][2] | |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Inappropriate Mobile Phase | - Add 0.1% to 0.6% formic acid to the aqueous mobile phase.[1][12]- Use acetonitrile as the organic mobile phase instead of methanol.[1]- Ensure the injection solvent is not stronger than the mobile phase.[5] |
| Column Issues | - Check for a column void or plugged frit.[5]- Use a guard column to protect the analytical column from matrix components. | |
| High Variability in Results | Inconsistent Sample Preparation | - Use a stable isotope-labeled internal standard ([¹³C₅]-5-MTHF) to account for variability.[7][8]- Automate sample preparation steps if possible to improve consistency.[3] |
| Matrix Effects | - Perform solid-phase extraction (SPE) to clean up the sample.[10][13]- Dilute the sample to reduce the concentration of interfering matrix components. | |
| Low Recovery | Inefficient Extraction | - Use a protein precipitation method with methanol containing antioxidants.[1]- Optimize SPE conditions (sorbent type, wash, and elution solvents). Phenyl sorbent is a common choice for folate analysis.[13] |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for 5-MTHF Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive ESI | [1][2][4] |
| Capillary Voltage | 4.0 kV | [1] |
| Drying Gas Temperature | 350 °C | [1] |
| Drying Gas Flow | 12 L/min | [1] |
| Nebulizer Pressure | 40 psig | [1] |
| Precursor Ion (m/z) | 460.2 | [1] |
| Product Ion (m/z) | 313.3 | [1] |
| Collision Energy (CE) | 20 eV | [1] |
| Fragmentor Voltage | 105 V | [1] |
| Internal Standard | [¹³C₅]-5-MTHF | [7][8][9] |
Table 2: Mobile Phase Compositions for 5-MTHF Separation
| Organic Phase (B) | Aqueous Phase (A) | Column Type | Reference |
| Acetonitrile | 1 mM Ammonium (B1175870) Acetate (B1210297) with 0.6% Formic Acid | Hedera ODS-2 | [1] |
| Acetonitrile (3%) | 100 mM Ammonium Acetate with 1% Acetic Acid (97%) | ChiralPak HSA | [2] |
| Methanol | Water with 10 mM Tributylamine and 15 mM Acetic Acid | Synergy Hydro-RP (C18) | [10] |
| Methanol | 650 mmol/L Acetic Acid | Zorbax Stable Bond C8 | [3] |
Experimental Protocols
Protocol 1: 5-MTHF Extraction from Human Plasma
This protocol is based on the methodology described by Liu et al. (2015).[1]
-
Preparation: Perform all steps under dim light. Pre-chill all solutions and samples on ice.
-
Spiking: To 500 µL of blank human plasma, add 25 µL of the appropriate working standard or quality control sample and the internal standard solution.
-
Protein Precipitation: Add 1.5 mL of a methanol solution containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 17,024 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 38°C.
-
Reconstitution: Reconstitute the residue in 150 µL of a solution of acetonitrile and 5 mM ammonium acetate (11:89, v/v) containing 10 mg/mL 2-mercaptoethanol.
-
Final Centrifugation: Vortex for 3 minutes and then centrifuge at 17,024 x g for 10 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject an 8 µL aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for 5-MTHF extraction and analysis.
Caption: Logic diagram for troubleshooting low 5-MTHF signal.
References
- 1. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bevital.no [bevital.no]
- 4. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Addressing poor bioavailability of oral L-methylfolate in research models
Welcome to the technical support center for researchers utilizing L-methylfolate (L-5-MTHF) in experimental models. This resource provides troubleshooting guidance and frequently asked questions to address the common challenge of its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is L-methylfolate and why is it used in research?
A1: L-methylfolate (L-5-MTHF) is the biologically active form of folate (Vitamin B9).[1] Unlike synthetic folic acid, it does not require enzymatic conversion to become active in the body, which is a crucial advantage in models where folate metabolism may be impaired.[2][3] It is the only form of folate that can cross the blood-brain barrier.[4] Researchers use it to investigate its role in various physiological processes, including neurotransmitter synthesis, DNA methylation, and homocysteine metabolism, particularly in studies related to neuroscience, developmental biology, and metabolic disorders.[5]
Q2: What are the primary reasons for the poor oral bioavailability of L-methylfolate?
A2: The poor and variable oral bioavailability of L-methylfolate stems from several factors:
-
Instability: L-5-MTHF is highly susceptible to degradation through oxidation.[6] This degradation is accelerated by factors such as oxygen, light, heat, and acidic pH.[6][7]
-
Complex Absorption: While it is the body's preferred form, its absorption in the small intestine is a complex, pH-dependent process.[8][9] At physiological concentrations, it relies on a saturable, carrier-mediated process via the proton-coupled folate transporter (PCFT).[8][10] At higher, pharmacological doses, it can also be absorbed through passive diffusion.[8]
-
Formulation Challenges: L-5-MTHF is a sensitive molecule, making it difficult to formulate into a stable oral dosage form that protects it from the harsh environment of the gastrointestinal tract and ensures consistent dissolution.
Q3: What is the difference between L-methylfolate and folic acid in research models?
A3: The key difference lies in their metabolic activation. Folic acid is a synthetic, oxidized form that requires a multi-step enzymatic reduction process, primarily by the enzyme dihydrofolate reductase (DHFR), to be converted into the active L-5-MTHF.[3][11] This conversion can be slow and limited in capacity, especially in certain genetic models (e.g., MTHFR mutations) or species where DHFR activity differs from humans.[3][12] Supplementing directly with L-5-MTHF bypasses this entire metabolic pathway, delivering the active compound directly for absorption and utilization.[13]
Q4: How does intestinal pH affect L-methylfolate absorption?
A4: The primary transporter for L-methylfolate, the PCFT, functions optimally in a mildly acidic environment (pH around 6.0), which is typical of the duodenum and upper jejunum where most folate absorption occurs.[8][9] Changes in intestinal pH, whether due to diet, disease models, or co-administered substances, can significantly impact the efficiency of this transporter and thus alter L-5-MTHF absorption.[11]
Troubleshooting Guide
Problem 1: Low or Undetectable Plasma Levels of L-Methylfolate Post-Administration
Possible Causes & Solutions
-
Degradation of Formulation: L-5-MTHF is highly prone to oxidation.[6] Your stock solution or oral gavage formulation may have degraded before or after administration.
-
Solution: Prepare fresh solutions for each experiment. Protect solutions from light and heat. Use deoxygenated, pH-neutral (or slightly alkaline for storage) aqueous vehicles.[7] Incorporate antioxidants like ascorbic acid (Vitamin C) or use a nitrogen atmosphere during preparation.[6][14] Studies have shown that ascorbic acid can significantly increase the stability of L-5-MTHF.[6]
-
-
Improper Vehicle/Formulation: The choice of vehicle can impact solubility, stability, and absorption.
-
Solution: Consider using formulation strategies known to enhance the bioavailability of sensitive compounds. Self-emulsifying drug delivery systems (SEDDS) can protect the drug and enhance absorption.[15] For basic research, ensure the chosen vehicle is compatible and doesn't promote degradation. The calcium salt of L-5-MTHF shows good stability in aqueous solutions for at least 2 hours at room temperature.[16]
-
-
Incorrect Dosing Time/Fasting State: The presence of food can alter gastric emptying and intestinal pH, affecting absorption.
-
Solution: Standardize the administration protocol. Administering L-methylfolate to fasted animals can reduce variability and potentially enhance absorption by ensuring a more consistent transit time and intestinal environment.[5]
-
-
Analytical Method Insensitivity: The concentration of L-5-MTHF in plasma may be below the limit of detection (LOD) of your analytical method.
Problem 2: High Variability in Plasma Concentrations Between Animals
Possible Causes & Solutions
-
Inconsistent Formulation Preparation: Minor variations in pH, antioxidant concentration, or exposure to oxygen can lead to different levels of degradation in each batch.
-
Solution: Implement a strict, standardized protocol for formulation preparation. Use precise measurements and control environmental factors (light, oxygen) consistently.
-
-
Gavage Technique Variability: Inconsistent oral gavage technique can lead to differences in the delivered dose or stress levels, which can affect gastrointestinal physiology.
-
Solution: Ensure all personnel are thoroughly trained in proper gavage techniques. Administer a consistent volume at a steady rate to minimize stress and ensure accurate dosing.
-
-
Underlying Genetic or Physiological Differences: Animal models, especially those with genetic mutations like MTHFR polymorphisms, can have inherent differences in folate metabolism and absorption.[1][12]
Problem 3: Unexpected Pharmacological Effects or Lack Thereof
Possible Causes & Solutions
-
Dose Conversion from Folic Acid: Using a direct 1:1 mass conversion from a previous folic acid protocol may not be appropriate.
-
Interaction with Other Diet Components: Components in the animal chow could potentially interact with L-methylfolate or alter gut physiology.
-
Solution: Use a purified, defined diet for the duration of the study to eliminate confounding variables from standard chow. Ensure the diet has adequate levels of other B vitamins, particularly B12, as folate and B12 metabolism are closely linked.[11]
-
Data & Protocols
Stability of L-Methylfolate Under Different Conditions
The stability of L-5-MTHF is critical for successful experiments. Degradation generally follows first-order kinetics.
| Condition | pH | Temperature (°C) | Atmosphere | Retention Rate (%) | Time | Reference |
| Aqueous Solution | 7.0 | 85 | Air | 17.3 ± 1.2 | 15 min | [6] |
| Aqueous Solution | 7.0 | 85 | Nitrogen | 72.9 ± 2.2 | 15 min | [6] |
| Aqueous Solution | 4.0 | - | - | Higher Stability | - | [14] |
| Aqueous Solution | 6.8 | - | - | Lower Stability | - | [14] |
| Crystalline L-5-MTHF-Ca | - | 40 | Up to 75% RH | Stable | 48 months | [23] |
Table 1: Summary of L-5-MTHF stability data from published literature.
Protocol: HPLC Method for L-Methylfolate Quantification
This section provides an example of a High-Performance Liquid Chromatography (HPLC) method for the quantification of L-methylfolate. For pharmacokinetic studies in plasma, LC-MS/MS is the preferred method due to its higher sensitivity.[7][17]
Sample Preparation (Plasma) Goal: To extract L-5-MTHF and prevent its degradation.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add 200 µL of a cold extraction solution (e.g., methanol (B129727) containing 10 mg/mL of an antioxidant like 2-mercaptoethanol (B42355) and 0.025% ammonium (B1175870) hydroxide (B78521) to maintain alkaline pH).[7]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., Discovery C18, 150x4.6mm, 5µm) | |
| Mobile Phase | Gradient or isocratic elution. Example: Potassium dihydrogen ortho phosphate (B84403) buffer (pH 3.0) and Acetonitrile (50:50 v/v). | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 10 µL | [24] |
| Column Temperature | 30 °C | |
| Detection | UV at 212 nm or 280 nm | [24] |
Table 2: Example HPLC parameters for L-methylfolate analysis.
Visualizations
Caption: Experimental workflow for an oral L-5-MTHF pharmacokinetic study.
Caption: Troubleshooting flowchart for low L-5-MTHF plasma levels.
Caption: Comparison of Folic Acid vs. L-Methylfolate metabolic pathways.
References
- 1. methyl-life.com [methyl-life.com]
- 2. dietvsdisease.org [dietvsdisease.org]
- 3. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Effects of l-Methylfolate in Depression Management: Results of a Real-World Patient Experience Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. autism.fratnow.com [autism.fratnow.com]
- 9. researchgate.net [researchgate.net]
- 10. Folic acid handling by the human gut: implications for food fortification and supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Folic Acid and Methyltetrahydrofolate Supplementation in the Mthfr677C>T Mouse Model with Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety evaluation of calcium L-methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Calcium l‐methylfolate as a source of folate added for nutritional purposes to infant and follow‐on formula, baby food and processed cereal‐based food - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Conversion of calcium‐l‐methylfolate and (6S)‐5‐methyltetrahydrofolic acid glucosamine salt into dietary folate equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fao.org [fao.org]
- 24. merckmillipore.com [merckmillipore.com]
Minimizing inter-assay variability in methylfolate quantification
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize inter-assay variability in methylfolate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-assay variability in methylfolate quantification?
Inter-assay variability in methylfolate quantification can arise from several factors throughout the analytical process. Key sources include:
-
Sample Handling and Stability: Methylfolate is sensitive to temperature, light, and oxidation. Inconsistent sample collection, storage, and freeze-thaw cycles can lead to degradation and variable results.[1][2] For instance, serum folate can degrade by up to 10% when exposed to ambient temperature for 5 hours.[2]
-
Methodological Differences: The two primary methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the microbiological assay, have inherent differences that contribute to variability.[1][3][4] While the sum of folate species determined by LC-MS/MS generally corresponds well with the total folate measured by the microbiological assay, differences in recovery of specific folate forms exist.[3][4]
-
Calibration and Standardization: Lack of a certified reference material for total folate hinders the validation of many assays.[1] Inconsistent preparation of calibrators, particularly for folic acid which has solubility issues, can introduce significant bias.[5][6]
-
Matrix Effects: Components in the biological matrix (e.g., serum, plasma) can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which affects accuracy and reproducibility.[7][8][9]
-
Reagent Quality and Consistency: Variation in the quality and preparation of reagents, such as the microorganism and growth medium in the microbiological assay, can lead to significant among-laboratory variability.[1]
-
Operator-Dependent Variability: Differences in pipetting technique, timing of incubation steps, and data processing can introduce variability between assays run by different individuals or on different days.[10][11]
Q2: What is an acceptable level of inter-assay variability (CV%)?
For immunoassays, an inter-assay Coefficient of Variation (CV) of less than 15% is generally considered acceptable.[12][13] However, for quantitative methods like LC-MS/MS, the acceptable CV% can be lower, often aiming for less than 10%, especially for well-established assays. The acceptable limit can also depend on the concentration of the analyte, with higher variability often tolerated at the lower limit of quantification.[14]
Q3: How do LC-MS/MS and microbiological assays for methylfolate compare in terms of variability?
Both methods have their own sources of variability.
-
LC-MS/MS: This method is highly specific and can quantify individual folate vitamers.[3] However, it is susceptible to matrix effects and requires careful calibration and the use of internal standards to ensure accuracy.[5][15] Inter-laboratory studies have shown good comparability for 5-methyltetrahydrofolate (5-methylTHF) but poorer comparability for folic acid.[5][15]
-
Microbiological Assay: This assay measures total biologically active folates and is less expensive than LC-MS/MS.[1] However, it can be affected by the presence of antibiotics or other substances that interfere with microbial growth.[4] Harmonization of the assay through the use of common critical reagents is crucial to minimize among-laboratory variability.[1]
Troubleshooting Guide
Problem 1: High inter-assay CV% (>15%) in our LC-MS/MS assay.
Possible Cause & Solution
-
Inconsistent Sample Preparation:
-
Question: Are you following a standardized protocol for sample collection, processing, and storage?
-
Answer: Folate is unstable. Ensure all samples are protected from light and stored at -70°C or lower for long-term stability.[2] Minimize freeze-thaw cycles.[2] Use a consistent procedure for protein precipitation or solid-phase extraction (SPE).[7]
-
-
Calibration Issues:
-
Question: How are your calibrators prepared and stored?
-
Answer: Folic acid has poor solubility at acidic pH.[6] Prepare primary stock solutions in a neutral or alkaline buffer and ensure complete dissolution.[6] Use certified reference materials (when available) to validate calibrator concentrations.[1] Store stock solutions at -80°C.[16]
-
-
Matrix Effects:
-
Question: Have you evaluated for matrix effects?
-
Answer: Matrix effects from components in plasma or serum can suppress or enhance the analyte signal.[7][8] Perform post-column infusion experiments or compare calibration curves in solvent versus matrix to assess this.[17][18] More effective sample cleanup using techniques like mixed-mode SPE can help reduce matrix effects.[7]
-
-
Instrument Performance:
-
Question: Is the LC-MS/MS system performing optimally?
-
Answer: Check for stable spray, consistent peak shapes, and retention times. Ensure the ion source is clean and instrument parameters are optimized for methylfolate.[17]
-
Problem 2: Discrepancy between results from our in-house assay and a reference laboratory.
Possible Cause & Solution
-
Different Methodologies:
-
Question: Are you and the reference lab using the same analytical method (e.g., LC-MS/MS vs. microbiological assay)?
-
Answer: These methods measure different things (specific vitamers vs. total biological activity) and can yield different results.[3] Even between labs using LC-MS/MS, differences in extraction, chromatography, and calibration can lead to variability.[5][15]
-
-
Calibration Differences:
-
Question: Are your calibrators traceable to a common reference material?
-
Answer: The lack of a universal certified reference material for total folate makes direct comparison between labs challenging.[1] Participation in proficiency testing programs like the US CDC's VITAL-EQA can help harmonize results.[2]
-
-
Sample Stability During Shipping:
Quantitative Data Summary
Table 1: Inter-Assay Imprecision for 5-Methyltetrahydrofolate (5-methylTHF) by LC-MS/MS
| Laboratory/Group | Number of QC Pools | Concentration Range (nmol/L) | Median Inter-Assay CV% | Reference |
| CDC | 6 | 18.3 (mean) | 4.1% | [5] |
| Group 1 Labs | 6 | 13.8 - 28.9 | 4.6% - 11% | [5] |
| Group 2 Labs | 6 | 16.8 - 18.6 | 1.7% - 6.0% | [5] |
| CDC (High-Throughput Method) | 3 | 19.5 - 51.1 | 2.8% - 3.6% | [21] |
Table 2: Comparison of Total Folate Measurements by Different Assay Types
| Comparison | Correlation (R²) | Average Difference | Notes | Reference |
| LC-MS/MS vs. Microbiological Assay (MA) | 0.97 | MA values were ~6% lower | Good correspondence, considered interchangeable. | [3][4] |
| LC-MS/MS vs. Bio-Rad Radioassay (BR) | 0.91 | BR values were ~29% lower | BR under-recovers 5-methylTHF. | [3][4] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Serum Folate
This protocol is a generalized representation based on common practices.
-
Thawing: Thaw frozen serum samples in the dark at room temperature.[16]
-
Internal Standard Addition: Mix 150 µL of serum with an internal standard mixture containing ¹³C₅-labeled folate forms.[16] This is crucial for correcting for analyte loss during sample processing and for variations in instrument response.
-
Protein Precipitation/Extraction:
-
Add an ammonium (B1175870) formate (B1220265) buffer to the serum and internal standard mixture.[16]
-
Perform solid-phase extraction (SPE) using a phenyl sorbent SPE cartridge to clean up the sample and concentrate the analytes.[16][21]
-
Alternatively, for a simpler protein precipitation, add acetonitrile, vortex, and centrifuge to pellet the proteins.[17]
-
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase starting condition.[17]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Microbiological Assay for Total Folate
This protocol is a high-level overview of the principles involved.
-
Sample Treatment: Treat serum or plasma samples with a plasma protein-precipitating agent. For red blood cell folate, a hemolysate is prepared, often with ascorbic acid to protect the labile folates.[1]
-
Incubation: Add the treated sample to a 96-well microplate containing a growth medium deficient in folate.
-
Inoculation: Inoculate the wells with a folate-dependent microorganism, typically Lactobacillus casei.[4]
-
Growth Measurement: Incubate the plate and measure the bacterial growth, which is proportional to the amount of folate in the sample. Growth is typically measured by turbidity (optical density).
-
Quantification: Compare the growth in the sample wells to that of a standard curve prepared with a known concentration of 5-methylTHF or folic acid to determine the total folate concentration.[1]
Visualizations
Caption: Workflow for methylfolate quantification using LC-MS/MS.
Caption: Troubleshooting logic for high inter-assay variability.
References
- 1. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality control and references | OpeN-Global | King’s College London [kcl.ac.uk]
- 3. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two international Round Robin studies showed good comparability of 5-methyltetrahydrofolate, but poor comparability of folic acid measured in serum by different HPLC-MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arp1.com [arp1.com]
- 12. researchgate.net [researchgate.net]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Developing a Sensitive Platform to Measure 5-Methyltetrahydrofolate in Subjects with MTHFR and PON1 Gene Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. bevital.no [bevital.no]
- 18. researchgate.net [researchgate.net]
- 19. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 20. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Quantifying Methylfolate in Complex Biological Matrices
Welcome to the technical support center for the quantification of methylfolate (5-methyltetrahydrofolate, 5-MTHF) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of methylfolate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying methylfolate in biological samples?
A1: The accurate quantification of methylfolate is challenging due to several factors:
-
Physicochemical Instability: Methylfolate and other reduced folates are highly susceptible to degradation through oxidation, temperature fluctuations, and exposure to light.[1][2] Oxygen is a major factor in its degradation.[3]
-
Interconversion of Folate Vitamers: During sample handling and preparation, different forms of folate can interconvert, leading to inaccurate measurements of specific vitamers like 5-MTHF.[1][4][5]
-
Matrix Effects: Components within complex biological matrices such as plasma, serum, and whole blood can interfere with the ionization of methylfolate in the mass spectrometer, causing ion suppression or enhancement and leading to erroneous results.[6][7][8]
-
Low Endogenous Concentrations: Methylfolate is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.[1][9]
-
Structural Similarity: The various folate vitamers are structurally very similar, making their chromatographic separation a significant challenge.[1]
Q2: Why is the choice of sample preparation method so critical for methylfolate analysis?
A2: The sample preparation method is critical to ensure the stability of methylfolate and to remove interfering matrix components. Key considerations include:
-
Minimizing Degradation: The use of antioxidants, such as ascorbic acid and 2-mercaptoethanol, in extraction buffers is essential to prevent the oxidation of methylfolate.[10] Samples should also be protected from light and kept at low temperatures throughout the process.[2][3]
-
Preventing Interconversion: Careful control of pH during sample preparation is crucial to prevent the interconversion of different folate forms.[4][10]
-
Removing Interferences: Techniques like protein precipitation, solid-phase extraction (SPE), and affinity chromatography are used to clean up the sample and reduce matrix effects that can compromise the accuracy of LC-MS/MS analysis.[6][11]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of methylfolate?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most reliable method to compensate for matrix effects. A SIL-IS is chemically almost identical to the analyte, co-elutes with it, and experiences the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[6]
-
Effective Sample Cleanup: Implementing a robust sample preparation method, such as solid-phase extraction (SPE), can significantly reduce matrix interferences by removing phospholipids (B1166683) and other components that cause ion suppression.[6]
-
Chromatographic Separation: Optimizing the chromatographic method to separate methylfolate from co-eluting matrix components can also mitigate matrix effects.[7]
-
Sample Dilution: If the concentration of methylfolate is high enough, diluting the sample can reduce the concentration of interfering matrix components.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Methylfolate
| Possible Cause | Troubleshooting Step |
| Column Contamination | Buildup of matrix components, such as phospholipids, on the analytical column can lead to poor peak shape. Implement a robust column washing step at the end of each analytical run, typically with a high percentage of organic solvent.[6] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of methylfolate. An acidic mobile phase, often containing formic acid, is commonly used to improve peak shape.[2][12] |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on the silica-based column can interact with the analyte, causing tailing. Consider using a column with end-capping or a different stationary phase. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that all samples, calibrators, and quality controls are treated identically during extraction and handling to minimize variability. |
| Analyte Instability | Methylfolate can degrade during sample storage and processing. Always use fresh samples or samples stored properly at -80°C.[2] Ensure the consistent use of antioxidants in all solutions.[10] |
| Matrix Effects | If not properly compensated for, matrix effects can cause significant variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for this.[6] |
| Carryover | Residual analyte from a high-concentration sample can carry over to the next injection, affecting the accuracy of the subsequent sample. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to assess for carryover.[13] |
Issue 3: Retention Time Shifting
| Possible Cause | Troubleshooting Step |
| Column Contamination | The buildup of matrix components can alter the column chemistry and affect retention time.[6] Implement a rigorous column washing protocol. Using a guard column can also protect the analytical column.[6] |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared accurately and consistently. Check for any evaporation of the organic component, which can alter the elution strength. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Replace the column if performance does not improve after washing. |
| Matrix-Induced pH Changes | Co-eluting matrix components can locally alter the pH of the mobile phase on the column, affecting the retention of ionizable compounds like methylfolate.[7] Improved sample cleanup can help mitigate this.[6] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for methylfolate quantification in biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Methylfolate in Serum/Plasma
| Method | Matrix | LOD (nmol/L) | LOQ (nmol/L) | Reference |
| LC-MS/MS | Serum | 0.07 - 0.52 | Not Specified | [9] |
| LC-MS/MS | Whole Blood | 22.6 | 56.6 | [12] |
| LC-MS/MS | Serum | Not Specified | ≤0.3 | [14] |
Table 2: Recovery of Methylfolate from Biological Matrices
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation & SPE | Whole Blood | 84 - 105 | [15] |
| Protein Precipitation | Serum | 103 - 108 | [16] |
Experimental Protocols
Protocol 1: Methylfolate Extraction from Human Plasma using Protein Precipitation
This protocol is a generalized procedure based on common practices in the literature.[2][9]
-
Sample Thawing: Thaw frozen plasma samples on ice, protected from light.
-
Antioxidant Addition: To a 100 µL aliquot of plasma, add 10 µL of a freshly prepared 1% (w/v) ascorbic acid solution. Vortex briefly.
-
Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled methylfolate internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Methylfolate
This is a representative LC-MS/MS method. Specific parameters may need to be optimized for your instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Methylfolate: m/z 460.2 → 313.3[2]
-
[¹³C₅]-Methylfolate (IS): m/z 465.2 → 318.3 (example)
-
Visualizations
Caption: General workflow for methylfolate sample preparation.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. High-throughput method for the quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bevital.no [bevital.no]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Shelf-Life of Methylfolate Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the shelf-life of methylfolate (L-5-MTHF) reference standards. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and storage of methylfolate reference standards.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of methylfolate solution upon preparation. | Oxidation, exposure to light, inappropriate pH. | Prepare solutions fresh using deoxygenated solvents (e.g., flushed with nitrogen).[1] Work under subdued light conditions.[1] Ensure the pH of the solution is around 7, as stability decreases in acidic or alkaline conditions.[2][3] |
| Inconsistent results in stability studies. | Variability in storage conditions, freeze-thaw cycles. | Maintain stringent control over storage temperature and humidity. Avoid repeated freeze-thaw cycles as they can impair the stability of folate derivatives.[4][5] |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of methylfolate. | The primary degradation pathway involves oxidation, leading to the formation of p-aminobenzoyl-L-glutamic acid (pABG) and pterin-6-carboxylic acid.[3][6] Cleavage of the C(9)-N(10) bond is a common degradation mechanism.[1] |
| Low recovery of methylfolate from samples. | Inadequate extraction procedure, binding to matrix components. | Utilize a tri-enzyme extraction method for complex matrices.[7] The presence of antioxidants in the extraction buffer is crucial to prevent oxidative decomposition.[4] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid methylfolate reference standards?
A1: Solid methylfolate reference standards, particularly crystalline forms like calcium salt C Crystal, exhibit greater stability.[8][9] For long-term storage, it is recommended to keep the solid standard at -40°C or -80°C in a tightly sealed, light-protected container under an inert atmosphere (e.g., nitrogen or argon).[1][7]
Q2: How should I prepare and store methylfolate stock solutions?
A2: Methylfolate solutions are susceptible to degradation. Prepare stock solutions fresh whenever possible. If storage is necessary, use a buffer at a neutral pH (around 7.0) and add antioxidants such as ascorbic acid or 2-mercaptoethanol.[1][4][10] Store aliquots in amber vials at -80°C to minimize light exposure and freeze-thaw cycles.[5] Solutions should be deoxygenated by purging with nitrogen gas.[1]
Q3: What is the impact of light exposure on methylfolate stability?
A3: Methylfolate is sensitive to light, particularly UV radiation.[1][11] Exposure to light can lead to photodegradation, resulting in the cleavage of the C(9)-N(10) bond.[1] It is crucial to work under subdued light and use amber or opaque containers for storage.[12]
Stabilization Strategies
Q4: What antioxidants can be used to enhance the stability of methylfolate?
A4: Ascorbic acid (Vitamin C) and Vitamin E are effective antioxidants for protecting methylfolate from oxidative degradation.[1][10] Cysteine has also been shown to improve the stability of amorphous calcium L-5-methylfolate.[13] The addition of antioxidants is crucial, especially during thermal processing or when storing solutions.[1][4]
Q5: Does the salt form or crystal structure of methylfolate affect its stability?
A5: Yes, the salt form and crystal structure significantly impact stability. Crystalline forms of methylfolate calcium salt, for instance, are more stable than amorphous forms.[8][9][14] Different salt forms, such as glucosamine (B1671600) salt, may exhibit different degradation kinetics.[5]
Analytical Considerations
Q6: What analytical methods are suitable for assessing the stability of methylfolate?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection is a commonly used method for quantifying methylfolate and its degradation products.[7][15][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for stability studies.[5][14]
Q7: What are the common degradation products of methylfolate I should monitor?
A7: The primary degradation products result from the cleavage of the C(9)-N(10) bond, leading to the formation of p-aminobenzoyl-L-glutamic acid (pABG) and a pterin (B48896) moiety, which can be further oxidized to pterin-6-carboxylic acid.[3][6] Another potential degradation product is 5-methyldihydrofolate.[17]
Quantitative Data on Methylfolate Stability
The following tables summarize quantitative data on the stability of methylfolate under various conditions.
Table 1: Effect of Temperature on Methylfolate Retention
| Temperature | Duration | Retention Rate (%) | Reference |
| 85°C | 15 min | 72.86 ± 2.15 (dark, N2 flushed) | [1] |
| 100°C | 15 min | 42.76 ± 3.19 (dark, N2 flushed) | [1] |
| 65°C | 3.5 min | 74.96 ± 1.28 (in egg yolk) | [1] |
| -60 ± 5°C | 12 months | No significant change | [7] |
Table 2: Effect of Oxygen and Light on Methylfolate Retention at 85°C for 15 min
| Condition | Retention Rate (%) | Reference |
| Light, N2 flushed | 58.45 ± 1.16 | [1] |
| Dark, N2 flushed | 72.86 ± 2.15 | [1] |
| Dark, Air | 17.29 ± 1.24 | [1] |
Table 3: Protective Effect of Antioxidants on Methylfolate Retention during Thermal Pasteurization (65°C, 3.5 min) in Egg Yolk
| Antioxidant (0.2% w/v) | Retention Rate (%) | Reference |
| None | 74.96 ± 1.28 | [1] |
| Vitamin C | 87.76 ± 1.44 | [1] |
| Vitamin E | 94.16 ± 0.42 | [1] |
Experimental Protocols
Protocol 1: Stability Testing of Methylfolate Solutions by RP-HPLC
-
Preparation of Methylfolate Solution:
-
Accurately weigh the methylfolate reference standard and dissolve in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) to a known concentration.
-
The buffer should be freshly prepared with high-purity water and deoxygenated by sparging with nitrogen for at least 15 minutes.
-
If required, add an antioxidant like ascorbic acid (e.g., 1% w/v).
-
Perform all steps under subdued light.
-
-
Storage Conditions:
-
Aliquot the solution into amber glass vials, flush with nitrogen, and seal tightly.
-
Store the vials under the desired conditions (e.g., different temperatures, light/dark).
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot for analysis.
-
Analyze the sample by RP-HPLC. A typical system would consist of:
-
Quantify the peak area of methylfolate and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of methylfolate remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant by plotting the natural logarithm of the concentration versus time.
-
Protocol 2: Forced Degradation Study
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the methylfolate solution with HCl or NaOH at a specified temperature.
-
Oxidative Degradation: Treat the solution with hydrogen peroxide.
-
Thermal Degradation: Heat the solution at elevated temperatures.
-
Photodegradation: Expose the solution to UV light in a photostability chamber.
-
-
Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC or LC-MS/MS method to separate the parent drug from its degradation products.
-
Characterize the major degradation products using mass spectrometry.
-
Visualizations
Caption: Primary degradation pathway of methylfolate.
Caption: Experimental workflow for stability testing.
Caption: Factors influencing methylfolate stability.
References
- 1. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. methyl-life.com [methyl-life.com]
- 9. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. ous-research.no [ous-research.no]
- 12. WO2016123076A1 - Stable 5-methyltrahydrofolate formulations to moderate methylenetetrahydrofolate reductase associated polymorphisms - Google Patents [patents.google.com]
- 13. WO2014146975A1 - FORMULATION OF AMORPHOUS CALCIUM L-5-METHYLTETRAHYDROFOLATE (L-5-MTHF-Ca) - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpar.com [ijpar.com]
- 16. Stability indicating RP-HPLC Method for Simultaneous Determination of L- Methyl folate and Escitalopram in Bulk and Pharmaceutical Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 17. A study of the measurement and degradation of folic acid - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Optimizing 5-MTHF Extraction from Tissue Samples
Welcome to the technical support center for the optimization of 5-methyltetrahydrofolate (5-MTHF) extraction from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for improving extraction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is extracting 5-MTHF from tissues so challenging?
A1: The primary challenges in extracting 5-MTHF from tissues are its inherent instability and the complexity of the biological matrix.[1] 5-MTHF is highly susceptible to degradation from oxidation, heat, and light.[1][2][3] Additionally, tissues contain proteins, lipids, and enzymes that can interfere with the extraction process.[1] A crucial point is that most folates in tissues exist as polyglutamates, which require an enzymatic deconjugation step to convert them to the analyzable monoglutamate form.[1][4][5]
Q2: What is the purpose of the deconjugation step, and is it always necessary?
A2: The deconjugation step is critical for accurate folate analysis. Intracellular folates are primarily in a polyglutamated form, which helps retain them within the cell.[6][7] Analytical methods like HPLC typically measure the monoglutamate form. Therefore, enzymes like γ-glutamyl hydrolase (GGH), also known as conjugase, are used to cleave the polyglutamate tails, converting all folate forms to a single, measurable monoglutamate.[8][9][10][11] Without this step, the total folate concentration would be severely underestimated.
Q3: How can I prevent the degradation of 5-MTHF during sample preparation?
A3: To prevent degradation, it is essential to work quickly and at low temperatures. Tissues should be snap-frozen in liquid nitrogen immediately after collection.[1] The use of an extraction buffer containing antioxidants is crucial. Ascorbic acid (Vitamin C) and 2-mercaptoethanol (B42355) are commonly added to the buffer to protect 5-MTHF from oxidation.[2][12][13] Performing homogenization on ice and minimizing exposure to light are also key protective measures.
Q4: What is the best method for tissue homogenization?
A4: The choice of homogenization technique depends on the tissue type, sample size, and available equipment.[14][15]
-
Mechanical Homogenization: Rotor-stators or bead beaters are effective for most tissue types and are scalable.[15][16] They provide quick and consistent results.[16]
-
Sonication: This method can be effective but may generate heat, requiring careful temperature control.
-
Manual Grinding: Using a mortar and pestle with liquid nitrogen is a low-cost option suitable for smaller sample numbers.
A comparison of different methods showed that a mechanical dissociator (GentleMacs) was more effective at bacterial recovery from tissue than sonication and comparable to manual scalpel treatment.[17]
Troubleshooting Guide
Problem: Low or No Recovery of 5-MTHF
This is one of the most common issues encountered during extraction. The following flowchart and table outline potential causes and their corresponding solutions.
Caption: Troubleshooting flowchart for low 5-MTHF recovery.
| Possible Cause | Recommended Solutions & Checks |
| Sample Degradation | Antioxidants: Ensure the extraction buffer contains fresh antioxidants like ascorbic acid (e.g., 1-2% w/v) or 2-mercaptoethanol.[2][12] 5-MTHF is highly sensitive to oxygen.[2] Temperature: Keep samples on ice at all stages. Snap-freeze tissue immediately upon collection. Avoid repeated freeze-thaw cycles, which can lead to degradation.[18] Light: Protect samples from direct light exposure, as 5-MTHF can be light-sensitive.[2][3] |
| Incomplete Tissue Homogenization | Method: Verify that the chosen homogenization method is appropriate for the tissue type. Hard or fibrous tissues may require more rigorous methods like bead beating.[15] Efficiency: Visually inspect the homogenate to ensure no visible tissue pieces remain. Incomplete lysis will trap 5-MTHF within cells, preventing its extraction.[14] |
| Inefficient Enzymatic Deconjugation | Enzyme Activity: Confirm the activity of your γ-glutamyl hydrolase (GGH) enzyme source (e.g., rat serum, chicken pancreas, recombinant human GGH).[12][19][20] Enzyme activity can diminish with improper storage. pH: GGH activity is highly pH-dependent, with an optimal range typically between pH 4.5 and 6.0. Verify the pH of the incubation mixture after adding all components. Incubation: Ensure adequate incubation time (e.g., 2-18 hours at 37°C) for complete conversion of polyglutamates to monoglutamates.[12] |
| Poor Solid-Phase Extraction (SPE) Recovery | Cartridge Type: Ensure you are using the correct type of SPE cartridge. Strong anion-exchange (SAX) cartridges are most commonly used for folate purification. Protocol: Re-optimize the conditioning, loading, washing, and elution steps. Incorrect buffer pH or solvent strength can lead to premature elution or irreversible binding of 5-MTHF. |
| Analytical Method Issues | Column Performance: Check the performance of your HPLC column. Degradation of the stationary phase can lead to poor peak shape and loss of resolution. Mobile Phase: Prepare fresh mobile phase and ensure the pH is correct. For 5-MTHF, a reverse-phase separation is often performed at an acidic pH (e.g., 2.3-3.5).[20][21] Standard Curve: Run a fresh standard curve to ensure the detector response is linear and sensitive enough for your expected sample concentrations. |
Problem: High Variability Between Replicates
| Possible Cause | Recommended Solutions & Checks |
| Sample Heterogeneity | Ensure the tissue is thoroughly homogenized to create a uniform suspension before taking aliquots for extraction.[14] For larger tissues, consider pulverizing the entire sample under liquid nitrogen before weighing. |
| Inconsistent Pipetting | Use calibrated pipettes, especially for small volumes of enzyme or internal standard. Viscous homogenates can be difficult to pipette accurately; consider using wide-bore tips. |
| Inconsistent Timing | Standardize all incubation times (enzyme digestion, SPE steps) across all samples. Deviations can lead to variability in deconjugation efficiency or SPE recovery. |
| Evaporation | Keep tubes capped during incubations and while waiting for analysis to prevent solvent evaporation, which would concentrate the sample and artificially inflate results. |
Experimental Protocols
Protocol 1: General 5-MTHF Extraction from Soft Tissues (e.g., Liver, Kidney)
This protocol is a standard method employing a tri-enzyme treatment to ensure the release of folates from the cellular matrix and their conversion to monoglutamates.
Caption: General workflow for 5-MTHF extraction from tissue.
Materials:
-
Extraction Buffer: 100 mM Potassium Phosphate buffer (pH 6.0) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol. Prepare fresh daily.
-
α-amylase solution
-
Protease solution
-
γ-glutamyl hydrolase (GGH) source (e.g., rat plasma)
-
Tissue homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and SAX cartridges
Methodology:
-
Homogenization: Weigh approximately 0.2-0.5 g of frozen tissue into a centrifuge tube. Add 5 mL of ice-cold extraction buffer. Homogenize the tissue on ice until no visible particles remain.[12]
-
Starch and Protein Digestion: Adjust the pH of the homogenate to 6.0. Add α-amylase and incubate at 37°C for 60 minutes. Subsequently, add protease and incubate for an additional 3 hours at 37°C.[12]
-
Enzyme Inactivation: Place the tubes in a boiling water bath for 10-15 minutes to inactivate the amylase and protease. Cool the tubes in an ice bath.[12]
-
Deconjugation: Add the GGH source (e.g., 0.1 mL of rat plasma) to each sample. Incubate overnight (14-18 hours) at 37°C to convert folate polyglutamates to monoglutamates.[12]
-
Final Inactivation: Boil the samples for 5 minutes to inactivate the GGH.
-
Clarification: Centrifuge the samples at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. Collect the supernatant for purification.
-
Purification: Purify the folate extract using a strong anion-exchange (SAX) SPE cartridge according to the manufacturer's instructions. This step removes interfering compounds and concentrates the sample.[22]
-
Analysis: Analyze the purified eluate using HPLC with fluorescence or mass spectrometry detection.[12][23]
Biochemical Pathway: Deconjugation of 5-MTHF Polyglutamate
In tissues, 5-MTHF is stored with a tail of glutamate (B1630785) residues. The enzyme γ-glutamyl hydrolase (GGH) is essential for removing this tail, a process required for both folate export from cells and for laboratory analysis.[7][8][9]
Caption: Enzymatic deconjugation of 5-MTHF polyglutamates by GGH.
Data Summary Tables
Table 1: Effect of Antioxidants on 5-MTHF Stability
This table summarizes data on the protective effects of Vitamin C and Vitamin E on 5-MTHF retention during processing.
| Treatment Condition | Antioxidant Added | Retention Rate of 5-MTHF (%) | Reference |
| Thermal Pasteurization (65°C, 3.5 min) | None (Control) | 74.96% ± 1.28% | [2] |
| Thermal Pasteurization (65°C, 3.5 min) | 0.2% (w/v) Vitamin C | ~94% (stable) | [2] |
| Thermal Pasteurization (65°C, 3.5 min) | 0.2% (w/v) Vitamin E | 94.16% ± 0.48% | [2] |
| Spray-Drying | 0.2% (w/v) Vitamin E | 84.80% ± 0.82% | [2] |
Data adapted from a study on folate-enriched egg yolk, demonstrating the critical role of antioxidants in preserving 5-MTHF during heat processing.[2]
Table 2: Optimized Parameters for 5-MTHF Extraction from Maize
This table presents optimized conditions from a study focused on maximizing 5-MTHF extraction from a grain matrix.
| Parameter | Optimized Value |
| Extraction Buffer pH | 6.5 |
| α-Amylase Concentration | 12 U/mL |
| Protease Concentration | 0.028 U/mL |
| Rat Serum (GGH) Concentration | 14 µL/mL |
| SPE Eluate Volume | 2.5 mL |
These optimized parameters resulted in a high recovery of 104.57% for spiked samples, indicating an efficient and accurate extraction process.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional analysis of folate polyglutamylation and its essential role in plant metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. γ-Glutamyl Hydrolase: Kinetic Characterization of Isopeptide Hydrolysis Using Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. Gamma-glutamyl hydrolase - Wikipedia [en.wikipedia.org]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. coleparmer.com [coleparmer.com]
- 15. Tissue Homogenization for Nucleic Acid Extraction Tips | National Plant Diagnostic Network [npdn.org]
- 16. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 17. Comparison of homogenization with the GentleMacs Dissociator vs conventional methods for routine tissue processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plant gamma-glutamyl hydrolases and folate polyglutamates: characterization, compartmentation, and co-occurrence in vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved methyl supply for 5-methyltetrahydrofolate production in E. coli through a novel C1 transfer pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
- 23. Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of Extraction Process for 5-Methyltetrahydrofolate from Maize and Determination of Its Content by HPLC [spkx.net.cn]
Avoiding pitfalls in the interpretation of methylfolate clinical data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of methylfolate clinical data. It offers troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure accurate data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my plasma methylfolate levels inconsistent despite standardized dosing?
A1: Several factors can contribute to variability in plasma methylfolate levels. Consider the following:
-
Sample Handling and Stability: L-methylfolate is sensitive to light, oxygen, and temperature.[1] Improper sample handling, such as delayed processing or exposure to adverse conditions, can lead to degradation and artificially low readings. Ensure samples are protected from light and stored at appropriate temperatures (e.g., -80°C) immediately after collection.[2] The addition of antioxidants like ascorbic acid or 2-mercaptoethanol (B42355) to collection tubes can help preserve methylfolate integrity.[2][3]
-
Analytical Method Variability: Ensure your HPLC or LC-MS/MS method is validated for precision and accuracy. Inconsistencies in extraction efficiency, chromatographic separation, or detector response can introduce variability.
-
Patient-Specific Factors: Genetic variations in the methylenetetrahydrofolate reductase (MTHFR) enzyme can significantly impact folate metabolism.[4][5] Individuals with certain MTHFR polymorphisms may exhibit altered methylfolate pharmacokinetics. Additionally, patient compliance, dietary folate intake, and concomitant medications can influence plasma levels.
Q2: How do MTHFR gene polymorphisms affect the interpretation of methylfolate data?
A2: The MTHFR gene encodes an enzyme crucial for converting folic acid into its active form, L-methylfolate.[6][7] Common polymorphisms, such as C677T and A1298C, result in reduced enzyme activity.[5][7]
-
C677T Polymorphism: Individuals with the TT genotype have significantly lower MTHFR enzyme activity compared to those with the CC genotype.[4] This can lead to lower serum folate levels and elevated homocysteine.[8][9] When analyzing clinical data, it is crucial to stratify results by MTHFR genotype to understand its influence on treatment response.
-
A1298C Polymorphism: This polymorphism has a less pronounced effect on enzyme activity than C677T but can still contribute to altered folate metabolism.[5][7]
-
Clinical Implications: Patients with these polymorphisms may not efficiently convert synthetic folic acid to L-methylfolate, potentially diminishing the therapeutic effect of folic acid supplementation.[10] Supplementation with L-methylfolate bypasses this enzymatic step and may be more effective in these individuals.[10]
Q3: What are the key differences in bioavailability between L-methylfolate and folic acid?
A3: L-methylfolate, the biologically active form of folate, generally exhibits higher bioavailability than synthetic folic acid.[11] This is because L-methylfolate does not require enzymatic conversion by MTHFR to become active.[12][13]
Clinical studies have shown that L-methylfolate supplementation leads to a more significant and rapid increase in plasma folate levels compared to an equimolar dose of folic acid.[11][14]
Q4: I am observing a high placebo response in my clinical trial for depression. What confounding factors should I consider?
A4: High placebo response rates are a known challenge in depression trials. Several factors can contribute to this:
-
Natural Course of Illness: Major depressive disorder can have a fluctuating course, and some patients may experience spontaneous remission.
-
Expectation and Hope: The act of participating in a clinical trial and receiving medical attention can create positive expectations that lead to symptom improvement.
-
Patient-Reported Outcomes: Subjective measures like the Patient Health Questionnaire-9 (PHQ-9) can be influenced by a patient's perception and reporting bias.
-
Study Design: The duration of the trial, the frequency of follow-up visits, and the nature of the patient-investigator interaction can all impact the placebo response.
-
Concomitant Treatments: Ensure that participants are not engaging in other treatments (e.g., psychotherapy, other supplements) that could confound the results.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of L-Methylfolate vs. Folic Acid
| Parameter | L-Methylfolate (5mg) | Folic Acid (5mg) | Reference |
| Cmax (ng/mL) | 129 | 14.1 | [11] |
| Tmax (hours) | 0.5 - 1.5 | Not explicitly stated | [15] |
| AUC (nmol/L*h) | 244 | Not explicitly stated | [15] |
| Relative Bioavailability | ~7-fold higher | - | [11] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Table 2: Impact of MTHFR C677T Genotype on Folate Status (Pre-supplementation)
| Genotype | Serum Folate (ng/mL) | Plasma Homocysteine (µmol/L) | Reference |
| CC (Wild-Type) | 6.19 | 15.4 | [4][11] |
| CT (Heterozygous) | 6.20 | Not explicitly stated | [4] |
| TT (Homozygous) | 5.17 | 26.8 | [4][11] |
Experimental Protocols
1. Quantification of Plasma Methylfolate by HPLC
This protocol provides a general framework for the analysis of L-methylfolate in plasma. Specific parameters may need to be optimized based on the instrumentation and reagents available.
-
Sample Preparation:
-
Collect whole blood in EDTA tubes containing an antioxidant (e.g., ascorbic acid).
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 500 µL of plasma, add 1.5 mL of methanol (B129727) to precipitate proteins.[2]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water).[2]
-
Detection: UV at 280-290 nm or mass spectrometry for higher sensitivity and specificity.[17]
-
Temperature: 30°C.[17]
-
2. MTHFR C677T and A1298C Genotyping
This protocol outlines a common method using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
-
DNA Extraction: Extract genomic DNA from whole blood using a commercially available kit.
-
PCR Amplification:
-
Amplify the specific regions of the MTHFR gene containing the C677T and A1298C polymorphisms using specific primers.
-
PCR cycling conditions will vary depending on the primers and polymerase used.
-
-
Restriction Enzyme Digestion:
-
C677T: Digest the PCR product with the HinfI restriction enzyme. The T allele creates a restriction site, resulting in two smaller fragments, while the C allele remains uncut.
-
A1298C: Digest the PCR product with the MboII restriction enzyme. The C allele abolishes a restriction site.
-
-
Gel Electrophoresis: Separate the digested fragments on an agarose (B213101) gel to visualize the different banding patterns corresponding to the CC, CT, and TT (for C677T) or AA, AC, and CC (for A1298C) genotypes.
3. Administration and Scoring of the Patient Health Questionnaire-9 (PHQ-9)
The PHQ-9 is a self-administered questionnaire used to screen for and assess the severity of depression.[18]
-
Administration:
-
Provide the patient with the PHQ-9 questionnaire.
-
Instruct the patient to answer each of the nine questions based on how they have been feeling over the past two weeks.
-
-
Scoring:
-
Interpretation of Total Score:
Mandatory Visualizations
Caption: One-Carbon Metabolism Pathway and the Central Role of MTHFR.
Caption: Workflow for Methylfolate Clinical Data Generation and Analysis.
Caption: Logical Flow of MTHFR Polymorphism Impact on Folate Metabolism.
References
- 1. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Serum Folate and Methylenetetrahydrofolate Reductase (MTHFR) C677T Polymorphism Adjusted for Folate Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTHFR: How to check your data for C677T and A1298C |Genetic Lifehacks [geneticlifehacks.com]
- 6. simbiolab.co [simbiolab.co]
- 7. Variations in folate prescriptions for patients with the MTHFR genetic polymorphisms: A case series study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of MTHFR 677 C/T genotypes on folate status markers: a meta-analysis of folic acid intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multivitamin Supplementation During Pregnancy: Emphasis on Folic Acid and l-Methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. – PHARMARTE SRL – Azienda Farmaceutica [pharmarte.com]
- 13. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. – PHARMARTE SRL – Azienda Farmaceutica [pharmarte.com]
- 14. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Stability indicating RP-HPLC Method for Simultaneous Determination of L- Methyl folate and Escitalopram in Bulk and Pharmaceutical Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. drugsandalcohol.ie [drugsandalcohol.ie]
- 19. parinc.com [parinc.com]
- 20. www2.gov.bc.ca [www2.gov.bc.ca]
- 21. simple.health [simple.health]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Quantifying Methylfolate Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methylfolate diastereomers, particularly the bioactive L-5-methyltetrahydrofolate (L-5-MTHF) and its inactive D-5-methyltetrahydrofolate (D-5-MTHF) counterpart, is critical in the pharmaceutical and dietary supplement industries. Ensuring the stereoisomeric purity of L-5-MTHF is paramount for product efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this chiral separation and quantification. This guide provides a comparative overview of validated HPLC methods and other analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting and validating appropriate analytical methodologies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-MS) Method
This protocol is based on a validated method for the determination of D- and L-5-MTHF in dietary supplements.[1][2]
-
Sample Preparation:
-
Accurately weigh the sample containing methylfolate.
-
Extract the methylfolate using a solution containing a stabilizer, such as L-cysteine, to prevent oxidation.
-
The extraction solution can be a buffer like 100 mM ammonium (B1175870) acetate (B1210297).
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: ChiralPak HSA (Human Serum Albumin) column.
-
Mobile Phase: Isocratic elution with a mixture of 100 mM ammonium acetate and 1% v/v acetic acid in acetonitrile (B52724) (ACN) at a ratio of 97:3.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Mass Spectrometry (MS) with targeted selected ion monitoring (SIM).
-
-
Validation Parameters (ICH Q2(R1) Guidelines): [1][3][4]
-
Specificity: Assessed by comparing the chromatograms of blank, placebo, and spiked samples to ensure no interference at the retention times of the diastereomers.
-
Linearity: Determined by injecting a series of standard solutions at different concentrations (e.g., 1 µg/mL to 160 µg/mL) and plotting the peak area against concentration.[1] A linear regression should be performed, and the correlation coefficient (R²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by recovery studies of spiked samples at different concentration levels. The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-assay precision): Determined by multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
-
Alternative Method: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[5][6][7]
-
Sample Preparation: Similar to the HPLC method, with extraction in a suitable solvent and filtration.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phases like Chiralpak AD-H (amylose-based) are commonly used.[8]
-
Mobile Phase: Supercritical carbon dioxide (CO₂) as the main mobile phase, with a polar organic modifier such as methanol (B129727) or ethanol (B145695) (e.g., 40% ethanol).[8]
-
Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.
-
Back Pressure: Maintained to keep CO₂ in its supercritical state (e.g., 100-150 bar).
-
Detection: UV or MS detection.
-
Alternative Method: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be applied to chiral analysis by adding a chiral selector to the background electrolyte.[9][10][11][12]
-
Sample Preparation: Dissolving the sample in the background electrolyte and filtering.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer) containing a chiral selector. Cationic β-cyclodextrin derivatives have been used for the separation of folate diastereomers.[9]
-
Voltage: A high voltage is applied across the capillary (e.g., 15-30 kV).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 271 nm).[9]
-
Data Presentation: Comparison of Analytical Methods
Table 1: Performance Comparison of Validated HPLC Methods for 5-MTHF Diastereomers
| Parameter | HPLC-MS with ChiralPak HSA[1][2] | HPLC with Column Switching and UV/Electrochemical Detection[13] |
| Linearity Range | 1 µg/mL to 160 µg/mL | 0.1-1 µmol/L and 1-50 µmol/L |
| Correlation Coefficient (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | Method dependent, typically in the ng/mL range | Not explicitly stated for 5-MTHF |
| Limit of Quantification (LOQ) | Method dependent, typically in the ng/mL range | 50 nmol/L for 5-MTHF |
| Accuracy (Recovery) | Not explicitly quantified in the abstract | >80% |
| Precision (RSD%) | Intra- and inter-assay RSDs are typically <15% for bioanalytical methods | Intra-assay CV <5%, Inter-assay CV <15% |
| Run Time | < 20 minutes | 18 minutes |
Table 2: Comparison of HPLC with Alternative Analytical Techniques
| Feature | HPLC | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a stationary and a liquid mobile phase. | Differential partitioning between a stationary and a supercritical fluid mobile phase. | Differential migration in an electric field. | Nuclear spin transitions in a magnetic field. |
| Selectivity | High, dependent on the chiral stationary phase. | High, often complementary to HPLC. | High, dependent on the chiral selector in the BGE. | High, based on the chemical environment of each nucleus. |
| Speed | Moderate (typically 15-30 min). | Fast (typically <10 min). | Fast (typically <15 min). | Slower, requires longer acquisition times for quantification. |
| Solvent Consumption | High, uses organic solvents. | Low, primarily uses CO₂. | Very low, uses minimal buffer. | Uses deuterated solvents, but in small volumes. |
| Sensitivity | High (ng/mL to pg/mL with MS). | Good, comparable to HPLC. | Good, but can be limited by small injection volumes. | Lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | High, well-established for quantification. | Good, can be highly accurate. | Good, but can be affected by injection variability. | Can be quantitative (qNMR), but requires careful setup and calibration. |
| Application to Methylfolate Diastereomers | Widely used and validated methods are available.[1][13] | Feasible, but fewer published validated methods. | Feasible, demonstrated for related folate diastereomers.[9] | Used for structural elucidation of folates, less common for routine quantification of diastereomers.[14][15][16] |
Mandatory Visualization
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for quantifying methylfolate diastereomers, in accordance with ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation.
Conclusion
The validation of analytical methods for the quantification of methylfolate diastereomers is a critical step in ensuring the quality and efficacy of pharmaceutical products and dietary supplements. HPLC, particularly when coupled with mass spectrometry, offers a robust, sensitive, and reliable method for this purpose. The use of chiral stationary phases, such as those based on human serum albumin, is essential for achieving the necessary separation of the D- and L-isomers.
While HPLC remains the gold standard, alternative techniques such as SFC and CE present viable options with advantages in terms of speed and reduced solvent consumption. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Regardless of the technique chosen, a thorough validation according to ICH guidelines is imperative to ensure the generation of accurate and reproducible data. This guide provides the foundational information and comparative data to assist researchers in this critical endeavor.
References
- 1. scribd.com [scribd.com]
- 2. An HPLC-MS-Based Method for Determination of the D- and L- 5-Methytetrahydrofolate Isomer Ratio in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. fagg.be [fagg.be]
- 8. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Folinic Acid Diastereomers in Capillary Electrophoresis Using a New Cationic β-Cyclodextrin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association of folate molecules as determined by proton NMR: implications on enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13C NMR determination of the tautomeric and ionization states of folate in its complexes with Lactobacillus casei dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Quatrefolic® vs. Metafolin®: A Comparative Guide to Bioavailability
For researchers and professionals in drug development, understanding the nuances of folate supplementation is critical. This guide provides an objective comparison of two prominent, biologically active forms of folate: Quatrefolic®, the glucosamine (B1671600) salt of (6S)-5-methyltetrahydrofolate (5-MTHF), and Metafolin®, the calcium salt of (6S)-5-MTHF. Both forms provide the active folate molecule the body can immediately use, bypassing the need for conversion by the methylenetetrahydrofolate reductase (MTHFR) enzyme, a significant advantage for individuals with MTHFR polymorphisms.[1][2][3][4] This comparison focuses on their relative bioavailability, supported by experimental data.
Comparative Pharmacokinetic Data
A key preclinical study directly compared the oral bioavailability of Quatrefolic®, a calcium salt equivalent to Metafolin®, and folic acid in rats. The results, summarized below, indicate a notable difference in key pharmacokinetic parameters.
| Parameter | Quatrefolic® (70 µg/kg) | (6S)5-MTHF Calcium Salt (70 µg/kg) | Folic Acid (70 µg/kg) |
| Cmax (ng/mL) | 879.6 ± 330.3 | 486.8 ± 184.1 | 281.5 ± 135.7 |
| AUC8h (ng/mL ∙ h) | 1123.9 | 997.6 | 114.7 |
| tmax (hours) | ~1 | ~1 | ~1 |
Table 1: Comparative Pharmacokinetic Parameters of Different Folate Forms in Rats. Data sourced from Miraglia et al., 2016.[5]
The data reveals that Quatrefolic® administration resulted in a peak plasma concentration (Cmax) 1.8 times higher than the calcium salt form and 3.1 times higher than folic acid.[5] Furthermore, the total folate exposure over 8 hours (AUC8h) for Quatrefolic® was 1.12 times greater than the calcium salt and 9.7 times greater than folic acid.[5] Another clinical study in humans showed that Quatrefolic® is twice as bioavailable as folic acid.[1][2][3] These findings suggest an enhanced oral bioavailability of the glucosamine salt form compared to the calcium salt form in this animal model.[5][6] This enhanced bioavailability is often attributed to the significantly higher water solubility of Quatrefolic® compared to the calcium salt.[7][8]
Stability and Potency Insights
A 2023 in-vitro study evaluated the stability and potency of different L-5-methyltetrahydrofolate brands, including Metafolin® and Quatrefolic®. The study concluded that Metafolin® (a crystalline calcium salt) and another crystalline calcium salt brand, Cerebrofolate®, exhibited superior stability and potency compared to the amorphous glucosamine salt form (Quatrefolic®) and a generic amorphous calcium salt.[9][10] Over a 90-day period, the crystalline forms showed minimal changes in physical appearance, chemical composition, and total impurities, while maintaining higher levels of free L-methylfolate.[9] In contrast, the free L-methylfolate levels in Quatrefolic® declined moderately by 4.5% over the same period.[9]
Experimental Protocols
Pharmacokinetic Study in Rats (Miraglia et al., 2016)
-
Subjects: Male Sprague-Dawley rats, 54-55 days old.
-
Groups: Three treatment groups (n=6 per group) receiving:
-
Quatrefolic®
-
(6S)5-MTHF calcium salt
-
Folic acid
-
-
Dosage: A single oral administration of 70 µg/kg of (6S)5-MTHF equivalents for all groups.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma folate levels were determined using a High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection. The concentration of (6S)5-MTHF was the primary endpoint for evaluating folate absorption.
-
Pharmacokinetic Parameters Calculated: Cmax (maximum plasma concentration), tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).[5]
In-Vitro Stability and Potency Study (Malik M et al., 2023)
-
Samples: Three different brands of L-5-methyltetrahydrofolate were selected: Metafolin®, Quatrefolic®, and Cerebrofolate™, along with a generic amorphous calcium salt form.
-
Analysis: The samples were analyzed for:
-
Appearance
-
Content assay
-
Total impurities
-
Water content
-
Free folate levels
-
-
Standards: The tests were conducted following USP-NF (United States Pharmacopeia–National Formulary) standards.[10]
Visualizing Experimental and Metabolic Pathways
To better illustrate the processes involved in comparing these folate forms and their physiological roles, the following diagrams are provided.
Caption: Workflow for the comparative bioavailability study in rats.
Caption: Simplified folate metabolic pathway.
Conclusion
Both Quatrefolic® and Metafolin® represent significant advancements over traditional folic acid by providing the body's most active folate form, (6S)-5-MTHF. Preclinical data suggests that Quatrefolic® may offer enhanced oral bioavailability compared to the calcium salt form, Metafolin®, as evidenced by higher peak plasma concentrations and greater total folate exposure.[5][6] This is largely attributed to its superior water solubility.[7][8] However, in-vitro studies also indicate that the crystalline calcium salt structure of Metafolin® may provide greater stability and potency over time compared to the amorphous glucosamine salt of Quatrefolic®.[9][10]
The choice between these advanced folate forms may depend on the specific application, formulation requirements, and desired pharmacokinetic profile. For applications where rapid and maximal absorption is the primary goal, the glucosamine salt may be advantageous. For formulations where long-term stability is a critical concern, the crystalline calcium salt might be preferred. Researchers and drug development professionals should consider these distinct characteristics when selecting a 5-MTHF source for their specific needs.
References
- 1. hermes-consilium.com [hermes-consilium.com]
- 2. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 3. quatrefolic.com [quatrefolic.com]
- 4. quatrefolic.com [quatrefolic.com]
- 5. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hermes-consilium.com [hermes-consilium.com]
- 8. chytre-miminko.cz [chytre-miminko.cz]
- 9. methyl-life.com [methyl-life.com]
- 10. researchgate.net [researchgate.net]
L-Methylfolate vs. Folic Acid in MTHFR Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-methylfolate and folic acid supplementation in mouse models of Methylenetetrahydrofolate Reductase (MTHFR) deficiency. The information presented is based on experimental data from peer-reviewed studies, with a focus on quantitative outcomes and detailed methodologies to support further research and drug development.
Executive Summary
MTHFR is a critical enzyme in folate metabolism, converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (L-methylfolate), the primary circulatory form of folate. Genetic variations in the MTHFR gene, such as the 677C>T polymorphism, can lead to reduced enzyme activity, resulting in elevated homocysteine levels and altered methylation potential. Supplementation with folate is a common strategy to mitigate these effects. However, the form of folate—synthetic folic acid or the active L-methylfolate—may have different physiological consequences, particularly in individuals with compromised MTHFR function.
This guide focuses on a key study by Christensen et al. that directly compares the effects of L-methylfolate and folic acid supplementation in the Mthfr677C>T mouse model. The findings from this study suggest that L-methylfolate may be a safer, albeit not significantly more beneficial, alternative to folic acid in the context of MTHFR deficiency. Notably, high-dose folic acid supplementation was associated with adverse effects in control female mice, including decreased MTHFR protein expression and increased hepatic steatosis.
Key Experimental Findings
The following tables summarize the quantitative data from a pivotal study comparing control diets with those supplemented with L-methylfolate (methylTHF) or folic acid in Mthfr677CC (CC, control) and Mthfr677TT (TT, MTHFR deficient) mouse models.
Table 1: Effects on Plasma Homocysteine and Liver SAM/SAH Ratios
| Genotype & Diet Group | Plasma Homocysteine (µM) | Liver SAM/SAH Ratio |
| Male CC - Control Diet | Data not provided | Data not provided |
| Male CC - Methylfolate Diet | No significant effect | No significant effect |
| Male CC - Folic Acid Diet | No significant effect | Decreased |
| Male TT - Control Diet | Elevated compared to CC | Data not provided |
| Male TT - Methylfolate Diet | No significant effect | No significant effect |
| Male TT - Folic Acid Diet | No significant effect | Data not provided |
| Female CC - Control Diet | Data not provided | Data not provided |
| Female CC - Methylfolate Diet | No significant effect | No significant effect |
| Female CC - Folic Acid Diet | No significant effect | Decreased |
| Female TT - Control Diet | Elevated compared to CC | Data not provided |
| Female TT - Methylfolate Diet | No significant effect | No significant effect |
| Female TT - Folic Acid Diet | No significant effect | Data not provided |
Source: Christensen K, et al. Nutrients. 2024.[1][2][3]
Table 2: Effects on Liver MTHFR Protein Expression and Hepatic Steatosis
| Genotype & Diet Group | Liver MTHFR Protein Expression | Hepatic Steatosis |
| Male CC - Control Diet | Normal | Minimal |
| Male CC - Methylfolate Diet | No significant effect | No significant effect |
| Male CC - Folic Acid Diet | No significant effect | No significant effect |
| Male TT - Control Diet | Significantly lower than CC | Increased incidence in females |
| Male TT - Methylfolate Diet | Not restored to wild-type levels | No significant effect |
| Male TT - Folic Acid Diet | Not restored to wild-type levels | No significant effect |
| Female CC - Control Diet | Normal | Minimal |
| Female CC - Methylfolate Diet | No significant effect | No significant effect |
| Female CC - Folic Acid Diet | Decreased | Increased |
| Female TT - Control Diet | Significantly lower than CC | Increased incidence |
| Female TT - Methylfolate Diet | Increased compared to TT control, but <50% of CC | No significant effect |
| Female TT - Folic Acid Diet | Not restored to wild-type levels | No significant effect |
Source: Christensen K, et al. Nutrients. 2024.[1][2][3]
Experimental Protocols
The following is a detailed methodology from the key study by Christensen et al.[1][2][3]
Animal Model and Diet
-
Mouse Strain: C57BL/6J mice with a CRISPR-induced Mthfr677C>T mutation, creating Mthfr677CC (CC) and Mthfr677TT (TT) genotypes.
-
Housing: Mice were group-housed with ad libitum access to food and water on a 12-hour light-dark cycle.
-
Diets: At four weeks of age, male and female mice of both genotypes were assigned to one of three diets for four months:
-
Control Diet (CD): Standard chow.
-
Methylfolate-Supplemented Diet (MFSD): Control diet supplemented with 5x the standard amount of L-methylfolate.
-
Folic Acid-Supplemented Diet (FASD): Control diet supplemented with 5x the standard amount of folic acid.
-
Biochemical Analysis
-
Sample Collection: After four months on the respective diets, blood and liver tissues were collected.
-
One-Carbon Metabolite Measurement: Plasma and liver levels of one-carbon metabolites, including S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), were measured.
-
MTHFR Protein Expression: Liver MTHFR protein levels were assessed by Western blot.
-
Hepatic Steatosis Assessment: Liver sections were stained with Oil Red O to evaluate the degree of hepatic steatosis.
Signaling Pathways and Experimental Workflows
Folate Metabolism and the Role of MTHFR
The following diagram illustrates the central role of MTHFR in folate metabolism and how folic acid and L-methylfolate enter this pathway.
Caption: Folate metabolism pathway highlighting MTHFR's role.
Experimental Workflow for Comparing Folate Supplementation
This diagram outlines the experimental design used in the comparative study.
Caption: Workflow of the comparative folate supplementation study.
Discussion and Implications
The presented data from MTHFR knockout mouse models indicate that while L-methylfolate supplementation had limited benefits in the specific metabolic parameters examined for Mthfr677TT mice, it appeared to be a safer option than high-dose folic acid.[1][2][3] The negative effects of folic acid supplementation in control female mice, specifically the reduction in MTHFR protein and increase in hepatic steatosis, raise concerns about potential "pseudo-MTHFR deficiency" induced by high folic acid intake.[1][3]
These findings underscore the importance of considering the form of folate used for supplementation, particularly in the context of MTHFR genetic variations. For researchers and drug development professionals, these results suggest that L-methylfolate may be a more appropriate compound for therapeutic strategies aimed at correcting folate-related metabolic disturbances in individuals with MTHFR deficiency. Further investigation is warranted to elucidate the mechanisms behind the observed adverse effects of high-dose folic acid and to determine the clinical relevance of these findings in human populations.
References
- 1. Folic Acid and Methyltetrahydrofolate Supplementation in the Mthfr677C>T Mouse Model with Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Folic Acid and Methyltetrahydrofolate Supplementation in the" by Karen E Christensen, Marie-Lou Faquette et al. [mouseion.jax.org]
- 3. researchgate.net [researchgate.net]
L-Methylfolate vs. SAMe: A Comparative Analysis of Efficacy in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial number of patients exhibiting inadequate responses to conventional antidepressant therapies. This has spurred research into alternative and adjunctive treatments that target novel pathways implicated in the pathophysiology of depression. Among these, L-methylfolate and S-adenosylmethionine (SAMe) have emerged as promising options due to their crucial roles in the one-carbon metabolism pathway, which is intrinsically linked to the synthesis of key monoamine neurotransmitters. Both L-methylfolate, the biologically active form of folate, and SAMe, a universal methyl donor, are involved in the production of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[1][2] Deficiencies or dysregulation in the metabolic pathways involving these molecules have been associated with depressive symptoms. This guide provides a comparative overview of the preclinical efficacy of L-methylfolate and SAMe in established rodent models of depression, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The following table summarizes the quantitative outcomes from preclinical studies evaluating the antidepressant-like effects of L-methylfolate and SAMe in the Forced Swim Test (FST), Tail Suspension Test (TST), and Chronic Unpredictable Mild Stress (CUMS) model. These models are widely used to screen for potential antidepressant compounds by assessing behaviors analogous to despair and anhedonia.
| Compound | Model | Species | Dosage | Key Findings |
| L-Methylfolate | Forced Swim Test (FST) | Mice | 3mg/Kg (p.o) | Reduced immobility period, demonstrating acute antidepressant activity.[2] |
| Tail Suspension Test (TST) | Mice | 1.25mg/kg (p.o) | Reduced immobility period, indicating chronic antidepressant activity.[2] | |
| FST & TST (with Escitalopram) | Mice | 3mg/Kg + 5mg/Kg (p.o) | Showed greater antidepressant activity in combination compared to either compound alone.[2] | |
| SAMe | Forced Swim Test (FST) | Mice | 10 and 50 mg/kg | Reduced immobility time, an effect blocked by serotonin synthesis inhibitors, suggesting a serotonin-dependent mechanism.[1] |
| Chronic Unpredictable Mild Stress (CUMS) | Rats | 100, 200, or 300 mg kg-1 (i.m.) | Dose-dependently reinstated sucrose (B13894) consumption within the first week of treatment, indicating a reversal of anhedonia-like behavior.[3] | |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | Not specified | Improved depression-like behaviors and enhanced mobility.[4] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm).[5]
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.[5]
-
The behavior of the mouse is typically recorded by a video camera for later analysis.
-
The duration of immobility (defined as the time the mouse remains floating with only minimal movements necessary to keep its head above water) is scored, usually during the last 4 minutes of the test.[5]
-
Test compounds or vehicle are administered at a specified time before the test.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model to screen for antidepressant activity. It is based on the principle that mice, when suspended by their tails, will alternate between periods of struggling and immobility. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Apparatus:
-
A suspension bar or ledge.
-
Adhesive tape to secure the mouse's tail to the bar.
-
A box or enclosure to prevent the mouse from observing other animals being tested.[6]
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from a horizontal bar, at a height where it cannot escape or hold onto any surfaces.[6]
-
The test duration is typically 6 minutes.[6]
-
The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[6]
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a more etiologically relevant model of depression that involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period (typically several weeks). This paradigm induces a state resembling human depression, characterized by anhedonia (a core symptom of depression), which is often measured by a decrease in sucrose preference.[7][8]
Procedure:
-
Animals are subjected to a variable sequence of mild stressors daily for a period of 3 to 8 weeks.[3][9]
-
Stressors may include:
-
The sequence and timing of stressors are varied to maintain unpredictability.
-
Depressive-like behavior is assessed using tests such as the Sucrose Preference Test (to measure anhedonia), the Forced Swim Test, or the Tail Suspension Test.[9]
Signaling Pathways and Mechanisms of Action
Both L-methylfolate and SAMe exert their antidepressant effects primarily by modulating the synthesis of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—which are central to mood regulation.
L-Methylfolate's Mechanism: L-methylfolate is the only form of folate that can cross the blood-brain barrier.[3] Within the central nervous system, it acts as a critical cofactor for the enzyme tetrahydrobiopterin (B1682763) (BH4) reductase. BH4 is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine, norepinephrine, and serotonin. By increasing the availability of BH4, L-methylfolate enhances the production of these key neurotransmitters.
Figure 1. L-Methylfolate's role in monoamine synthesis.
SAMe's Mechanism: SAMe is a primary methyl group donor in numerous biochemical reactions in the brain. It is involved in the methylation of catecholamines and the synthesis of phospholipids, which are essential for neuronal membrane fluidity and receptor function. SAMe contributes to the synthesis of neurotransmitters and has been shown to increase the turnover of serotonin and dopamine.[1]
Figure 2. The role of SAMe as a universal methyl donor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of L-methylfolate or SAMe in a preclinical setting.
Figure 3. Preclinical workflow for antidepressant screening.
Conclusion
Preclinical evidence suggests that both L-methylfolate and SAMe exhibit antidepressant-like properties in rodent models of depression. L-methylfolate demonstrates efficacy in acute and chronic behavioral despair models, with enhanced effects when used in combination with conventional antidepressants. SAMe has also shown positive results in reducing despair-like behaviors and reversing anhedonia in stress-induced depression models. The distinct yet interconnected mechanisms of action of these two compounds, both converging on the enhancement of monoamine neurotransmission, underscore the critical role of one-carbon metabolism in mood regulation. Further head-to-head comparative studies using standardized protocols are warranted to delineate the relative efficacy and optimal therapeutic applications of L-methylfolate and SAMe in the context of depression. These findings provide a strong rationale for their continued investigation and development as potential therapeutic agents for MDD.
References
- 1. S-adenosyl-l-methionine antidepressant-like effects involve activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deer Antler S‐Adenosylmethionine Ameliorates Depression‐Like Behaviors and Neuroinflammation in CUMS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of S-adenosyl-L-methionine on chronic mild stress-induced anhedonia in castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deer Antler S-Adenosylmethionine Ameliorates Depression-Like Behaviors and Neuroinflammation in CUMS Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Stability of Calcium and Glucosamine Salts of Methylfolate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical decision in the development of active pharmaceutical ingredients (APIs), directly impacting the stability, bioavailability, and overall efficacy of the final drug product. In the context of folate supplementation, L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of vitamin B9, is available in several salt forms, with the calcium and glucosamine (B1671600) salts being two of the most prominent. This guide provides an objective comparison of the stability of these two salt forms, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
Quantitative Stability Comparison
The stability of a pharmaceutical salt is a key determinant of its shelf-life and therapeutic consistency. Experimental data from various studies consistently indicate that the crystalline forms of L-5-MTHF calcium salt exhibit superior stability compared to the amorphous glucosamine salt. This difference is primarily attributed to the more ordered and lower energy state of the crystalline structure, which offers greater protection against degradation from environmental factors such as heat, humidity, and oxidation.
A key study compared a novel crystal form C of 6S-5-methyltetrahydrofolate calcium salt (MTHF CAC) with the crystal form I of 6S-5-methyltetrahydrofolate calcium salt (MTHF CA) and an amorphous 6S-5-methyltetrahydrofolate glucosamine salt (MTHF GA). The results demonstrated that the C-crystalline calcium salt was the most stable, followed by the I-crystalline calcium salt, with the amorphous glucosamine salt being the least stable.[1][2][3]
| Stability Parameter | Calcium Salt (Crystalline Form C) | Calcium Salt (Crystalline Form I) | Glucosamine Salt (Amorphous) | Reference |
| Potency Loss (60-day open-air) | 0.55% | Not explicitly stated, but better than amorphous | 35.2% | [4] |
| Impurity Formation (60-day open-air) | 0.27% | Not explicitly stated, but better than amorphous | 19.9% | [4] |
| Degradation Rate Constant (k) | (7.83 × 10⁻³) ± 0.00 s⁻¹ | (1.06 × 10⁻²) ± 0.00 s⁻¹ | (2.34 × 10⁻²) ± 0.02 s⁻¹ | [1] |
| Time to 10% Degradation (t₀.₉) | 13.4 ± 0.00 h | 10.2 ± 0.00 h | 4.51 ± 0.04 h | [1] |
Another study highlighted that under open storage conditions, the glucosamine salt is the most unstable when considering degradation product formation.[5] While the glucosamine salt may exhibit good stability in unopened packaging at room temperature, its stability decreases significantly once exposed to the environment.[5]
Experimental Protocols
The following sections detail the methodologies typically employed in the stability assessment of methylfolate salts. These protocols are based on established principles of pharmaceutical stability testing, often following guidelines from the International Council for Harmonisation (ICH).
Stability Testing Protocol
A robust stability testing protocol is essential to evaluate the impact of environmental factors on the quality of the drug substance over time.
-
Sample Preparation: At least three primary batches of each salt form (calcium and glucosamine) are used for the study. The materials should be of high purity and well-characterized.
-
Storage Conditions: Samples are stored under various conditions as stipulated by ICH guidelines, including:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress testing: More extreme conditions are used to identify potential degradation products, such as elevated temperatures (e.g., 50°C, 60°C), high humidity (e.g., >75% RH), exposure to light (photostability testing), and varied pH conditions in solution.
-
-
Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, testing is often performed at 0, 3, and 6 months.
-
Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is used to quantify the active ingredient and its degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Analysis
HPLC is the primary analytical technique for assessing the purity and stability of methylfolate salts.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ODS, 250mm x 4.6mm, 5µm particle size) is commonly employed.
-
Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., 0.01% H₃PO₄ in water or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The ratio is optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is standard.
-
Detection Wavelength: Detection is typically carried out at a wavelength where L-5-MTHF has significant absorbance, such as 212 nm or 290 nm.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
-
Sample Preparation: Accurately weighed samples of the methylfolate salt are dissolved in a suitable solvent (e.g., water or a component of the mobile phase) to a known concentration.
-
Data Analysis: The chromatograms are analyzed to determine the peak area of L-5-MTHF and any degradation products. The percentage of purity and the amount of impurities are calculated based on the relative peak areas.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in stability testing and the biological fate of methylfolate, the following diagrams are provided.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. database.ich.org [database.ich.org]
A Head-to-Head Battle: Cross-Validation of Microbiological Assay and LC-MS/MS for Folate Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of two key analytical methods for folate quantification.
In the realm of nutritional analysis and clinical diagnostics, accurate measurement of folate is paramount for public health monitoring, disease diagnosis, and therapeutic drug development. For decades, the microbiological assay (MA) has been a cornerstone for determining total folate concentrations. However, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has introduced a highly specific and sensitive alternative. This guide provides a detailed cross-validation of these two methodologies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Performance: A Comparative Overview
The choice between the microbiological assay and LC-MS/MS often hinges on the specific requirements of the study, including the need for total folate measurement versus individual folate vitamer quantification, sample matrix, and desired level of accuracy and precision. The following tables summarize the key quantitative comparisons derived from cross-validation studies.
| Parameter | Microbiological Assay (MA) | LC-MS/MS | Key Findings from Comparative Studies |
| Principle | Measures total biologically active folates based on the growth response of folate-dependent microorganisms (e.g., Lactobacillus rhamnosus). | Separates and quantifies individual folate vitamers based on their mass-to-charge ratio. | MA provides a single "total folate" value, while LC-MS/MS can speciate different forms of folate. |
| Specificity | Can be influenced by non-folate compounds that may promote or inhibit microbial growth. | Highly specific, allowing for the differentiation of various folate vitamers (e.g., 5-methyltetrahydrofolate, folic acid). | LC-MS/MS can identify and exclude microbiologically inactive oxidation products like MeFox, which can lead to discrepancies with MA results.[1] |
| Correlation | - | - | The sum of folate species determined by LC-MS/MS correlates well with the total folate measured by MA, with a reported R² of 0.97.[2][3] |
| Bias | - | - | MA values have been found to be approximately 6% lower on average compared to LC-MS/MS, with the difference being concentration-dependent.[2][3] |
| Recovery | Recovery of different folate forms can vary. For example, recovery of folic acid and tetrahydrofolate has been reported to be 69% and 36%, respectively.[2][3] | High recovery rates, often exceeding 95% for major folate forms like 5-methyltetrahydrofolate, are achievable with the use of stable isotope-labeled internal standards.[4] | The differential recovery of folate vitamers in MA can contribute to discrepancies when compared with LC-MS/MS. |
| Throughput | Can be adapted for high-throughput analysis using microtiter plates.[5] | High-throughput methods have been developed, enabling the analysis of over 190 samples per day.[6] | Both methods can be adapted for high-throughput applications. |
| Limitations | Susceptible to interference from antibiotics and other compounds affecting microbial growth. Results can be influenced by the choice of calibrator and sample dilution.[7] | Requires sophisticated and expensive instrumentation. The deconjugation of polyglutamyl folates is a critical step for accurate quantification.[1] | Both methods have critical procedural steps that can impact the accuracy of the results. |
Understanding the Methodologies: Experimental Protocols
Detailed and consistent execution of experimental protocols is crucial for obtaining reliable and reproducible results. Below are generalized protocols for both the microbiological assay and LC-MS/MS for folate analysis.
Microbiological Assay Protocol
The microbiological assay for folate relies on the principle that certain microorganisms, such as Lactobacillus rhamnosus, require folate for growth. The extent of microbial growth is proportional to the amount of folate present in the sample.
1. Sample Preparation:
-
Serum/Plasma: Samples are typically diluted with an ascorbic acid solution to protect folates from oxidation.
-
Red Blood Cells: A hemolysate is prepared by diluting whole blood with an ascorbic acid solution.[8]
-
Food/Tissue: Samples are homogenized and subjected to a tri-enzyme extraction (amylase, protease, and conjugase) to liberate folate from the food matrix and deconjugate polyglutamates.[9]
2. Assay Procedure (Microtiter Plate Method):
-
Aseptically add standard solutions of folic acid or 5-methyltetrahydrofolate and prepared samples to the wells of a 96-well microtiter plate.
-
Add a folate-free assay medium to each well.
-
Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the turbidity (bacterial growth) in each well using a microplate reader at a specific wavelength (e.g., 620 nm).
3. Data Analysis:
-
Construct a standard curve by plotting the turbidity against the concentration of the folate standards.
-
Determine the folate concentration in the samples by interpolating their turbidity values on the standard curve.
LC-MS/MS Protocol
LC-MS/MS offers high specificity and sensitivity for the quantification of individual folate vitamers. This method involves chromatographic separation followed by mass spectrometric detection.
1. Sample Preparation:
-
Extraction: Folates are extracted from the sample matrix (e.g., serum, food homogenate) using a buffer containing antioxidants like ascorbic acid.
-
Deconjugation: A conjugase enzyme is used to hydrolyze polyglutamyl folates to their monoglutamyl forms, which is crucial for accurate LC-MS/MS analysis.[1]
-
Purification: Solid-phase extraction (SPE) is often employed to remove interfering substances and concentrate the folate vitamers.
-
Internal Standard Spiking: Stable isotope-labeled internal standards for each folate vitamer of interest are added to the samples to correct for matrix effects and variations in extraction efficiency.[10]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and purified sample is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate the different folate vitamers. The mobile phase typically consists of a gradient of an acidic aqueous solution (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[10]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard are monitored for highly selective and sensitive quantification.[11]
3. Data Analysis:
-
Peak areas for each folate vitamer and its internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of each folate vitamer in the sample is determined from the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationship, the following diagrams are provided.
Caption: Experimental workflows for folate analysis.
Caption: Logical comparison of MA and LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
Both the microbiological assay and LC-MS/MS are valuable tools for folate analysis, each with its own set of strengths and limitations. The microbiological assay remains a cost-effective method for determining total biologically active folate, particularly in large-scale nutritional surveys. However, its susceptibility to interference and inability to distinguish between different folate forms can be a drawback in certain research contexts.
LC-MS/MS, on the other hand, provides unparalleled specificity and the ability to quantify individual folate vitamers, offering deeper insights into folate metabolism. The good correspondence between the two methods, when performed correctly, allows for their interchangeable use in many applications.[2][3] Ultimately, the choice of method should be guided by the specific research question, the required level of detail in the folate profile, and the available resources. For studies requiring the most accurate and specific measurement of folate vitamers, LC-MS/MS is the gold standard. However, for routine analysis of total folate, the microbiological assay continues to be a reliable and widely used technique.
References
- 1. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Lactobacillus casei microbiological assay of folic acid derivatives in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. cdc.gov [cdc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Commercial L-Methylfolate Supplements for Scientific Applications
L-methylfolate, the biologically active form of vitamin B9, is a critical component in numerous physiological processes, including neurotransmitter synthesis, DNA production, and homocysteine regulation.[1][2] Unlike synthetic folic acid, L-methylfolate (specifically the (6S)-5-methyltetrahydrofolate or 5-MTHF isomer) can cross the blood-brain barrier and directly participate in cellular metabolism without the need for enzymatic conversion by methylenetetrahydrofolate reductase (MTHFR).[3][4] This is particularly significant for individuals with MTHFR genetic polymorphisms, which can impair this conversion process.[3][5]
For researchers, scientists, and drug development professionals, the choice of an L-methylfolate supplement is dictated by its chemical form, purity, stability, and bioavailability. Commercial supplements primarily differ in their salt form (e.g., calcium or glucosamine) and crystalline structure (polymorphism), which significantly impact these key performance indicators.[6] This guide provides an objective comparison of prominent commercial L-methylfolate forms, supported by experimental data and standardized analytical protocols.
Comparative Analysis of Commercial L-Methylfolate Forms
The performance of an L-methylfolate supplement is fundamentally linked to its molecular structure and formulation. The most common forms available for research and commercial use include Metafolin®, Extrafolate-S®, Quatrefolic®, and Magnafolate® PRO. These variants are based on either calcium or glucosamine (B1671600) salts and exist in crystalline or amorphous states. Crystalline forms are generally considered more stable than their amorphous counterparts.[3][6]
Table 1: Quantitative Comparison of Commercial L-Methylfolate Forms
| Parameter | Metafolin® | Extrafolate-S® | Quatrefolic® | Magnafolate® PRO |
| Chemical Name | (6S)-5-methyltetrahydrofolate, Calcium Salt | (6S)-5-methyltetrahydrofolate, Calcium Salt | (6S)-5-methyltetrahydrofolate, Glucosamine Salt | (6S)-5-methyltetrahydrofolate, Calcium Salt |
| Structure | Crystalline (Type I)[3][6] | Amorphous[6][7] | Amorphous[6] | Crystalline (Type C)[7] |
| Purity (Typical) | >97.5% (Meets USP Standard) | >97.5% (Meets USP Standard) | >97.5% (Meets USP Standard) | ~99% (Total Impurities <1%)[7] |
| Bioavailability | High | High | Higher than calcium salts in some studies[3][6] | Claimed to be highly bioavailable and pure[6][7][8] |
| Stability | High due to crystalline structure[3][7] | Less stable than crystalline forms[6] | Less stable upon opening than C-type crystalline calcium salt[6] | High stability due to C-type crystal form[6][7] |
| Key Features | Patented Type I crystalline calcium salt.[3] | Amorphous version of the calcium salt.[6] | Patented glucosamine salt form; avoids calcium.[3][5] | Patented Type C crystalline structure; micronized for purity.[7] |
Experimental Protocols
Objective evaluation of L-methylfolate supplements relies on standardized and validated analytical methods. The following protocols for purity and dissolution are based on United States Pharmacopeia (USP) monographs and published analytical methods.
This method determines the purity of L-methylfolate and ensures the prevalence of the biologically active 'L' isomer over the inactive 'D' isomer.[4][9]
-
System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a buffer of 0.01N Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 3.45, and Acetonitrile in a 50:50 ratio.[12] The mobile phase should be filtered through a 0.45 µm membrane and degassed.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV spectrophotometer set to a wavelength of 212 nm or 280 nm.[10][13]
-
Standard Preparation: Accurately weigh 25 mg of USP L-methylfolate Reference Standard into a 100 mL volumetric flask. Dissolve in 30 mL of the aqueous buffer component, sonicate for 10-25 minutes to ensure complete dissolution, and make up to the final volume with acetonitrile.[13]
-
Sample Preparation: Weigh and finely powder a representative sample of the supplement. Transfer a portion equivalent to about 10 mg of L-methylfolate to a 50 mL volumetric flask. Add the mobile phase, sonicate to dissolve, dilute to volume, and filter through a 0.45 µm filter, discarding the initial portion of the filtrate.[11][14]
-
Procedure: Inject equal volumes (e.g., 10-25 µL) of the standard and sample preparations into the chromatograph.[13][14] Record the peak responses.
-
Calculation: The quantity of L-methylfolate is calculated by comparing the peak area of the sample to that of the standard. Purity is expressed as a percentage of the label claim. The method must also demonstrate resolution between the L-methylfolate and D-methylfolate peaks.[13]
This test evaluates the rate and extent to which the active ingredient is released from the solid dosage form, a critical factor for bioavailability. This protocol is adapted from USP General Chapter <711> Dissolution and <2040> Disintegration and Dissolution of Dietary Supplements.[15][16]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Begin the test and withdraw a sample from each vessel at the 1-hour time point.
-
Filter the samples immediately through a suitable filter (e.g., 1 µm pore size).[18]
-
-
Analysis: Determine the amount of L-methylfolate dissolved in the filtered samples using the validated HPLC method described in Protocol 1.
-
Acceptance Criteria: At least 75% of the labeled amount of L-methylfolate must be dissolved within 1 hour.[15][16]
Visualizations: Pathways and Workflows
L-methylfolate is the primary methyl donor for the remethylation of homocysteine to methionine. This reaction, catalyzed by methionine synthase, is a cornerstone of one-carbon metabolism, which is essential for the synthesis of S-adenosylmethionine (SAM)—the universal methyl donor for DNA, RNA, and protein methylation.[2][19][20]
References
- 1. Top 5 Best L Methylfolate Supplements in 2025– Girlboss [girlboss.com]
- 2. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl-life.com [methyl-life.com]
- 4. mthfr.net [mthfr.net]
- 5. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitaverse - Comparing the different forms of methylfolate [vitaverse.co.uk]
- 7. methyl-life.com [methyl-life.com]
- 8. methyl-life.com [methyl-life.com]
- 9. Project : USDA ARS [ars.usda.gov]
- 10. Stability indicating RP-HPLC Method for Simultaneous Determination of L- Methyl folate and Escitalopram in Bulk and Pharmaceutical Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 11. Development and Validation of RP-HPLC Method for the Estimation of L-Methyl Folate and Tofisopam in combined Formulation - ProQuest [proquest.com]
- 12. ijpar.com [ijpar.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. <2040> DISINTEGRATION AND DISSOLUTION OF DIETARY SUPPLEMENTS [drugfuture.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. USP Dissolution Method for Folic Acid [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Methylfolate Levels in Serum Versus Cerebrospinal Fluid
Introduction
5-methyltetrahydrofolate (5-MTHF or methylfolate) is the most biologically active form of folate, an essential B vitamin. It serves as a critical coenzyme in a multitude of metabolic pathways, including DNA synthesis, DNA repair, and the regulation of gene expression. Within the central nervous system (CNS), methylfolate is indispensable for the synthesis of neurotransmitters (serotonin, dopamine, and norepinephrine), the production of myelin, and the regulation of homocysteine levels.
While serum folate levels are routinely measured to assess systemic folate status, they do not always accurately reflect the availability of this vital nutrient within the brain and spinal cord. The CNS is separated from the peripheral circulation by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB). Consequently, measuring methylfolate directly in the cerebrospinal fluid (CSF) provides a more precise indication of cerebral folate status. This guide offers a comparative analysis of methylfolate levels in serum versus CSF, detailing the physiological relationship, measurement protocols, and clinical significance for researchers and drug development professionals.
Physiological Relationship: Transport Across the Blood-CSF Barrier
Methylfolate is the only form of folate that can effectively cross the blood-brain barrier to enter the CNS.[1][2] This transport is not a passive process; rather, it is an active mechanism that concentrates folate within the CSF to levels that are typically 1.5 to 4 times higher than those found in serum.[3][4]
The primary mechanism for this transport occurs at the choroid plexus, which forms the BCSFB. A protein known as Folate Receptor Alpha (FRα) plays a pivotal role by binding to methylfolate in the blood and actively transporting it into the CSF.[5][6] This active transport ensures that the brain maintains a sufficient supply of methylfolate, even when serum concentrations fluctuate. Conditions that impair this transport system, such as mutations in the FOLR1 gene or the presence of autoantibodies against FRα, can lead to a severe reduction in CSF methylfolate, a condition known as Cerebral Folate Deficiency (CFD), even if serum folate levels are normal.[3][5]
Comparative Data of Methylfolate Concentrations
The concentration of methylfolate is significantly higher in the CSF than in the serum, a gradient maintained by the active transport system. The CSF:Serum ratio is a critical parameter for evaluating the efficiency of this transport. A low ratio can be indicative of transport defects or CFD.
| Population/Condition | Serum 5-MTHF (nmol/L) | CSF 5-MTHF (nmol/L) | Typical CSF:Serum Ratio | Reference(s) |
| Healthy Adults | 4.0 - 20.0 ng/mL* | 40 - 120 nmol/L | ~2.5 - 3.0 | [7][8][9] |
| Healthy Children (2-5 years) | Age-dependent | 40 - 150 nmol/L | Varies with age | [8][10] |
| Vascular Dementia | Normal | Lower than controls | ~2.1 | [7] |
| Alzheimer's Disease (Late-onset) | Normal | Significantly Lower | Lowered | [4] |
| Cerebral Folate Deficiency (CFD) | Normal or Low-Normal | Markedly Low (<40 nmol/L) | Low (<1.0) | [5][6][11] |
Note: Reference ranges for serum can vary. 1 ng/mL is approximately 2.266 nmol/L. Fasting is highly recommended for accurate serum measurement.[9][12]
Experimental Protocols
Accurate measurement of methylfolate in serum and CSF requires meticulous attention to pre-analytical and analytical procedures.
Sample Collection and Handling
Patient Preparation:
-
Fasting: A fasting period of at least 8 hours is required for serum collection, as recent dietary intake can falsely elevate folate levels.[12]
-
Medication: Patients should not have recently received methotrexate (B535133) or other folic acid antagonists.[12]
Serum Collection:
-
Procedure: Whole blood is collected via venipuncture into a serum separator tube (SST).
-
Processing: The tube should be allowed to clot for 30 minutes in an upright position. Centrifugation should occur within 2 hours of collection. The resulting serum is then aliquoted into a separate vial.[9][12]
-
Handling: Folates are light-sensitive. Samples must be protected from direct light at all stages.[9]
Cerebrospinal Fluid (CSF) Collection:
-
Procedure: CSF is collected via lumbar puncture, typically between the L3/L4 or L4/L5 interspace, after an overnight fast.[13]
-
Tube Type: Only polypropylene (B1209903) tubes should be used for collection and storage, as other plastics can interfere with the assay.[14]
-
Handling: If the sample is contaminated with blood, it should be centrifuged immediately to remove red blood cells. The first 1-2 mL of CSF may be discarded to minimize contamination.[8][14]
-
Processing: Samples should be centrifuged at ~2000xg for 10 minutes at 4°C to remove cells and debris. The supernatant is then carefully aliquoted.[14]
Storage:
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of methylfolate. It offers high sensitivity and specificity, allowing for the precise measurement of 5-MTHF and distinguishing it from other folate vitamers.[15][16]
General Protocol:
-
Sample Preparation: A small volume (typically 50-100 µL) of CSF or serum is used. A stable isotope-labeled internal standard (e.g., 13C5-5-MTHF) is added to each sample, standard, and control. This standard corrects for any sample loss or variability during preparation and analysis.[15][17]
-
Protein Precipitation: Proteins in the sample are precipitated using an acid (like trichloroacetic acid) or an organic solvent (like methanol) and removed by centrifugation. This step is crucial for serum samples. For CSF, a simple dilution may be sufficient.[17]
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The different folate forms are separated as they travel through a specialized column (e.g., a C18 reversed-phase column).
-
Mass Spectrometric Detection: As the separated components exit the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the tandem mass spectrometer. The instrument isolates the specific mass-to-charge ratio (m/z) of 5-MTHF and its internal standard, fragments them, and detects a specific fragment ion for each. This highly selective process (known as Multiple Reaction Monitoring or MRM) ensures accurate quantification with minimal interference.[15][18]
-
Quantification: The concentration of 5-MTHF in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a standard curve generated from samples with known concentrations.[17]
Conclusion
The comparative analysis of methylfolate in serum and CSF is a powerful tool in neuroscience research and clinical diagnostics. While serum levels provide an indication of systemic folate status, they are often insufficient for evaluating the metabolic environment of the central nervous system. Due to the active transport mechanism at the blood-CSF barrier, CSF methylfolate concentrations are significantly higher and serve as a more direct and reliable measure of brain folate availability. A comprehensive understanding of the distinct protocols for sample handling and the superiority of LC-MS/MS for analysis is essential for obtaining accurate and clinically meaningful data. For professionals in research and drug development, focusing on CSF methylfolate levels is paramount for diagnosing neurological disorders and for assessing the efficacy of interventions targeting cerebral folate metabolism.
References
- 1. mthfrsupport.com.au [mthfrsupport.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Folate Nutrition and Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-folate levels are decreased in late-onset AD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folic acid inhibits 5‐methyltetrahydrofolate transport across the blood–cerebrospinal fluid barrier: Clinical biochemical data from two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSF/serum folate gradient: physiology and determinants with special reference to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Folate, Blood Level - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 10. Analysis of 5-methyltetrahydrofolate in serum of healthy children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CSF 5-Methyltetrahydrofolate Serial Monitoring to Guide Treatment of Congenital Folate Malabsorption Due to Proton-Coupled Folate Transporter (PCFT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 14. Blood - Standard Operating Procedures - Resources : IN-BIND : Trinity College Dublin, the University of Dublin, Ireland [tcd.ie]
- 15. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total folate and 5-methyltetrahydrofolate in the cerebrospinal fluid of children: correlation and reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bevital.no [bevital.no]
A Comparative Analysis of Oral versus Intravenous 5-MTHF Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the oral and intravenous administration of 5-methyltetrahydrofolate (5-MTHF), the biologically active form of folate. While direct comparative clinical trials between the two routes of administration are limited, this document synthesizes available pharmacokinetic data from separate studies to offer insights into their respective profiles. The information presented is intended to support research and development decisions in the fields of pharmacology and clinical therapeutics.
Executive Summary
Oral administration of 5-MTHF offers a convenient and effective method for increasing systemic folate levels, demonstrating high bioavailability. Intravenous administration, conversely, ensures 100% bioavailability and provides rapid achievement of high plasma concentrations, which may be advantageous in specific clinical scenarios where immediate and high levels of folate are required. The choice of administration route will ultimately depend on the therapeutic objective, the desired onset of action, and the clinical status of the patient.
Pharmacokinetic Data Comparison
The following tables summarize key pharmacokinetic parameters for both oral and intravenous administration of 5-MTHF, compiled from various studies. It is crucial to note that these values are not from head-to-head comparative trials and should be interpreted with caution.
Table 1: Pharmacokinetics of Oral 5-MTHF Administration
| Parameter | Value | Study Population | Notes |
| Bioavailability | High; greater than folic acid[1][2][3] | Healthy adults and patients with coronary artery disease | 5-MTHF bypasses the need for enzymatic reduction in the enterocytes, leading to more efficient absorption compared to folic acid.[2] |
| Tmax (Time to Peak Concentration) | 0.8 - 2.8 hours[4] | Healthy adults | Tmax can be influenced by the salt form of 5-MTHF and the presence of food. |
| Cmax (Peak Plasma Concentration) | ~129 ng/mL (for a 5 mg dose of the active [6S] isomer)[2] | Patients with coronary artery disease | Cmax is dose-dependent. |
| Half-life (t½) | Biphasic; initial phase ~23.5 min, terminal phase ~8.5 hours (in rats)[5] | Rats | Human data for the terminal half-life after oral administration is not consistently reported across studies. |
Table 2: Pharmacokinetics of Intravenous 5-MTHF Administration
| Parameter | Value ([S]-isomer) | Value ([R]-isomer) | Study Population | Notes |
| Bioavailability | 100% (by definition) | 100% (by definition) | N/A | Intravenous administration bypasses absorption barriers. |
| Tmax (Time to Peak Concentration) | End of infusion | End of infusion | Patients with advanced colorectal cancer | Peak concentration is achieved immediately at the end of the intravenous infusion. |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Approximately twice that of the [S]-isomer at the same dose[1] | Patients with advanced colorectal cancer | Data is from a study using racemic 5-MTHF (a mix of [S] and [R] isomers).[1] |
| Half-life (t½) | ~3.1 hours[1] | ~8.3 hours[1] | Patients with advanced colorectal cancer | The biologically active form is the [6S]-isomer. The longer half-life of the [R]-isomer may lead to its accumulation.[1] |
| Renal Clearance | ~37.5 mL/min[1] | ~12.7 mL/min[1] | Patients with advanced colorectal cancer | Clearance of the [S]-isomer is significantly higher than the [R]-isomer.[1] |
Experimental Protocols
Oral Administration Protocol (Based on a representative study)[2][3]
A randomized, crossover study design is often employed to compare the pharmacokinetics of oral 5-MTHF to another folate form, such as folic acid.
-
Participants: Healthy volunteers or a specific patient population are recruited. Baseline characteristics, including MTHFR genotype, may be determined.
-
Dosage: A single oral dose of 5-MTHF (e.g., 5 mg) is administered.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Analysis: Plasma concentrations of the [6S] and [6R] isomers of 5-MTHF are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, and the Area Under the Curve (AUC).
Intravenous Administration Protocol (Based on a representative study)[1]
-
Participants: Patients with a specific condition (e.g., advanced colorectal cancer) are enrolled.
-
Dosage and Administration: A specific dose of racemic 5-MTHF (e.g., 100-600 mg/m²) is administered as an intravenous infusion over a set period (e.g., 2 hours).
-
Blood Sampling: Blood samples are collected at baseline, during the infusion, and at various time points after the infusion is complete.
-
Analysis: Plasma concentrations of the [S] and [R] isomers of 5-MTHF are measured using a validated analytical method.
-
Pharmacokinetic Analysis: The data is analyzed to determine pharmacokinetic parameters such as Cmax, elimination half-life, and clearance.
Visualizations
Folate Metabolism and 5-MTHF's Role
Caption: Folate metabolism pathway showing the central role of 5-MTHF.
Experimental Workflow: Oral vs. Intravenous Administration
Caption: Comparative experimental workflow for oral and intravenous 5-MTHF.
Discussion
The available data indicates that oral 5-MTHF is well-absorbed and possesses a higher bioavailability than folic acid, the synthetic form of folate.[1][2][3] This is primarily because 5-MTHF is the already biologically active form and does not require the enzymatic conversion by dihydrofolate reductase (DHFR) in the intestinal mucosa, a step that can be a limiting factor for folic acid metabolism, especially in individuals with certain genetic polymorphisms of the MTHFR enzyme.[6]
Intravenous administration of 5-MTHF, while less common in routine supplementation, is utilized in specific clinical settings. It guarantees complete bioavailability and allows for the rapid attainment of high plasma concentrations. The pharmacokinetic profile of intravenous 5-MTHF shows a dose-linear response.[1] Studies using racemic mixtures have highlighted stereospecific pharmacokinetics, with the biologically inactive [R]-isomer having a longer half-life and lower renal clearance than the active [S]-isomer.[1] This could potentially lead to the accumulation of the inactive isomer with repeated high-dose intravenous administration.
Conclusion
Both oral and intravenous routes of 5-MTHF administration have distinct pharmacokinetic profiles and clinical utilities. Oral 5-MTHF is a highly bioavailable and effective option for folate supplementation in the general population, including individuals with MTHFR polymorphisms. Intravenous administration provides a rapid and complete delivery of 5-MTHF, which may be beneficial in acute settings or when oral absorption is compromised. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the pharmacokinetics of oral versus intravenous 5-MTHF in humans.
References
- 1. Stereospecific pharmacokinetics of rac-5-methyltetrahydrofolic acid in patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bioequivalence of Generic vs. Brand-Name L-methylfolate: A Guide for Researchers
Introduction
L-methylfolate, the biologically active form of vitamin B9, is a critical nutrient involved in a myriad of physiological processes, including neurotransmitter synthesis and DNA methylation. It is available as both brand-name prescription medical foods, such as Deplin®, and as generic supplements.[1][2] For researchers and drug development professionals, understanding the bioequivalence between these products is paramount to ensure comparable clinical outcomes and therapeutic efficacy.
This guide provides an objective comparison of the available data regarding the bioequivalence of generic and brand-name L-methylfolate, focusing on key performance indicators and the regulatory framework governing their approval.
The Regulatory Framework for Bioequivalence
The U.S. Food and Drug Administration (FDA) defines bioequivalence as the absence of a significant difference in the rate and extent to which the active ingredient in pharmaceutical equivalents becomes available at the site of drug action when administered at the same molar dose under similar conditions.[3] To gain approval, a generic drug must demonstrate that it is bioequivalent to its brand-name counterpart.[4]
The key pharmacokinetic (PK) parameters used to assess bioequivalence are:
-
Cmax: The maximum concentration of the drug in the blood.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the generic's to the brand-name's Cmax and AUC values must fall within the range of 80% to 125%.[3][5]
Below is a generalized workflow for a typical bioequivalence study.
Comparative Data: Stability and Dissolution
While direct, publicly available head-to-head bioequivalence studies comparing specific brand-name and generic L-methylfolate products with pharmacokinetic data are limited, in-vitro studies on stability and dissolution can serve as critical surrogate markers for performance.
Chemical Stability and Purity
The chemical stability of the active pharmaceutical ingredient (API) is crucial for ensuring its potency and bioavailability. L-methylfolate is available in different salt forms and structures, which can impact its stability. Crystalline forms are generally more stable than amorphous forms.[6] A study comparing a patented crystalline L-methylfolate (Magnafolate®) to a generic amorphous L-methylfolate demonstrated significant differences in stability.[6]
Experimental Protocol: Stability Study
The stability of crystalline vs. amorphous L-methylfolate was evaluated in an open-air study.[6]
-
Sample Preparation: Samples of both crystalline and amorphous L-methylfolate were placed in open dishes.
-
Storage Conditions: The samples were stored at room temperature (86°F or 30°C) and a relative humidity of 75% ±5% for 60 days.
-
Analysis: The purity of the samples was measured at baseline and at the end of the 60-day period to determine the extent of degradation.
Table 1: Purity of Crystalline vs. Amorphous L-methylfolate after 60 Days
| Formulation | Initial Purity | Purity after 60 days | Purity Decrease |
| Crystalline L-methylfolate | Not specified | Not specified | 0% |
| Amorphous L-methylfolate | Not specified | Not specified | 17.2% |
Data sourced from a comparative study of Magnafolate® vs. generic L-methylfolate.[6]
The study also found that the formation of an "unhealthy" compound was significantly higher in the amorphous form (19.9%) compared to the crystalline form (0.27%) after 60 days.[6]
In-Vitro Dissolution Testing
Dissolution testing is a crucial in-vitro method used to predict the in-vivo bioavailability of a drug.[7] It measures the rate and extent to which the active ingredient dissolves from the dosage form in a specified medium.[8] For a generic drug to be considered for a biowaiver (an exemption from in-vivo bioequivalence studies), its dissolution profile must be similar to that of the reference product.[9]
Experimental Protocol: Dissolution Testing
A general protocol for dissolution testing of solid oral dosage forms is as follows:
-
Apparatus: A USP-approved dissolution apparatus (e.g., paddle or basket type) is used.
-
Dissolution Medium: A specified volume of a relevant dissolution medium (e.g., simulated gastric fluid) is placed in the apparatus vessel.[7]
-
Temperature: The temperature of the medium is maintained at 37 ± 0.5°C.[7]
-
Procedure: The dosage form (tablet or capsule) is placed in the apparatus, and samples of the dissolution medium are withdrawn at predetermined time intervals.[7]
-
Analysis: The concentration of the dissolved active ingredient in the samples is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
The following table presents dissolution data from a study on a newly developed mouth-dissolving strip of L-methylfolate calcium.
Table 2: Cumulative Drug Release of L-methylfolate Mouth-Dissolving Strip
| Time (minutes) | Cumulative Drug Release (%) |
| 0.5 | 58.31 |
| 1.0 | 79.45 |
| 1.5 | 88.12 |
| 2.0 | 92.67 |
| 2.5 | 96.23 |
| 3.0 | 99.42 |
Data from the development and optimization of mouth-dissolving strips of L-methylfolate.[10]
The similarity factor (f2) is a model-independent mathematical approach to compare dissolution profiles. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[10] In the study of the mouth-dissolving strip, a comparison with a commercial product yielded an f2 value of 52.85, indicating similarity in drug release.[10]
Folate Metabolism and the Role of L-methylfolate
Understanding the folate metabolic pathway underscores the importance of L-methylfolate as the active form of the vitamin. Folic acid, the synthetic form found in many supplements, must undergo enzymatic conversion to become L-methylfolate. Individuals with certain genetic variations, such as in the MTHFR gene, may have a reduced capacity for this conversion.[11]
Conclusion
However, for researchers and drug development professionals, it is important to consider that not all L-methylfolate products are identical in their formulation. Factors such as the salt form and crystallinity can significantly impact the stability and purity of the active ingredient, which may, in turn, influence bioavailability. The available data suggests that crystalline forms of L-methylfolate may offer greater stability compared to amorphous forms.[6] Therefore, when selecting an L-methylfolate product for clinical or research purposes, consideration of these formulation characteristics is warranted. In-vitro dissolution profiles can also serve as a valuable tool for comparing the performance of different L-methylfolate products.
References
- 1. methyl-life.com [methyl-life.com]
- 2. siliconpsych.com [siliconpsych.com]
- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijdra.com [ijdra.com]
- 5. Limits of 80%-125% for AUC and 70%-143% for Cmax. What is the impact on bioequivalence studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnafolate® VS Generic L-Methylfolate [magnafolate.com]
- 7. The differences between the branded and generic medicines using solid dosage forms: In-vitro dissolution testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study between the Use of Regular Folic Acid Supplement versus the Use of L-Methyl Folate in Patients with Methyl Tetrahydrofolate Reductase (MTHFR) Gene Mutation with Recurrent Pregnancy Loss [scirp.org]
A Comparative Metabolomic Analysis of L-Methylfolate and Folic Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of L-methylfolate and folic acid supplementation, supported by experimental data. We will delve into their respective metabolic pathways, bioavailability, and clinical implications, presenting quantitative data in structured tables and detailing the experimental protocols of key studies.
Introduction
Folate, a crucial B-vitamin, is essential for numerous physiological processes, including DNA synthesis, cell division, and amino acid metabolism. Folic acid, the synthetic form found in supplements and fortified foods, and L-methylfolate, the primary biologically active form of folate in circulation, are two common options for supplementation. While often used interchangeably, their metabolic fates and potential physiological effects differ significantly. This guide aims to elucidate these differences to inform research and clinical decisions.
Metabolic Pathways: A Tale of Two Folates
The fundamental difference between folic acid and L-methylfolate lies in their metabolic activation. Folic acid is a prodrug that requires a multi-step enzymatic reduction to become biologically active. In contrast, L-methylfolate can be immediately utilized by the body.
Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1] This process is known to be slow and can be saturated, especially with higher doses of folic acid.[2][3] Once THF is formed, it enters the folate cycle and is eventually converted to L-5-methyltetrahydrofolate (L-methylfolate) by the enzyme methylenetetrahydrofolate reductase (MTHFR). Genetic polymorphisms in the MTHFR gene, present in a significant portion of the population, can reduce the efficacy of this conversion.[4][5]
L-methylfolate, on the other hand, bypasses this entire enzymatic conversion process.[6] It directly enters the folate cycle and can be used as a methyl donor for the remethylation of homocysteine to methionine, a critical step in one-carbon metabolism.[7]
Bioavailability and Unmetabolized Folic Acid (UMFA)
A key concern with folic acid supplementation is the potential for the accumulation of unmetabolized folic acid (UMFA) in the bloodstream.[2][8] This occurs when the intake of folic acid exceeds the capacity of the DHFR enzyme to convert it to its active form.[2][3] While the long-term health implications of UMFA are still under investigation, some studies suggest potential adverse effects.[2] Supplementation with L-methylfolate does not contribute to UMFA levels.[7]
Studies have shown that L-methylfolate is at least as effective, and in some cases more effective, than folic acid at increasing plasma and red blood cell folate concentrations.[1]
Comparative Efficacy: Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from comparative studies on L-methylfolate and folic acid supplementation.
Table 1: Comparison of Plasma Folate and Homocysteine Levels
| Study | Population | Intervention | Duration | Change in Plasma Folate | Change in Plasma Homocysteine |
| Lamers et al. (2006) | Healthy Women (n=144) | 400 µg Folic Acid/day | 24 weeks | Significant increase | Not reported |
| 416 µg L-Methylfolate/day | 24 weeks | Significantly higher increase than folic acid group (p<0.001) | Not reported | ||
| Venn et al. (2003) | Healthy Adults (n=153) | 400 µg Folic Acid/day | 12 weeks | Significant increase | Significant decrease |
| 400 µg L-Methylfolate/day | 12 weeks | Similar increase to folic acid group | Similar decrease to folic acid group | ||
| Prinz-Langenohl et al. (2009) | Women with MTHFR C677T polymorphism (CC and TT genotypes) | Single 400 µg dose of Folic Acid | 8 hours | Lower AUC and Cmax compared to L-methylfolate | Not applicable |
| Single 416 µg dose of L-Methylfolate | 8 hours | Significantly higher AUC and Cmax compared to folic acid (p<0.05) | Not applicable |
Table 2: Clinical Outcomes in Women with Recurrent Pregnancy Loss and MTHFR Gene Mutation
| Study | Population | Intervention | Abortion Rate | Full-Term Pregnancy Rate |
| Hekmatdoost et al. (2015) | Women with ≥3 unexplained recurrent miscarriages and MTHFR mutation (n=100) | 5 mg Folic Acid/day | 54% | 22% |
| 1 mg L-Methylfolate/day | 16% | 60% |
Experimental Protocols
The following sections detail the methodologies employed in the key cited studies.
Study Design and Population
The comparative studies cited were typically randomized, double-blind, placebo-controlled trials. Participants were generally healthy adults or specific populations, such as women of childbearing age or individuals with known MTHFR polymorphisms. Exclusion criteria often included pre-existing conditions that could affect folate metabolism and the use of medications known to interfere with folate.
Sample Collection and Preparation
Blood samples were collected at baseline and at specified intervals throughout the study period. For plasma folate and homocysteine analysis, blood was typically collected in EDTA-containing tubes and centrifuged to separate the plasma. For red blood cell folate, whole blood was used. Samples were generally stored at -80°C until analysis.
Analytical Methods
-
Plasma and Red Blood Cell Folate: Folate concentrations were commonly determined using a microbiological assay with Lactobacillus rhamnosus or by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS provides a more detailed analysis, allowing for the quantification of different folate vitamers, including 5-methyltetrahydrofolate and unmetabolized folic acid.
-
Plasma Homocysteine: Total plasma homocysteine concentrations were typically measured by high-performance liquid chromatography (HPLC) with fluorescence detection or by LC-MS/MS.
-
MTHFR Genotyping: DNA was extracted from whole blood, and the C677T polymorphism of the MTHFR gene was identified using polymerase chain reaction (PCR) and restriction fragment length polymorphism (RFLP) analysis.
Conclusion
The available evidence suggests that L-methylfolate is a bioavailable and effective alternative to folic acid for increasing folate status and managing homocysteine levels. Its primary advantage lies in its ability to bypass the DHFR and MTHFR enzymatic steps, making it a potentially more reliable option for individuals with MTHFR polymorphisms and avoiding the issue of unmetabolized folic acid accumulation. For researchers and drug development professionals, understanding these metabolic differences is crucial for designing targeted interventions and developing novel therapeutic strategies related to one-carbon metabolism. Further research is warranted to fully elucidate the long-term clinical benefits of L-methylfolate supplementation in various populations.
References
- 1. Comparative Study between the Use of Regular Folic Acid Supplement versus the Use of L-Methyl Folate in Patients with Methyl Tetrahydrofolate Reductase (MTHFR) Gene Mutation with Recurrent Pregnancy Loss [scirp.org]
- 2. Red blood cell folate concentrations increase more after supplementation with [6S]-5-methyltetrahydrofolate than with folic acid in women of childbearing age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyltetrahydrofolate vs Folic Acid Supplementation in Idiopathic Recurrent Miscarriage with Respect to Methylenetetrahydrofolate Reductase C677T and A1298C Polymorphisms: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Michael Bennet - Wikipedia [en.wikipedia.org]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. [6S]-5-methyltetrahydrofolate increases plasma folate more effectively than folic acid in women with the homozygous or wild-type 677C-->T polymorphism of methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) [6s]-5-Methyltetrahydrofolate Increases Plasma Folate [research.amanote.com]
Navigating L-methylfolate Treatment: A Guide to Biomarker-Driven Personalization
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Biomarkers for Assessing L-methylfolate Treatment Response in Major Depressive Disorder and High-Risk Pregnancies.
L-methylfolate, the biologically active form of folate, is gaining prominence as a targeted intervention in various medical fields, most notably in the management of Major Depressive Disorder (MDD) and in the prevention of neural tube defects during high-risk pregnancies. Unlike folic acid, L-methylfolate bypasses the enzymatic conversion steps that can be compromised in individuals with certain genetic polymorphisms. This guide provides a comprehensive comparison of biomarkers used to predict and assess the response to L-methylfolate treatment, offering a valuable resource for personalizing therapeutic strategies. We will delve into the genetic, metabolic, and inflammatory markers that can help identify patient populations most likely to benefit from L-methylfolate, compare its biomarker profile with alternative treatments, and provide detailed experimental protocols for key assays.
L-methylfolate in Major Depressive Disorder: An Adjunctive Strategy Guided by Biomarkers
In MDD, L-methylfolate is primarily used as an adjunctive therapy for patients who have an inadequate response to selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][2] The rationale lies in its crucial role in the synthesis of monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—which are central to mood regulation.[2] A growing body of evidence suggests that specific biomarkers can predict which patients with treatment-resistant depression are most likely to respond to the addition of L-methylfolate to their treatment regimen.[1][2]
Key Biomarkers for L-methylfolate Response in MDD
A multi-faceted biomarker approach, encompassing genetic, metabolic, and inflammatory markers, offers the most robust prediction of L-methylfolate efficacy.
Table 1: Biomarkers for Predicting Adjunctive L-methylfolate Response in MDD
| Biomarker Category | Biomarker | Patient Profile Associated with Better Response |
| Genetic | MTHFR C677T & A1298C Polymorphisms | Presence of one or both variants (homozygous or heterozygous)[3] |
| Other Folate Pathway Genes (e.g., MTR, MTRR) | Certain polymorphisms may indicate a greater response.[2] | |
| Metabolic | Body Mass Index (BMI) | BMI ≥ 30 kg/m ²[1][4] |
| Homocysteine | Elevated baseline levels[5] | |
| SAM/SAH Ratio | Low S-adenosylmethionine/S-adenosylhomocysteine ratio[1][6] | |
| Inflammatory | High-sensitivity C-reactive protein (hs-CRP) | Elevated baseline levels[1][4] |
| Interleukins (e.g., IL-6, IL-8) | Elevated baseline levels[2] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Elevated baseline levels[7] |
Quantitative Data from Clinical Trials
Post-hoc analyses of randomized controlled trials have provided quantitative evidence for the predictive value of these biomarkers.
Table 2: L-methylfolate Treatment Effect in MDD Stratified by Biomarker Status
| Biomarker | Study Population | Treatment | Outcome Measure | Result |
| BMI ≥ 30 kg/m ² | SSRI-resistant MDD patients | Adjunctive L-methylfolate 15 mg/day vs. Placebo | Mean change in HDRS-28 score | -7.4 ± 7.9 with L-methylfolate vs. -2.4 ± 5.3 with placebo (p=0.001)[4] |
| Elevated hs-CRP | SSRI-resistant MDD patients | Adjunctive L-methylfolate 15 mg/day vs. Placebo | Mean change in HDRS-28 score | -7.7 ± 7.4 with L-methylfolate vs. -3.7 ± 7.5 with placebo (p=0.050)[4] |
| Low SAM/SAH Ratio | SSRI-resistant MDD patients | Adjunctive L-methylfolate 15 mg/day vs. Placebo | Pooled mean change in HAM-D scores | -4.57 (95% CI -7.73 to -1.41, p=0.005) greater change with L-methylfolate[6] |
| MTHFR Polymorphism | MDD patients with MTHFR C677T or A1298C | Reduced B vitamins (including L-methylfolate) vs. Placebo | Remission rate at week 8 | 42% in the active treatment group[5] |
HDRS-28: 28-item Hamilton Depression Rating Scale; HAM-D: Hamilton Depression Rating Scale; CI: Confidence Interval.
Comparison with Alternatives: Biomarkers in Standard Antidepressant Response
Interestingly, some of the same biomarkers that predict a favorable response to L-methylfolate are also implicated in the response to standard antidepressants, though the direction of the effect can differ.
-
Inflammatory Markers (hs-CRP, Cytokines): Elevated baseline levels of inflammatory markers have been associated with a poorer response to SSRIs.[8][9] This suggests that patients with a high inflammatory burden may be a specific subgroup that benefits more from the addition of L-methylfolate.
-
MTHFR Polymorphisms: The impact of MTHFR polymorphisms on the efficacy of SSRIs alone is less clear, with some studies showing a negative impact on antidepressant response and others finding no significant association.[10][11] This inconsistency highlights the potential for L-methylfolate to directly address the metabolic deficit in these patients.
This suggests a potential clinical workflow where biomarkers could first identify patients less likely to respond to SSRI monotherapy and subsequently guide the use of adjunctive L-methylfolate.
References
- 1. Effect of adjunctive L-methylfolate 15 mg among inadequate responders to SSRIs in depressed patients who were stratified by biomarker levels and genotype: results from a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Good, better, best: clinical scenarios for the use of L-methylfolate in patients with MDD | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Methylenetetrahydrofolate Reductase Screening in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. L-Methylfolate in Antidepressant Non-responders: The Impact of Body Weight and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Supplementation and Nutritional Interventions on Pathogenic Processes of Mood Disorders: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory Biomarker and Response to Antidepressant in Major Depressive Disorder: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory Biomarker and Response to Antidepressant in Major Depressive Disorder: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of MTHFR C677T and MS A2756G polymorphisms in major depressive disorder, and their impact on response to fluoxetine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of genetic polymorphisms in homocysteine and lipid metabolism systems on antidepressant drug response | springermedizin.de [springermedizin.de]
Safety Operating Guide
Proper Disposal of Folic Acid and Methylfolate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential safety and logistical information for the proper disposal of folic acid and its methylated form, methylfolate. Adherence to these procedures is vital to protect personnel and the environment.
Summary of Disposal and Safety Information
While specific quantitative disposal limits for folic acid and methylfolate are not explicitly defined in publicly available regulatory documents, the following table summarizes key safety and disposal recommendations derived from Safety Data Sheets (SDS) and general laboratory safety guidelines.
| Parameter | Folic Acid | Methylfolate (and its salts) | General Laboratory Chemical Waste |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] May be mixed with a combustible solvent and burned in a chemical incinerator. | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and exhaust air.[2] Dispose of contents/container to an authorized hazardous or special waste collection point.[3] | Disposal must be in accordance with local, state, and federal regulations.[4] Final disposal methods may include incineration, solidification, or chemical treatment.[5] |
| Environmental Precautions | Do not let product enter drains.[1] Water hazard class 1 (slightly hazardous for water). | Do not allow to enter into soil/subsoil, surface water, or drains.[2] Ensure all wastewater is collected and treated.[2] | Prevent release into the environment.[4] Improper disposal can lead to significant environmental contamination.[6] |
| Container Requirements | Keep in suitable, closed containers for disposal.[1] | Collect in closed and suitable containers for disposal.[2] | Containers must be chemically compatible, leak-proof, and securely closed.[5][6] |
| Accidental Spill Cleanup | Sweep up and shovel. Keep in suitable, closed containers for disposal.[1] | Contain spill and collect. Transfer to a chemical waste container for disposal in accordance with local regulations.[3][4] | Use appropriate personal protective equipment (PPE).[2] Clean contaminated surfaces thoroughly.[2] |
| Regulatory Oversight | Governed by general laboratory safety standards from OSHA and EPA disposal guidelines.[5] | Governed by general laboratory safety standards from OSHA and EPA disposal guidelines.[5] | The Resource Conservation and Recovery Act (RCRA) establishes hazardous waste regulations.[6] |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal procedure for folic acid and methylfolate in a laboratory setting.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Characterization: Determine if the folic acid or methylfolate waste is pure or mixed with other chemicals. If it is a mixture, all components must be identified.
-
Segregation: Do not mix folic acid or methylfolate waste with incompatible materials. It is crucial to segregate chemical waste to prevent dangerous reactions.[5] Store waste in designated satellite accumulation areas within the laboratory.[7]
2. Containerization and Labeling:
-
Containers: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed to prevent leaks.[5][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the associated hazards.[5]
3. Disposal of Uncontaminated (Pure) Compound:
-
For pure or relatively pure folic acid or methylfolate, the recommended disposal method is to engage a licensed hazardous waste disposal company.[1]
-
The Safety Data Sheet for methylfolate suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained professionals at a licensed facility.
4. Disposal of Contaminated Materials:
-
Items contaminated with folic acid or methylfolate, such as personal protective equipment (gloves, lab coats), paper towels, and empty containers, should be disposed of as hazardous waste.
-
Empty containers should be managed as unused product unless thoroughly decontaminated.[4] Do not reuse empty containers for other purposes.[8]
5. Accidental Spills:
-
In the event of a spill, avoid generating dust.[4]
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Contain the spill and collect the material using appropriate methods, such as sweeping or vacuuming up powders.
-
Place the collected material in a suitable, labeled container for disposal as hazardous waste.[2][4]
-
Thoroughly clean the contaminated area.[2]
Regulatory Compliance: All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for hazardous waste management in laboratories.[5][6] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is handled and disposed of correctly. For specific institutional procedures, always consult your organization's Environmental Health and Safety (EHS) department.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. biosynth.com [biosynth.com]
- 3. wbcil.com [wbcil.com]
- 4. wbcil.com [wbcil.com]
- 5. usbioclean.com [usbioclean.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. lobachemie.com [lobachemie.com]
Essential Safety and Handling Guide for Folic Acid, Methyl- (L-Methylfolate)
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of Folic acid, methyl-, also known as L-Methylfolate or 5-Methyltetrahydrofolic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Folic acid, methyl-.[1][2][3][4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust, splashes, and mists.[1] |
| Skin Protection | - Gloves: Compatible, chemical-impermeable gloves (e.g., nitrile, neoprene).[1][2][4] - Clothing: Fire/flame resistant and impervious clothing; lab coat.[1][4] | Prevents skin contact, which may cause an allergic skin reaction.[2][4][5] Contaminated work clothing should not be allowed out of the workplace.[2][5] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] | Protects against inhalation of dust, fumes, gases, mists, and vapors.[1][2][4][5] |
Operational Plan for Handling and Disposal
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of Folic acid, methyl-.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is often -20°C for powder forms.[3]
Handling and Use
-
Engineering Controls: Handle the substance in a well-ventilated area.[2] The use of a mechanical exhaust system is required.[4] Ensure a safety shower and eye wash station are readily accessible.[3][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3][4]
-
Safe Practices: Avoid the formation of dust and aerosols.[2][3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
Spill Management
-
Personal Precautions: In case of a spill, wear the prescribed personal protective equipment, including chemical impermeable gloves.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spilled material and place it in a suitable, closed container for disposal.[1][2] Use spark-proof tools and explosion-proof equipment.[1][2]
Disposal Plan
-
Waste Characterization: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.
-
Disposal Method: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling Folic acid, methyl- in a laboratory setting.
Caption: Procedural workflow for the safe handling of Folic acid, methyl-.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
